Gestonorone
Description
This compound is often mistaken for this compound capproate which has a different chemical structure.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUITFQDGVJSK-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175631 | |
| Record name | Gestonorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-18-0 | |
| Record name | Gestonorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2137-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestonorone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestonorone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestonorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestonorone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTONORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gestonorone Caproate: A Technical Guide for Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate (B1226103), is a synthetic, steroidal progestin of the 19-norprogesterone (B1209251) group.[1] Marketed under brand names such as Depostat and Primostat, it is a potent, long-acting progestational agent administered via intramuscular injection.[1] Discovered in 1960 and introduced for medical use by 1973, it has been primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1] This document provides a comprehensive technical overview of this compound caproate, focusing on its mechanism of action, pharmacokinetics, and clinical effects, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound caproate is the hexanoate ester of this compound (17α-hydroxy-19-norprogesterone). The esterification at the C17α position significantly enhances its progestogenic potency and prolongs its duration of action compared to the unesterified parent compound.
| Property | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[1][2] |
| Molecular Formula | C26H38O4[1][2] |
| Molar Mass | 414.586 g·mol−1[1] |
| Synonyms | Gestronol hexanoate, Norhydroxyprogesterone caproate, SH-582, NSC-84054[1][] |
| Administration | Intramuscular injection[1][4] |
| Appearance | Off-White to Pale Beige Solid[] |
Mechanism of Action
This compound caproate is a pure agonist of the progesterone (B1679170) receptor (PR), which is the primary biological target of progestogens like progesterone.[1][5] It possesses no significant androgenic, estrogenic, or glucocorticoid activity.[1] Its therapeutic effects are derived from its progestogenic and antigonadotropic properties.
The mechanism involves a classical nuclear receptor signaling pathway:
-
Receptor Binding: After administration, this compound caproate is absorbed and binds to intracellular progesterone receptors in target tissues such as the endometrium, ovaries, and prostate gland.[4][5][6]
-
Conformational Change: This binding induces a conformational change in the hormone-receptor complex.[5]
-
Nuclear Translocation: The activated complex translocates into the cell nucleus.[5]
-
Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This up- or down-regulation of gene expression leads to the observed physiological effects.[5]
Caption: Progesterone Receptor Signaling Pathway for this compound Caproate.
Pharmacodynamics
This compound caproate is a highly potent progestogen, estimated to be 20 to 25 times more potent than progesterone or hydroxyprogesterone (B1663944) caproate in animal models.[1] In humans, a 100-200 mg dose is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.[1]
Antigonadotropic Effects: Like other potent progestins, it exhibits strong antigonadotropic activity, suppressing the production and circulating levels of sex hormones.[1] In men with prostate cancer, a weekly 400 mg intramuscular dose of this compound caproate was found to suppress testosterone (B1683101) levels by 75%.[1][7] This is a significant reduction, though less than the 91% suppression achieved by orchiectomy.[1][7] This effect is central to its use in BPH, as it reduces androgenic stimulation of the prostate.[1]
Effects on Prostate Tissue: In addition to systemic testosterone suppression, this compound caproate appears to have direct effects on prostate tissue. It has been shown to decrease the uptake of testosterone into the prostate gland and may act as a 5α-reductase inhibitor, similar to progesterone.[1][6]
| Pharmacodynamic Effect | Observation | Reference Dose |
| Relative Potency | 20-25x more potent than progesterone in animals | N/A |
| Human Potency | 5-10x more potent than hydroxyprogesterone caproate | 100-200 mg |
| Testosterone Suppression | Suppresses levels by 75% in men | 400 mg/week |
Pharmacokinetics and Metabolism
This compound caproate has poor oral bioavailability and must be administered via intramuscular injection, which creates a long-lasting depot effect.[1]
| Pharmacokinetic Parameter | Value (following 200 mg IM dose in men) |
| Time to Peak (Tmax) | 3 ± 1 days |
| Peak Concentration (Cmax) | 420 ± 160 ng/mL |
| Elimination Half-life | 7.5 ± 3.1 days |
| Bioavailability (IM) | High / Complete[1] |
| Duration of Action | 8 to 13 days (25-50 mg dose); ≥21 days (high doses)[1] |
Metabolism and Excretion: The caproate ester is not significantly cleaved, meaning this compound caproate is not a prodrug of unesterified this compound.[1] Metabolism occurs primarily through reduction at the C3, C5, and C20 positions.[1] The major metabolites identified are isomers of 19-norpregnanetriol and 19-norpregnanediol-20-one.[1] Excretion occurs predominantly through feces (72%) with the remainder in urine (28%).[1] Approximately 85% of an injected dose is excreted after 30 days.[1]
Caption: Simplified Metabolic Pathway of this compound Caproate.
Experimental Protocols
Methodological Approach: Pharmacokinetic Analysis
A typical pharmacokinetic study for a depot injection like this compound caproate involves the following workflow, based on descriptions of clinical studies.[1]
-
Subject Recruitment: Select a cohort of subjects (e.g., male patients with prostate cancer).
-
Drug Administration: Administer a single intramuscular injection of radiolabeled this compound caproate.
-
Serial Sampling: Collect blood samples at predetermined time points (e.g., daily for the first week, then weekly).
-
Sample Processing: Separate plasma from whole blood.
-
Quantification: Use techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the parent drug and its metabolites.
-
Data Analysis: Apply non-compartmental or population pharmacokinetic modeling to calculate key parameters like Cmax, Tmax, half-life, and clearance.
Caption: General Experimental Workflow for a Pharmacokinetic Study.
Methodological Approach: Progesterone Receptor Binding Assay
While a specific protocol for this compound caproate was not found, a general competitive binding assay to determine its affinity for the progesterone receptor would follow these steps. This is a representative protocol based on standard laboratory practice.[8][9]
-
Receptor Source Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as MCF-7 breast cancer cells or hamster prostate tissue.[8][9]
-
Competitive Binding Incubation:
-
In a series of tubes, combine the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]-Org 2058).
-
Add increasing concentrations of unlabeled this compound caproate (the competitor).
-
Include control tubes with no competitor (for total binding) and with a large excess of unlabeled progestin (for non-specific binding).
-
-
Incubation: Incubate the mixtures to allow the binding to reach equilibrium.
-
Separation: Separate receptor-bound radioligand from unbound radioligand, typically using a method like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound caproate. Use non-linear regression to calculate the IC50 (the concentration of this compound caproate that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Clinical Applications and Efficacy
This compound caproate is primarily used for hormone-dependent conditions.
-
Benign Prostatic Hyperplasia (BPH): It is used at doses of 100 to 200 mg per week via intramuscular injection.[1] Its efficacy stems from its ability to lower systemic testosterone levels and potentially exert direct effects on the prostate.[1][6] Clinical trials have reported favorable results in 65% of patients with stage I or II BPH.[10]
-
Endometrial Cancer: It is also used in the palliative treatment of endometrial cancer.[1]
-
Other Investigated Uses: this compound caproate has been studied, but not marketed, as a potential injectable contraceptive and for other conditions like ovarian cancer.[1]
Common side effects include injection site reactions, decreased libido in men, and worsened glucose tolerance.[1]
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 2. This compound Caproate | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Caproate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 6. Mode of action of progesterone, this compound capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [this compound therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Gestonorone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone, and more commonly its long-acting ester this compound Caproate, is a synthetic progestin belonging to the 19-norprogesterone (B1209251) group. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.
Introduction
This compound Caproate (also known as gestronol hexanoate) is a potent, synthetic progestogen that has been utilized in the treatment of benign prostatic hyperplasia and endometrial cancer.[1][2] As a derivative of 19-norprogesterone, it exhibits strong progestational activity with a favorable side-effect profile, characterized by a lack of androgenic, estrogenic, or glucocorticoid effects.[1] This document will provide a comprehensive summary of its pharmacological characteristics.
Mechanism of Action
This compound Caproate exerts its effects primarily through its agonistic activity on the progesterone (B1679170) receptor (PR).[1][3] Its mechanism can be understood through two key signaling pathways: the classical genomic pathway and a non-canonical, rapid signaling pathway.
2.1. Classical Genomic Signaling Pathway
The primary mechanism of action for this compound is the classical genomic pathway, which involves the modulation of gene expression.[4]
-
Ligand Binding: this compound Caproate, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR-A or PR-B isoforms) located in the cytoplasm.[4]
-
Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[4]
-
Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.[4]
-
Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators or co-repressors, leading to an up- or down-regulation of gene transcription.[4]
This pathway is responsible for the long-term effects of this compound, such as the transformation of the endometrium from a proliferative to a secretory state.[4]
Pharmacodynamics
This compound Caproate is a potent and pure progestogen.[1] Its pharmacodynamic profile is characterized by strong progestational effects and a notable absence of other hormonal activities.[1]
3.1. Progestogenic and Anti-Estrogenic Activity
This compound Caproate induces secretory changes in the endometrium, mimicking the effects of natural progesterone.[4] It also exhibits anti-estrogenic effects by opposing the proliferative actions of estrogen on target tissues like the endometrium and breast.[4] This makes it effective in conditions characterized by estrogen dominance.[4]
3.2. Antigonadotropic Effects
Like other potent progestins, this compound Caproate has significant antigonadotropic activity. It can suppress the secretion of gonadotropins from the pituitary gland, leading to reduced production of sex hormones such as testosterone (B1683101) and estradiol.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its caproate ester.
Table 1: Receptor Binding and Potency
| Parameter | Compound | Value | Notes |
| Relative Binding Affinity (RBA) for Progesterone Receptor | Gestronol (parent compound) | 12.5% of Progesterone | Data for the unesterified parent compound. |
| In Vivo Potency | This compound Caproate | 20-25 times more potent than Progesterone | Based on animal bioassays.[1][5] |
| In Vivo Potency | This compound Caproate | 5-10 times more potent than Hydroxyprogesterone Caproate | In humans.[1] |
Table 2: Pharmacokinetic Parameters (Intramuscular Administration)
| Parameter | Value | Condition |
| Bioavailability | High | Intramuscular route.[1] |
| Time to Peak Concentration (Tmax) | 3 ± 1 days | Following a single 200 mg injection in men.[1] |
| Peak Plasma Concentration (Cmax) | 420 ± 160 ng/mL | Following a single 200 mg injection in men.[1] |
| Elimination Half-life | 7.5 ± 3.1 days | [1] |
| Duration of Action | 8-13 days | Following a 25-50 mg injection in women (uterine effects).[1] |
Table 3: Pharmacodynamic Parameters
| Effect | Dosage | Result |
| Testosterone Suppression | 400 mg/week (intramuscular) | 75% reduction in testosterone levels in men.[1] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound's pharmacological properties.
5.1. Progesterone Receptor Competitive Binding Assay
This assay is designed to determine the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
-
Objective: To determine the relative binding affinity (RBA) or the inhibitory concentration (IC50) of this compound for the progesterone receptor.
-
Materials:
-
Test compound (this compound Caproate).
-
Radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-Promegestone).
-
Progesterone Receptor source (e.g., cytosol from T47D breast cancer cells or rabbit uterus).
-
Assay Buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Cytosol Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound and the receptor preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled competitor).
-
Incubation: Incubate the mixture to allow it to reach binding equilibrium.
-
Separation: Separate the bound from free radioligand using a method like dextran-coated charcoal adsorption followed by centrifugation.
-
Quantification: Measure the radioactivity of the bound ligand in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value. The RBA is calculated relative to the IC50 of a reference compound (e.g., Progesterone).
-
5.2. In Vivo Study of this compound Caproate in Benign Prostatic Hyperplasia
This protocol is based on a clinical study investigating the effects of this compound Caproate on testosterone metabolism in patients with benign prostatic hyperplasia (BPH).[6]
-
Objective: To evaluate the in vivo effects of this compound Caproate on plasma hormone levels and testosterone metabolism in BPH tissue.
-
Study Population: Male patients with obstructive benign prostatic hypertrophy.[6]
-
Treatment Regimen:
-
Daily intramuscular injections of 200 mg this compound Caproate for 5 days.[6]
-
-
Protocol:
-
Baseline Measurement: Collect blood samples to determine baseline plasma Luteinizing Hormone (LH) and testosterone levels.
-
Drug Administration: Administer this compound Caproate according to the specified regimen.[6]
-
Post-Treatment Hormone Levels: After the 5-day treatment period, collect blood samples to measure changes in plasma LH and serum testosterone levels.[6]
-
Tracer Administration: Administer radiolabeled testosterone (e.g., H3-testosterone) intravenously.[6]
-
Pharmacokinetic Analysis of Tracer: Collect serial blood samples to study the elimination of total radioactivity and H3-testosterone from the plasma.[6]
-
Tissue Analysis: For patients undergoing prostatectomy, obtain BPH tissue samples. Analyze the tissue for the uptake of total radioactivity and the metabolism of H3-testosterone, particularly its conversion to dihydrotestosterone (B1667394) (DHT).[6]
-
Data Analysis: Compare post-treatment hormone levels and testosterone metabolism parameters to pre-treatment or control group values to determine the effect of this compound Caproate.[6]
-
Conclusion
This compound Caproate is a potent, long-acting synthetic progestin with a pure progestogenic profile. Its primary mechanism of action is through the activation of progesterone receptors, leading to the modulation of gene expression. Pharmacokinetically, it is well-suited for intramuscular depot injection. Its pharmacodynamic effects, including potent progestational and antigonadotropic activities, have underpinned its clinical use in hormone-sensitive conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development involving this compound.
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 2. Mode of action of progesterone, this compound capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound caproate - Wikiwand [wikiwand.com]
- 4. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone and the Progesterone Receptor: A Technical Guide to Molecular Interaction and Analysis
Abstract: Gestonorone caproate, a synthetic progestin, exerts its physiological effects primarily through its interaction with the nuclear progesterone (B1679170) receptor (PR). This technical guide provides an in-depth analysis of this interaction, detailing the molecular mechanisms, downstream signaling events, and key experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and related therapeutic development. The guide summarizes quantitative binding data, outlines detailed experimental protocols for receptor binding and functional assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction: this compound and the Progesterone Receptor
This compound caproate (also known as gestronol hexanoate) is a potent, synthetic progestin, a class of compounds that mimic the effects of the endogenous steroid hormone progesterone.[1] Developed for therapeutic applications requiring progestogenic action, its mechanism is centered on its function as an agonist for the progesterone receptor (PR).[2] The PR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a critical role in regulating gene expression in female reproductive tissues, such as the uterus and mammary glands, and is fundamentally involved in the menstrual cycle and the maintenance of pregnancy.[1]
The human PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but initiated at different promoters. These isoforms are structurally identical except for an additional 165 amino acids at the N-terminus of PR-B. Functionally, PR-B is a strong transcriptional activator, while PR-A can act as a ligand-dependent dominant inhibitor of PR-B and other steroid receptors. The specific cellular response to progestins is therefore highly dependent on the relative expression levels of these two isoforms.
Molecular Mechanism of this compound-PR Interaction
The biological activity of this compound is initiated by its binding to the progesterone receptor, which triggers a cascade of molecular events leading to the modulation of target gene expression.[1]
Ligand Binding, Receptor Activation, and Nuclear Translocation
As a progesterone agonist, this compound diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the PR located in the cytoplasm. In its unbound state, the PR is part of a large multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in an inactive conformation. The binding of this compound induces a significant conformational change in the PR, leading to the dissociation of the HSPs.[1]
This conformational change exposes a nuclear localization signal, prompting the dimerization of the receptor-ligand complexes. These active dimers then translocate from the cytoplasm into the nucleus.[1]
DNA Binding and Transcriptional Regulation
Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), which are located in the promoter or enhancer regions of target genes.[1] The binding of the PR dimer to a PRE initiates the final stage of its action: the regulation of gene transcription.
The this compound-bound PR recruits a host of other proteins, known as coactivators (e.g., SRC-1, CBP/p300), which possess histone acetyltransferase (HAT) activity or other chromatin-remodeling capabilities. This coactivator complex modifies the local chromatin structure, making it more accessible to the basal transcription machinery, including RNA polymerase II. The assembly of this large complex at the promoter ultimately leads to an increase or decrease in the transcription rate of the target gene, resulting in the desired physiological effect.[1]
Quantitative Analysis of Progestin-Receptor Interaction
The affinity with which a progestin binds to the progesterone receptor is a key determinant of its potency. This is often measured using competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50) or as a Relative Binding Affinity (RBA) compared to a reference compound, typically progesterone itself.
Table 1: Comparative Binding Affinity of Progestins for the Human Progesterone Receptor
| Compound | Receptor Isoform | Relative Binding Affinity (RBA) (%) (Progesterone = 100%) | Reference |
| Progesterone | rhPR-A / rhPR-B | 100 | [2][3] |
| This compound Caproate | PR | Potent Agonist; ~20-25x more potent than progesterone in bioassays | - |
| 17-alpha hydroxyprogesterone (B1663944) caproate (17-OHPC) | rhPR-A / rhPR-B | 26 - 30 | [2][3] |
| 17-alpha hydroxyprogesterone (17-OHP) | rhPR-A / rhPR-B | ~1 | [2] |
Note: Specific RBA data for this compound Caproate from comparative in-vitro binding assays were not available in the searched literature. Its high potency is qualitatively described in bioassays.
Experimental Protocols
The characterization of the this compound-PR interaction relies on a suite of established in vitro assays. The following sections provide detailed methodologies for key experiments.
Progesterone Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the PR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]progesterone or [³H]ORG-2058) is incubated with a source of PR (e.g., uterine cytosol or recombinant PR). The addition of an unlabeled competitor (the test compound) at increasing concentrations will displace the radioligand, leading to a decrease in bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is its IC50 value.
-
Materials:
-
PR Source: Uterine cytosol from estrogen-primed rabbits or recombinant human PR.
-
Radioligand: [³H]progesterone or a synthetic high-affinity ligand like [³H]ORG-2058.
-
Assay Buffer (e.g., TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).
-
Competitor Compounds: this compound, unlabeled progesterone (for standard curve), and other test progestins.
-
Separation Agent: Dextran-coated charcoal suspension or glass fiber filters for filtration apparatus.
-
Scintillation Cocktail and Scintillation Counter.
-
-
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction from homogenized uterine tissue by ultracentrifugation. Determine the total protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up reactions in triplicate.
-
Total Binding: Add assay buffer, PR source (e.g., 50-100 µg protein), and a fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]progesterone).
-
Non-specific Binding: Add assay buffer, PR source, radioligand, and a large excess (e.g., 100-fold) of unlabeled progesterone.
-
Competitive Binding: Add assay buffer, PR source, radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubation: Incubate all tubes at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate receptor-bound from free radioligand.
-
Charcoal Method: Add ice-cold dextran-coated charcoal suspension to each tube, vortex briefly, and incubate for 10 minutes on ice. Centrifuge at low speed to pellet the charcoal (which binds the free radioligand).
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification: Transfer the supernatant (charcoal method) or the filters (filtration method) into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
PR-Mediated Transcriptional Activation (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to act as a PR agonist or antagonist by quantifying the expression of a reporter gene under the control of PREs.
-
Principle: Host cells (e.g., T47D breast cancer cells, which endogenously express PR) are transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene downstream of a promoter containing multiple PREs. When an agonist like this compound activates the endogenous PR, the PR-ligand complex binds to the PREs and drives the expression of luciferase. The resulting enzyme activity is measured by the light produced upon addition of its substrate, luciferin, which is directly proportional to the transcriptional activity of the PR.
-
Materials:
-
Cell Line: Human breast cancer cell line (e.g., T47D, MCF-7) or endometrial cancer cell line (e.g., Ishikawa).
-
Reporter Plasmid: A vector containing a PRE-driven firefly luciferase gene (e.g., pPRE-tk-Luc).
-
Control Plasmid: A vector containing a constitutively expressed Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency.
-
Transfection Reagent (e.g., Lipofectamine).
-
Cell Culture Medium (e.g., phenol (B47542) red-free DMEM with charcoal-stripped serum).
-
Test Compounds: this compound, progesterone, and potential antagonists.
-
Dual-Luciferase Reporter Assay System (containing lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate).
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow the cells to recover and express the plasmids for 24 hours.
-
Compound Treatment: Replace the medium with fresh, serum-free medium containing serial dilutions of the test compounds (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (progesterone).
-
Incubation: Incubate the cells with the compounds for 18-24 hours to allow for transcriptional activation and protein expression.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luminescence Measurement:
-
Transfer a portion of the cell lysate to a white, opaque 96-well luminometer plate.
-
Use a luminometer with dual injectors. First, inject the firefly luciferase substrate and measure the luminescence (Firefly activity).
-
Second, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla) and measure the luminescence again (Renilla activity).
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Plot the normalized luciferase activity against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
-
Visualizing Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key molecular pathway and experimental processes described in this guide.
Caption: Canonical genomic signaling pathway of this compound.
Caption: Experimental workflow for a PR competitive binding assay.
Caption: Experimental workflow for a PR luciferase reporter assay.
Conclusion
This compound caproate is a potent progestin that functions as a classical agonist of the progesterone receptor. Its mechanism of action follows the established pathway for nuclear steroid hormone receptors: ligand binding, receptor dimerization, nuclear translocation, and coactivator-mediated modulation of target gene transcription. The affinity and functional activity of this compound can be precisely quantified using robust in vitro methods such as competitive binding and reporter gene assays. A thorough understanding of these molecular interactions and analytical techniques is essential for the continued research and development of selective and effective progestin-based therapies.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone: An In-Depth Technical Guide to its Effects on Endometrial Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, a synthetic progestin, plays a significant role in modulating endometrial tissue physiology. As a potent agonist of the progesterone (B1679170) receptor (PR), it mimics the actions of natural progesterone, driving the endometrium from a proliferative to a secretory state, a critical transition for embryo implantation and the maintenance of pregnancy.[1] This guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and signaling pathways influenced by this compound in the endometrium, supported by experimental data and detailed methodologies. Its anti-estrogenic and anti-proliferative properties also make it a compound of interest in the management of various endometrial pathologies, including hyperplasia and carcinoma.[1]
Core Mechanism of Action
This compound caproate exerts its primary effects by binding to and activating intracellular progesterone receptors.[1] This binding initiates a cascade of molecular events that fundamentally alter gene expression and cellular function within the endometrial tissue.
Upon entering the target cell, this compound binds to the progesterone receptor, which then translocates to the nucleus. This hormone-receptor complex subsequently binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of these genes, leading to the profound physiological changes observed in the endometrium.[1]
The principal outcomes of this compound action on the endometrium include:
-
Inhibition of Estrogen-Induced Proliferation: this compound counteracts the proliferative effects of estrogen on the endometrial lining.[1]
-
Induction of Secretory Transformation: It promotes the differentiation of endometrial glands and stroma, leading to a secretory phenotype capable of supporting a pregnancy.[1]
-
Decidualization: In the stromal compartment, this compound induces decidualization, a crucial process for implantation and placentation.
-
Anti-proliferative Effects in Cancer: In hormone-sensitive endometrial cancers, this compound can inhibit the growth of tumor cells.[1]
Signaling Pathways Modulated by this compound
The binding of this compound to the progesterone receptor triggers a complex network of signaling pathways that ultimately mediate its effects on the endometrium. While the complete picture is still under investigation, key pathways have been identified.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters of endometrial tissue.
| Parameter | Treatment Group | Observation | Fold Change/Percentage | Reference |
| Endometrial Thickness | Patients with increasing endometrium after progesterone | Higher clinical pregnancy rate | 56.21% vs 47.13% (EP cycle), 55.15% vs 49.55% (NC cycle) | [2] |
| Endometrial Leukocytes | High-dose progestogen-treated patients | Increased number of LCA, CD3, CD68 positive cells and EGL | EGL increased 6.7 times | [3] |
| Cell Line | This compound Concentration | Effect on Proliferation | Reference |
| Endometrial Carcinoma Cells | Varies | Dose-dependent inhibition | [4] |
| Endometrial Stromal Cells | Varies | Promotes decidualization | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effects on endometrial tissue are provided below.
Immunohistochemistry for Progesterone Receptor
This protocol outlines the general steps for detecting the presence and localization of progesterone receptors in formalin-fixed, paraffin-embedded (FFPE) endometrial tissue sections.
Materials:
-
FFPE endometrial tissue sections on positively charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution for blocking endogenous peroxidase
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against progesterone receptor
-
Biotinylated secondary antibody and streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity, followed by a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the progesterone receptor at the recommended dilution and incubation time.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the antigen-antibody reaction using a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope to assess the intensity and localization of progesterone receptor staining.
Western Blotting for Signaling Proteins
This protocol describes the general procedure for detecting and quantifying the expression of specific signaling proteins in endometrial cell lysates after treatment with this compound.
Materials:
-
Endometrial cell cultures treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target signaling proteins (e.g., Akt, ERK, p-Akt, p-ERK) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated endometrial cells with RIPA buffer and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative expression levels of the target proteins.
Conclusion
This compound caproate is a potent synthetic progestin with profound effects on endometrial tissue. Its ability to mimic progesterone action makes it a valuable therapeutic agent for a range of gynecological conditions. By inducing a secretory transformation and inhibiting estrogen-driven proliferation, this compound plays a critical role in regulating the endometrial cycle and is effective in the management of endometrial hyperplasia and certain endometrial cancers. Further research into the intricate signaling pathways and gene regulatory networks governed by this compound will continue to enhance our understanding of its therapeutic potential and aid in the development of more targeted and effective treatments for endometrial disorders.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. The impact of endometrial thickness change after progesterone administration on pregnancy outcome in patients transferred with single frozen-thawed blastocyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of high dose progestogens on white cells and necrosis in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Endometrial Stromal Decidualization Responds Reversibly to Hormone Stimulation and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone in Benign Prostatic Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The hormonal control of prostate growth is a key area of therapeutic intervention. This technical guide provides an in-depth analysis of the role of Gestonorone, a synthetic progestin, in the management of BPH. Drawing from historical and recent data, this document outlines the mechanism of action, clinical efficacy, and experimental basis for the use of this compound caproate in treating BPH. Detailed experimental protocols, quantitative clinical data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of urology and hormonal therapies.
Introduction to this compound and its Application in BPH
This compound caproate, a 19-norprogesterone (B1209251) derivative, is a synthetic progestogen that has been utilized in the treatment of BPH.[1] Clinical trials, primarily conducted in the latter half of the 20th century, have demonstrated its efficacy in alleviating the symptoms of BPH, with favorable outcomes observed in a significant portion of patients.[2] The therapeutic rationale for using a progestin in a condition driven by androgens lies in its ability to modulate the hormonal milieu of the prostate gland.
Mechanism of Action
The primary mechanism of action of this compound in BPH is centered on its anti-androgenic properties, which are exerted through multiple pathways:
-
Inhibition of Testosterone (B1683101) Metabolism: this compound has been shown to suppress the metabolism of testosterone within the prostate tissue. Specifically, it inhibits the conversion of testosterone to its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[3][4] This is a critical action, as DHT is a primary driver of prostate growth.
-
5α-Reductase Inhibition: The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase. Evidence suggests that this compound acts as an inhibitor of this enzyme, thereby reducing intraprostatic DHT levels.
-
Suppression of Luteinizing Hormone (LH): this compound has been observed to suppress plasma levels of LH. Since LH stimulates the testes to produce testosterone, this action leads to a reduction in circulating testosterone levels, further decreasing the androgenic stimulation of the prostate.
-
Progesterone (B1679170) Receptor (PR) agonism: As a progestin, this compound binds to and activates progesterone receptors. Progesterone receptors are expressed in the stromal cells of the prostate and are known to play a role in regulating stromal cell proliferation and differentiation.[5][6][7][8] By activating these receptors, this compound may modulate the prostatic microenvironment to inhibit hyperplastic growth.
Signaling Pathway of this compound in Prostatic Cells
The following diagram illustrates the proposed signaling pathway of this compound in prostatic stromal and epithelial cells.
Clinical Data
Clinical studies have provided quantitative evidence for the efficacy of this compound caproate in the treatment of BPH. The data, while primarily from older studies, demonstrates a consistent therapeutic effect.
Efficacy of this compound in BPH
| Parameter | Finding | Reference |
| Overall Efficacy | Favorable results in 65% of patients with stage I or II prostatic adenoma. | [2] |
| Dosage | 100 to 200 mg once a week by intramuscular injection. | [1] |
| Pharmacokinetics | Peak plasma levels reached at 3 ± 1 days post-injection. | [1] |
| Elimination Half-life | 7.5 ± 3.1 days. | [1] |
Hormonal and Urodynamic Effects of this compound
| Parameter | Effect of this compound | Reference |
| Plasma LH Levels | Suppressed | |
| Testosterone Metabolism | Significantly suppressed intraprostatic metabolism to DHT. | [3][4] |
| Urodynamic Assessment | Objective improvement detected by urodynamic tests. | [2] |
| Prostate Volume | Objective improvement detected by ultrasound tests. | [2] |
Adverse Effects
As with any hormonal therapy, this compound is associated with a range of side effects. A comprehensive understanding of these is crucial for risk-benefit assessment.
| Adverse Effect Category | Specific Side Effects | Reference |
| Endocrine | Gynecomastia, decreased libido. | [9] |
| Urogenital | Erectile dysfunction, ejaculatory disorders. | [9] |
| General | Potential for metabolic changes (e.g., increased blood sugar and lipids) with long-term use of similar hormonal agents. | [10] |
Experimental Protocols
The following sections detail the general methodologies for key experiments cited in the evaluation of this compound and other BPH therapies.
Measurement of Prostate Volume via Transrectal Ultrasound (TRUS)
Transrectal ultrasound is a standard procedure for measuring prostate volume in the clinical and research setting.
Objective: To determine the volume of the prostate gland.
Procedure:
-
The patient is positioned in the left lateral decubitus position.
-
A high-frequency ultrasound transducer is inserted into the rectum.
-
The prostate is visualized in both transverse and sagittal planes.
-
Measurements of the prostate's height, width, and length are taken.
-
The volume is calculated using the ellipsoid formula: Volume = (Height × Width × Length) × π/6.[11][12]
Uroflowmetry and Post-Void Residual (PVR) Volume Measurement
Uroflowmetry is a non-invasive test to assess the rate of urine flow and the degree of bladder emptying.
Objective: To measure the maximum urinary flow rate (Qmax) and the volume of urine remaining in the bladder after urination.
Procedure:
-
The patient is instructed to arrive with a comfortably full bladder.[13]
-
The patient voids into a specialized funnel connected to a uroflowmeter, which records the flow rate over time.[14][15]
-
Immediately after voiding, a bladder ultrasound is performed to measure the post-void residual (PVR) volume.[16][17]
-
Key parameters recorded include Qmax (ml/s), voided volume (ml), and PVR volume (ml).
In Vitro 5α-Reductase Activity Assay
This assay is used to determine the inhibitory potential of a compound on the 5α-reductase enzyme.
Objective: To measure the enzymatic activity of 5α-reductase in the presence and absence of an inhibitor.
Procedure (Spectrophotometric Method):
-
Prepare microsomes from rat liver or prostate tissue as the enzyme source.[18][19]
-
Incubate the enzyme with NADPH and the test compound (e.g., this compound) at 37°C.
-
Initiate the reaction by adding the substrate, testosterone.
-
After a defined incubation period, stop the reaction.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control.
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 2. [this compound therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone metabolism in benign prostatic hypertrophy. Suppression by diethylstilbestrol and this compound capronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livingtumorlab.com [livingtumorlab.com]
- 6. Prostate Stromal Cells Express the Progesterone Receptor to Control Cancer Cell Mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone receptor in the prostate: A potential suppressor for benign prostatic hyperplasia and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor expression during prostate cancer progression suggests a role of this receptor in stromal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Side Effects of Drugs Commonly Used for the Treatment of Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Finds Popular Prostate Drug Has Serious Side Effects | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 11. Prostate Volume Measurement by Transrectal Ultrasonography: Comparison of Height Obtained by Use of Transaxial and Midsagittal Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The standards of an ultrasound examination of the prostate gland. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uroflowmetry with measurement of post-void residue / Urine flow test — Exames — Health Information — Clinica Longeva | specialists in Urology [clinicalongeva.pt]
- 14. newtampaurology.com [newtampaurology.com]
- 15. jove.com [jove.com]
- 16. patient.uwhealth.org [patient.uwhealth.org]
- 17. Evaluation of Voiding Dysfunction and Measurement of Bladder Volume - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
Gestonorone's Impact on Endometrial Cancer Cells: A Technical Whitepaper
Abstract
Endometrial cancer, the most prevalent gynecologic malignancy, is frequently driven by hormonal imbalances, particularly unopposed estrogen action. Progestins, a class of synthetic progesterone (B1679170) analogues, represent a cornerstone of endocrine therapy for this disease. Gestonorone (gestronol hexanoate) is a synthetic progestin that, like others in its class, exerts anti-proliferative and anti-estrogenic effects on endometrial cancer cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, cellular impacts, and key signaling pathways modulated by progestins in endometrial cancer cells. Due to a scarcity of specific quantitative data for this compound, this paper utilizes Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), a widely studied progestin, as a representative agent to illustrate the quantitative effects and experimental methodologies. The primary mechanism of action involves binding to and activating progesterone receptors (PRs), which in turn modulates the transcription of target genes that regulate cell cycle progression, apoptosis, and cellular differentiation.[2]
Core Mechanism of Action
This compound, a synthetic progestin, functions as an agonist for the progesterone receptor (PR).[1] The binding of the progestin to PR initiates a cascade of molecular events central to its therapeutic effect.
-
Receptor Binding and Dimerization: this compound enters the target endometrial cancer cell and binds to its cognate progesterone receptors (PRA and PRB) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.
-
Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.
-
DNA Binding and Co-regulator Recruitment: The complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Gene Transcription Modulation: Upon DNA binding, the PR complex recruits co-activators or co-pressors, leading to the modulation of gene transcription. This results in the up-regulation of tumor-suppressing genes and the down-regulation of genes involved in proliferation and survival.[2]
This genomic pathway is the principal mode of action, leading to decreased proliferation, induction of apoptosis, and cellular differentiation, thereby counteracting the growth-promoting effects of estrogen.[3][4]
Quantitative Effects on Endometrial Cancer Cells
The following tables summarize quantitative data from studies using Medroxyprogesterone Acetate (MPA) on various endometrial cancer cell lines. This data is presented as a proxy for the expected effects of this compound.
Table 1: Inhibition of Cell Proliferation by MPA
| Cell Line | Concentration (M) | Treatment Duration | % Growth Inhibition | Reference |
| Ishikawa (PRB-transfected) | 1 x 10⁻⁶ | 6 days | 34% | [5] |
| USPC1 | 1 x 10⁻⁵ | Not Specified | 31.6% | [6] |
| ECC1 | 1 x 10⁻⁵ | Not Specified | 62.2% | [6] |
| HEC-1 | 0.1 - 10 x 10⁻⁶ | Not Specified | No significant sensitivity | [7] |
| KLE | 0.1 - 10 x 10⁻⁶ | Not Specified | No significant sensitivity | [7] |
| RL95-2 | 0.1 - 10 x 10⁻⁶ | Not Specified | No significant sensitivity | [7] |
Note: Cell line sensitivity to progestins is highly dependent on the expression status of progesterone receptors (PR).
Table 2: Regulation of Key Cell Cycle and Apoptotic Proteins by MPA
| Cell Line | Treatment | Protein Target | Regulation Effect | Reference |
| Ishikawa (PRB-transfected) | 1 x 10⁻⁶ M MPA | p21 | Stimulated accumulation (48-72h) | [5] |
| Ishikawa (PRB-transfected) | 1 x 10⁻⁶ M MPA | p27 | Stimulated accumulation (48-96h) | [5] |
| Ishikawa | MPA | Apoptosis | Promoted apoptosis | [8] |
| Ishikawa (MPA-Resistant) | MPA | Apoptosis | No significant effect | [8] |
| Patient Tumors (in vivo) | MPA | Ki-67 (Proliferation) | Decreased | [9][10] |
| Patient Tumors (in vivo) | MPA | Bcl-2 (Anti-apoptotic) | Decreased | [10] |
| Patient Tumors (in vivo) | MPA | Cleaved Caspase-3 (Apoptosis) | No significant change | [10] |
Key Signaling Pathways Modulated by Progestins
Progestins influence multiple signaling pathways that are critical for the growth and survival of endometrial cancer cells. The activation of PR can lead to the modulation of downstream effectors that control the cell cycle and other crucial cellular processes.
A primary pathway involves the transcriptional upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 (CDKN1A) and p27 (CDKN1B) .[5][11] These proteins act as brakes on the cell cycle engine by inhibiting the activity of cyclin-CDK complexes, which are essential for the transition from the G1 to the S phase of the cell cycle. By increasing the expression of p21 and p27, progestins can induce G1 cell cycle arrest, thereby halting proliferation.[11]
Furthermore, studies on progesterone have shown it can inhibit other critical pathways:
-
TGF-β Pathway: Progesterone can downregulate the expression of TGF-β isoforms and their receptors, which are often associated with tumor progression and invasion.[12][13]
-
PDGFR/JAK/STAT Pathway: Progesterone has been found to inhibit multiple components of this growth-promoting pathway.[14]
-
NF-κB Pathway: Progestins can inhibit NF-κB transcriptional activity, reducing its pro-inflammatory and anti-apoptotic effects.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following are standard protocols for key in vitro assays, which can be adapted for this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate endometrial cancer cells (e.g., Ishikawa, HEC-1A) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., PR, p21, p27) in cell lysates.
-
Cell Treatment & Lysis: Culture cells in 6-well plates and treat with this compound. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., NP40 or RIPA buffer) containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p27, anti-PR) overnight at 4°C.[18]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or α-Tubulin) should be used to ensure equal protein loading.[18]
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific genes (e.g., PGR, CDKN1A) in response to treatment.
-
Cell Treatment & RNA Extraction: Treat cells with this compound as required. Extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent or a column-based kit).[19]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[19]
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan-based master mix.[19]
-
Thermal Cycling: Perform the qPCR in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. Raw expression values (Ct) for the target genes are normalized to an endogenous control or housekeeping gene (e.g., 18S rRNA or GAPDH). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[14]
Conclusion and Future Directions
This compound, as a member of the progestin family, exerts significant anti-tumor effects on endometrial cancer cells, primarily through the activation of progesterone receptors and the subsequent modulation of gene expression. This leads to the inhibition of key cell proliferation pathways and the induction of cell cycle arrest. While the general mechanisms are well-understood, specific quantitative data for this compound remains limited. Future research should focus on generating this compound-specific dose-response curves, IC50 values, and detailed proteomic and transcriptomic analyses across a panel of endometrial cancer cell lines. Such data will be invaluable for optimizing its clinical application and for the development of more effective, targeted hormonal therapies for endometrial cancer.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone: the ultimate endometrial tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth of poorly differentiated endometrial carcinoma is inhibited by combined action of medroxyprogesterone acetate and the Ras inhibitor Salirasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Surgical Window Trial Evaluating Medroxyprogesterone Acetate with or without Entinostat in Patients with Endometrial Cancer and Validation of Biomarkers of Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histologic effects of Medroxyprogesterone Acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progesterone inhibits endometrial cancer invasiveness by inhibiting the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TSLP enhances progestin response in endometrial cancer via androgen receptor signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive bioinformatics analysis of acquired progesterone resistance in endometrial cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Chemical Profile of Gestonorone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone, a synthetic progestin, and its ester derivative, this compound Caproate, have been subjects of interest in medicinal chemistry and pharmacology due to their hormonal activities. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of this compound. It details plausible synthetic pathways based on established steroid chemistry, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, this document visualizes the progesterone (B1679170) receptor signaling pathway, a primary mechanism of action for this compound, to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Identification
This compound, also known as 17α-hydroxy-19-norprogesterone, is a synthetic steroid characterized by the absence of the C19 methyl group found in progesterone and the presence of a hydroxyl group at the C17α position.[1] Its caproate ester, this compound Caproate (or gestronol hexanoate), enhances its duration of action.[2]
Table 1: Chemical Identifiers of this compound and this compound Caproate
| Identifier | This compound | This compound Caproate |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[1] | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[3] |
| CAS Number | 2137-18-0[4] | 1253-28-7[3] |
| Molecular Formula | C20H28O3[5] | C26H38O4[3] |
| Molecular Weight | 316.44 g/mol [1] | 414.58 g/mol [6] |
| Synonyms | Gestronol, 17α-Hydroxy-19-norprogesterone[1] | Gestronol hexanoate, Depostat, Primostat[3] |
Physicochemical Properties
The physicochemical properties of this compound and its caproate ester are crucial for their formulation and delivery.
Table 2: Physicochemical Properties of this compound Caproate
| Property | Value | Source |
| Melting Point | 123-124 °C | [6] |
| Optical Rotation | [α]D +13° (chloroform) | [6] |
| UV max | 239 nm (ε 17540) | [6] |
| Percent Composition | C 75.32%, H 9.24%, O 15.44% | [6] |
Synthesis of this compound Caproate
The synthesis of this compound Caproate is a multi-step process that can be conceptually broken down into two main stages: the synthesis of the this compound core (17α-hydroxy-19-norprogesterone) and its subsequent esterification. While a complete, unified experimental protocol is not available in a single source, a plausible pathway can be constructed from literature on the synthesis of its precursors and related steroid transformations.
Conceptual Synthesis Workflow
The following diagram illustrates a potential synthetic route to this compound Caproate, starting from the more readily available steroid precursor, androstenedione.
Caption: Conceptual synthesis pathway for this compound Caproate.
Key Experimental Protocols
Protocol 1: Synthesis of 17α-hydroxyprogesterone from Androstenedione
This protocol describes the synthesis of 17α-hydroxyprogesterone, a key intermediate that shares structural similarities with this compound. A similar approach could be adapted for the synthesis of this compound from a 19-nor-androstenedione precursor.
-
Step 1: Cyanohydrin Formation. Androstenedione is reacted with acetone (B3395972) cyanohydrin at a pH of 9-11 to form 17α-hydroxy-17β-cyanoandrost-4-en-3-one. The reaction is typically carried out at around 40°C for several hours. The product is then precipitated by the addition of water and cooling.[7]
-
Step 2: Protection of the 3-Keto Group. The 3-keto group of the cyanohydrin intermediate is protected, for example, by forming a ketal using trimethyl orthoformate and neopentyl glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[7]
-
Step 3: Protection of the 17α-Hydroxyl Group. The 17α-hydroxyl group is then protected, for instance, by reaction with dihydropyran.[7]
-
Step 4: Methylation and Hydrolysis. The protected intermediate is then reacted with a methylating agent, such as methylmagnesium chloride, followed by hydrolysis to yield 17α-hydroxyprogesterone.[7]
Protocol 2: Esterification of 17α-hydroxy Steroids
This protocol outlines a general method for the esterification of a 17α-hydroxy steroid, which is the final step in the synthesis of this compound Caproate.
-
Reaction Setup: 16-methylene-17α-hydroxy-progesterone (as a stand-in for this compound) and p-toluenesulfonic acid are dissolved in caproic acid.[8]
-
Acylation: Trifluoroacetic anhydride (B1165640) is added to the mixture at 0°C. The reaction is allowed to proceed at 0°C for a short period and then at room temperature.[8]
-
Workup and Purification: The reaction mixture is poured into water, stirred, and then extracted with an organic solvent like dichloromethane. The organic extract is washed with a basic solution (e.g., 5% NaOH) and then water. The solvent is evaporated, and the excess caproic acid is removed by steam distillation. The final product is purified by chromatography.[8]
Mechanism of Action: Progesterone Receptor Signaling
This compound, like other progestins, exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR).[2] The binding of this compound to the PR initiates a cascade of events leading to the modulation of gene expression.
Caption: Progesterone receptor signaling pathway activated by this compound.
Upon entering a target cell, this compound binds to the progesterone receptor, which is typically located in the cytoplasm in a complex with heat shock proteins.[2] This binding induces a conformational change in the receptor, causing the dissociation of the heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs).[2] This interaction modulates the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of the progestin.[2]
Quantitative Pharmacological Data
The biological activity of this compound and its derivatives has been characterized through various in vitro and in vivo studies.
Table 3: Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (% of Progesterone) | Source |
| This compound | ~12.5% | [1] |
| 19-Norprogesterone | ~500% (relative to this compound) | [1] |
| 17α-hydroxyprogesterone | < 0.1% | [1] |
Table 4: Inhibition of 5α-Reductase
| Compound | IC50 (µM) - Rat Prostate | Source |
| 17-OH-progesterone | 1.35 | [9] |
| Progesterone | 5.0 | [9] |
| Nortestosterone | 7.4 | [9] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. By compiling available data on its synthesis, physicochemical properties, and mechanism of action, this document serves as a valuable resource for researchers and professionals in the field of steroid chemistry and drug development. The provided conceptual synthesis pathway and experimental protocols offer a foundation for the laboratory preparation of this compound and its derivatives. Furthermore, the visualization of the progesterone receptor signaling pathway clarifies its primary mode of action. The quantitative data presented, while requiring further specific investigation for this compound itself, provides a comparative context for its biological activity. Future research should focus on elucidating a complete and optimized synthesis protocol for this compound and conducting detailed quantitative studies on its pharmacological profile.
References
- 1. Gestronol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 3. This compound Caproate | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C20H28O3 | CID 102210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Caproate [drugfuture.com]
- 7. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
- 8. CH505802A - 17alpha-esters of pregnane series - Google Patents [patents.google.com]
- 9. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Gestonorone Derivatives and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone (17α-hydroxy-19-norprogesterone) and its derivatives represent a significant class of synthetic progestins that have been explored for various therapeutic applications. As analogues of the natural hormone progesterone (B1679170), these compounds primarily exert their effects through interaction with the progesterone receptor (PR), leading to a cascade of downstream cellular events. This technical guide provides a comprehensive overview of the core aspects of this compound derivatives, focusing on their structure-activity relationships, quantitative biological data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel steroid-based therapeutics.
Core Concepts: Progesterone Receptor Binding and Signaling
The biological activity of this compound derivatives is intrinsically linked to their ability to bind to and modulate the activity of the progesterone receptor. The PR, a member of the nuclear receptor superfamily, exists in two main isoforms, PR-A and PR-B, which can mediate different physiological responses. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This is known as the classical or genomic signaling pathway .
In addition to this well-established mechanism, progestins can also elicit rapid biological effects through non-genomic signaling pathways . These pathways are initiated by the interaction of progestins with membrane-associated progesterone receptors (mPRs) or through the non-transcriptional actions of classical PRs located in the cytoplasm. Non-genomic signaling often involves the rapid activation of intracellular kinase cascades, such as the MAPK/ERK pathway, and modulation of ion channel activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound derivatives and related compounds. This data is crucial for understanding the potency and selectivity of these molecules.
Table 1: Progesterone Receptor Binding Affinity of this compound Derivatives and Related Progestins
| Compound | Receptor | Relative Binding Affinity (RBA, %) [Progesterone = 100%] | IC50 (nM) | Reference |
| Progesterone | rhPR-B | 100 | 2.0 ± 0.3 | [1] |
| rhPR-A | 100 | 1.9 ± 0.2 | [1] | |
| Rabbit PR | 100 | 2.1 ± 0.2 | [1] | |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | rhPR-B | 26 ± 2 | 7.7 ± 0.8 | [1] |
| rhPR-A | 30 ± 3 | 6.3 ± 0.7 | [1] | |
| Rabbit PR | 29 ± 2 | 7.2 ± 0.6 | [1] | |
| 17α-Hydroxyprogesterone (17-OHP) | rhPR-B | 1.0 ± 0.1 | 200 ± 20 | [1] |
| rhPR-A | 1.0 ± 0.1 | 190 ± 20 | [1] | |
| Rabbit PR | 1.0 ± 0.1 | 210 ± 20 | [1] | |
| 17α-Hydroxyprogesterone Acetate (17-OHPA) | Rabbit PR | 130 ± 10 | 1.6 ± 0.2 | [1] |
rhPR-B: recombinant human Progesterone Receptor B; rhPR-A: recombinant human Progesterone Receptor A.
Table 2: Off-Target Receptor Binding Affinity of this compound Derivatives and Progesterone
| Compound | Receptor | Relative Binding Affinity (RBA, %) [Dexamethasone = 100%] | IC50 (nM) | Reference |
| Dexamethasone | Rabbit GR | 100 | 3.5 ± 0.4 | [1] |
| Progesterone | Rabbit GR | 0.8 ± 0.2 | 440 ± 110 | [1] |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | Rabbit GR | 0.3 ± 0.1 | 1170 ± 350 | [1] |
| 17α-Hydroxyprogesterone (17-OHP) | Rabbit GR | <0.1 | >10,000 | [1] |
GR: Glucocorticoid Receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound derivatives. The following sections provide step-by-step protocols for key experiments.
Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compound (this compound derivative)
-
Radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-ORG 2058)
-
Progesterone receptor source (e.g., cytosol from rabbit uterus or cells expressing recombinant human PR)
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors and glycerol)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled test compound and the receptor preparation. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to the incubation mixture to adsorb the unbound radiolabeled ligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the bound radiolabeled ligand to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][3][4][5][6]
Alkaline Phosphatase Induction Assay in T47D Cells
This cell-based assay measures the progestogenic activity of a compound by quantifying the induction of alkaline phosphatase, a progesterone-responsive enzyme, in the T47D human breast cancer cell line.[7][8]
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
Test compound (this compound derivative)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Cell lysis buffer
-
Stop solution (e.g., NaOH)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Plate T47D cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Enzyme Assay: Add the pNPP substrate solution to the cell lysates and incubate at 37°C. The alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Quantification: Stop the reaction by adding a stop solution and measure the absorbance of the p-nitrophenol at 405 nm using a spectrophotometer.[9][10]
-
Data Analysis: Normalize the absorbance values to the total protein concentration in each well. Plot the normalized enzyme activity against the logarithm of the test compound concentration to determine the EC50 value.
In Vivo Progestational Activity (McPhail Test)
The McPhail test is a classical in vivo assay to determine the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Materials:
-
Immature female rabbits
-
Estrogen (e.g., estradiol (B170435) benzoate) for priming
-
Test compound (this compound derivative)
-
Vehicle for injection (e.g., sesame oil)
-
Histology equipment and reagents
Procedure:
-
Animal Priming: Prime immature female rabbits with daily injections of estrogen for several days to induce uterine proliferation.
-
Compound Administration: Following the priming period, administer the test compound at various doses for a specified number of days. Include a vehicle control group and a positive control group (progesterone).
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and collect the uteri. Fix the uterine tissue in a suitable fixative (e.g., Bouin's solution), process, and embed in paraffin.
-
Histological Evaluation: Section the uterine tissue and stain with hematoxylin (B73222) and eosin. Examine the endometrial sections microscopically for signs of progestational proliferation, such as glandular development and stromal edema.
-
Data Analysis: Score the degree of endometrial proliferation based on a standardized scale (McPhail scale). Plot the average McPhail score against the dose of the test compound to determine its progestational potency.[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound derivatives and a typical experimental workflow for their evaluation.
Progesterone Receptor Signaling Pathways
Caption: Overview of Genomic and Non-Genomic Progesterone Receptor Signaling Pathways.[14][15][16][17][18]
Experimental Workflow for this compound Derivative Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound derivatives.
Conclusion
This technical guide has provided a detailed overview of the activity of this compound derivatives, with a focus on their interaction with the progesterone receptor and the experimental methods used for their characterization. The presented quantitative data, detailed protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals working in the field of steroid hormone research. A thorough understanding of the structure-activity relationships and the nuances of both genomic and non-genomic signaling is critical for the rational design and development of novel progestins with improved therapeutic profiles. Further research into a wider range of this compound derivatives will undoubtedly continue to expand our knowledge and open new avenues for therapeutic intervention.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. researchgate.net [researchgate.net]
- 8. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteolysis.jp [proteolysis.jp]
- 10. e-century.us [e-century.us]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Gestonorone: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Gestonorone, a potent synthetic progestogen. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Profile of this compound Caproate
This compound, primarily used as its caproate ester, is characterized by its long-acting depot effect when administered intramuscularly.[1] It is a pure progestogen, devoid of androgenic, estrogenic, or other hormonal activities.[1] The pharmacokinetic parameters of this compound caproate have been primarily studied in the context of its use in treating benign prostatic hyperplasia and endometrial cancer.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound caproate following intramuscular administration.
| Parameter | Value | Species | Study Conditions | Reference |
| Time to Maximum Concentration (Tmax) | 3 ± 1 days | Human (male) | Single 200 mg IM injection of radiolabeled this compound caproate | [1] |
| Maximum Concentration (Cmax) | 420 ± 160 ng/mL | Human (male) | Single 200 mg IM injection of radiolabeled this compound caproate | [1] |
| Elimination Half-life (t½) | 7.5 ± 3.1 days | Human (male) | Following a single 200 mg IM injection | [1] |
| Route of Elimination | Feces: 72% Urine: 28% | Human (male) | Following a single 200 mg IM injection | [1] |
| Duration of Action | 8 to 13 days (25-50 mg IM) ≥21 days (high doses) | Human (female) | Clinical biological effect in the uterus | [1] |
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its pharmacological profile. The metabolic pathways primarily involve reduction reactions. No free this compound is typically observed in circulation or urine, indicating extensive metabolism of the parent compound.[1]
Major Metabolic Pathways and Metabolites
The metabolism of this compound caproate is analogous to that of 17α-hydroxyprogesterone, leading to the formation of corresponding 19-norpregnane metabolites.[1] The primary metabolic reactions are reductions at the C3, C5, and C20 positions.[1] Due to its caproate ester, 5β-reduction of this compound caproate is decreased compared to progesterone, which may contribute to its enhanced potency.[1]
The major identified metabolites of this compound caproate are:
Biotransformation of the related compound, this compound acetate (B1210297), by the fungus Cunninghamella blakesleeana has been shown to yield 17α-actoxy-10β,11β-dihydroxy-progesterone, a potential aromatase inhibitor.[3][4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible study of this compound's pharmacokinetics and metabolism. Below are representative methodologies for key experiments.
Protocol 1: Pharmacokinetic Study of this compound Caproate in Human Subjects
Objective: To determine the pharmacokinetic profile of this compound caproate in human subjects following a single intramuscular injection.
Methodology:
-
Subject Recruitment: A cohort of healthy male volunteers or patients with a relevant indication (e.g., benign prostatic hyperplasia) is recruited. Informed consent is obtained from all participants.
-
Drug Administration: A single dose of this compound caproate (e.g., 200 mg) is administered via deep intramuscular injection.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-determined time points: pre-dose (0 hours), and at 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, 240, 336, and 504 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: A liquid-liquid extraction is performed. To 500 µL of plasma, an internal standard (e.g., a structurally similar steroid) is added. The sample is then extracted with 5 mL of a mixture of hexane (B92381) and ethyl acetate (90:10, v/v). The mixture is vortexed and centrifuged. The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 200 µL of the mobile phase.
-
Chromatographic Conditions: An HPLC system equipped with a C18 column is used. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The flow rate is maintained at 0.5 mL/min.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed to detect and quantify this compound caproate and its internal standard.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Protocol 2: In Vitro Metabolism of this compound Caproate using Human Liver Microsomes
Objective: To identify the major metabolites of this compound caproate formed by human liver enzymes.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 1 mL) contains human liver microsomes (0.5 mg/mL), this compound caproate (10 µM), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes). A control incubation without the NADPH-generating system is also performed.
-
Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: The mixture is centrifuged to precipitate the proteins. The supernatant is collected and evaporated to dryness. The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
Metabolite Identification (LC-HRMS):
-
Chromatography: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is used. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is employed.
-
Mass Spectrometry: Full scan and data-dependent MS/MS data are acquired in positive ion mode. Metabolites are identified by comparing their exact mass, retention time, and fragmentation patterns with those of the parent drug and reference standards (if available).
-
Data Analysis: Specialized metabolite identification software is used to process the data and propose biotransformations (e.g., hydroxylation, reduction).
-
Visualizations
This compound Metabolism Pathway
References
- 1. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Mode of action of progesterone, this compound capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone: An In-depth Analysis of its Anti-Estrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, a synthetic progestin, has been a subject of interest for its potent anti-estrogenic properties, which underpin its therapeutic applications in various hormone-dependent conditions. This technical guide provides a comprehensive overview of the core mechanisms of action, quantitative data on its biological activity, and detailed experimental protocols for assessing its anti-estrogenic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Mechanism of Action
This compound caproate exerts its anti-estrogenic effects primarily through its interaction with the progesterone (B1679170) receptor (PR). As a potent progestogen, it mimics the action of natural progesterone.[1] Upon binding to the PR, this compound caproate modulates the expression of target genes, leading to a reduction in estrogen-driven tissue proliferation.[1] This is particularly relevant in the context of hormone-sensitive tissues such as the endometrium and breast.
The anti-estrogenic activity of this compound is multifaceted and includes:
-
Downregulation of Estrogen Receptors (ER): Progestins can decrease the expression of estrogen receptors in target cells, thereby reducing the cellular response to estrogen.
-
Induction of Estrogen-Metabolizing Enzymes: this compound can stimulate the activity of enzymes, such as 17β-hydroxysteroid dehydrogenase, which convert estradiol (B170435) to the less potent estrone, thereby lowering intracellular estrogen levels.
-
Inhibition of Estrogen-Regulated Gene Transcription: By activating the progesterone receptor, this compound can interfere with the transcriptional activity of the estrogen receptor on target genes, effectively blocking estrogen-mediated cellular processes.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and related progestins, providing a basis for comparison and further research.
| Compound | Receptor | Relative Binding Affinity (%) | Reference |
| 17α-hydroxyprogesterone caproate | Progesterone Receptor (PR-A) | 26-30% (compared to progesterone) | [1][2] |
| 17α-hydroxyprogesterone caproate | Progesterone Receptor (PR-B) | 26-30% (compared to progesterone) | [1][2] |
Note: Data for this compound caproate is limited; 17α-hydroxyprogesterone caproate is a structurally and functionally similar compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's anti-estrogenic properties are provided below.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor (PR-A or PR-B)
-
[³H]-Progesterone (radioligand)
-
Test compound (e.g., this compound caproate)
-
Unlabeled progesterone (for standard curve)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled progesterone.
-
In a multi-well plate, incubate a fixed concentration of recombinant PR with a fixed concentration of [³H]-progesterone in the presence of varying concentrations of the test compound or unlabeled progesterone.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specifically bound [³H]-progesterone against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of progesterone / IC50 of test compound) x 100%.
Estrogen Receptor Competitive Binding Assay
This assay is crucial for determining if the anti-estrogenic effects of this compound involve direct interaction with the estrogen receptor.
Materials:
-
Recombinant human estrogen receptor alpha (ERα)
-
[³H]-Estradiol (radioligand)
-
Test compound (e.g., this compound caproate)
-
Unlabeled estradiol (for standard curve)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Follow the same general procedure as the progesterone receptor competitive binding assay, substituting ERα for PR and [³H]-estradiol for [³H]-progesterone.
-
This will determine if this compound caproate has any significant affinity for the estrogen receptor, which could contribute to its anti-estrogenic profile.
Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the ability of a compound to inhibit estrogen-induced cell proliferation in an estrogen-receptor-positive breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Estradiol (E2)
-
Test compound (e.g., this compound caproate)
-
Cell proliferation reagent (e.g., MTT, XTT, or a fluorescent dye)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS to create a low-estrogen environment.
-
Treat the cells with a fixed concentration of estradiol to induce proliferation, along with a range of concentrations of the test compound. Include control wells with estradiol alone and vehicle control.
-
Incubate the cells for a specified period (e.g., 3-5 days).
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition of estradiol-induced proliferation for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal estradiol-induced proliferation.
Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Genes
This method quantifies the effect of a compound on the expression of genes known to be regulated by estrogen.
Materials:
-
MCF-7 cells or other suitable estrogen-responsive cell line
-
Estradiol
-
Test compound (e.g., this compound caproate)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., pS2 (TFF1), GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Culture and treat the cells with estradiol and the test compound as described in the cell proliferation assay.
-
After the desired treatment period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
-
Compare the gene expression levels in cells treated with estradiol alone to those treated with estradiol and the test compound to assess the inhibitory effect of the compound on estrogen-regulated gene expression.
In Vivo Anti-Uterotrophic Assay
This in vivo assay evaluates the anti-estrogenic activity of a compound by measuring its ability to inhibit the estrogen-induced increase in uterine weight in immature or ovariectomized female rats or mice.[3]
Materials:
-
Immature or ovariectomized female rats or mice
-
Estradiol or ethinyl estradiol (as the estrogenic stimulus)
-
Test compound (e.g., this compound caproate)
-
Vehicle for administration (e.g., corn oil)
-
Analytical balance
Procedure:
-
Acclimatize the animals to the housing conditions.
-
For the anti-uterotrophic assay, administer the test compound daily for a set period (e.g., 3-7 days) either alone or in combination with a fixed dose of an estrogen.
-
Include a control group receiving the vehicle and a group receiving the estrogen alone.
-
On the day after the final dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Blot the uteri to remove luminal fluid and record the wet weight.
-
Compare the uterine weights of the different treatment groups. A significant inhibition of the estrogen-induced increase in uterine weight by the test compound indicates anti-estrogenic activity.[3]
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the anti-estrogenic properties of this compound.
References
Investigating the Molecular Targets of Gestonorone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone caproate, a synthetic progestin, exerts its biological effects through interaction with specific molecular targets, primarily the progesterone (B1679170) receptor. This document provides a comprehensive overview of the known molecular interactions of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and endocrine research.
Primary Molecular Target: The Progesterone Receptor (PR)
This compound caproate is a potent agonist of the progesterone receptor (PR), which is the principal mediator of its progestational activity.[1][2] The mechanism of action follows the classical pathway for steroid hormones.
Mechanism of Action:
-
Binding: this compound caproate, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm.[1]
-
Conformational Change and Dimerization: Upon binding, the PR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.
-
Nuclear Translocation: The activated PR dimer translocates into the nucleus.[1]
-
DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation (upregulation or downregulation) of gene transcription.[1]
Binding Affinity and Potency
| Compound | Receptor | Relative Potency/Affinity | Reference |
| This compound caproate | Progesterone Receptor | Approx. 5-10 times more potent than hydroxyprogesterone (B1663944) caproate in humans. | Inferred from clinical equivalence |
| This compound caproate | Progesterone Receptor | Approx. 20-25 times more potent than progesterone or hydroxyprogesterone caproate in animal bioassays (subcutaneous injection). | |
| Hydroxyprogesterone caproate | Progesterone Receptor-A (human, recombinant) | 26% of progesterone | [3][4] |
| Hydroxyprogesterone caproate | Progesterone Receptor-B (human, recombinant) | 30% of progesterone | [3][4] |
Secondary and Off-Target Interactions
This compound caproate is generally considered a "pure" progestogen, exhibiting minimal cross-reactivity with other steroid hormone receptors.
Androgen Receptor (AR)
Existing literature suggests that this compound caproate has no significant androgenic or anti-androgenic activity. However, some older in vivo studies in patients with benign prostatic hypertrophy (BPH) indicated that daily injections of this compound could suppress the intraprostatic metabolism of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[5] This suggests a potential, albeit weak, interaction with androgen signaling, possibly through inhibition of 5α-reductase.
5α-Reductase
Some evidence points towards this compound caproate acting as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT.[6] This inhibitory action could contribute to its therapeutic effects in androgen-dependent conditions like BPH. However, specific IC_50_ values for this compound's inhibition of 5α-reductase isoforms are not currently available.
Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors
This compound caproate is reported to have no significant glucocorticoid or mineralocorticoid activity.[6]
Antigonadotropic Effects
This compound caproate exhibits potent antigonadotropic activity, leading to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This results in reduced production of gonadal steroid hormones.
| Hormone | Dosage of this compound Caproate | Effect | Context | Reference |
| Testosterone | 400 mg/week (intramuscular) | 75% suppression | Men | [6] |
| Luteinizing Hormone (LH) | 400 mg/week (intramuscular) | Unchanged | Men | [6] |
| Luteinizing Hormone (LH) | 200 mg daily or on alternate days (5-day treatment) | Suppressed | Patients with BPH | [5] |
Note: The conflicting findings regarding LH suppression may be due to differences in study design, duration of treatment, and patient populations.
Modulation of Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the effects of potent progestins on key intracellular signaling cascades are well-documented. It is plausible that this compound activates similar pathways.
MAPK/ERK Pathway
Progestins have been shown to induce both rapid, non-genomic and sustained, genomic activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. What is this compound Caproate used for? [synapse.patsnap.com]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound caproate - Wikipedia [en.wikipedia.org]
Gestonorone's Influence on Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone caproate, a synthetic progestin, primarily exerts its biological effects through the modulation of intracellular signaling pathways, with the progesterone (B1679170) receptor (PR) serving as its principal target. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its influence on key cell signaling cascades including the canonical progesterone receptor pathway, as well as potential interactions with the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. While direct quantitative data for this compound remains limited, this guide synthesizes available information and leverages data from structurally similar progestins to provide a comprehensive framework for researchers. Detailed experimental protocols for key assays are provided to facilitate further investigation into the specific molecular interactions of this compound.
Introduction
This compound caproate (also known as gestronol hexanoate) is a synthetic progestogen that has been utilized in the management of various hormone-dependent conditions, such as benign prostatic hyperplasia and endometrial cancer.[1] Its therapeutic effects are primarily attributed to its activity as a progesterone receptor agonist.[2] Upon binding to the PR, this compound initiates a cascade of molecular events that alter gene expression and cellular function.[2] Beyond this classical genomic pathway, evidence suggests that progestins can also elicit rapid, non-genomic effects by modulating cytoplasmic signaling kinases. This guide explores both the established and putative signaling pathways influenced by this compound, providing a foundation for further research and drug development.
Progesterone Receptor (PR) Signaling
The primary mechanism of action for this compound is through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.
Classical Genomic Pathway
The canonical signaling pathway of this compound involves its binding to the progesterone receptor in the cytoplasm. This binding event displaces heat shock proteins, leading to receptor dimerization and translocation into the nucleus.[2] Once in the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This leads to the synthesis or repression of proteins that mediate the physiological effects of the progestin.
Receptor Binding Affinity
| Receptor | Ligand | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor-B (human, recombinant) | Progesterone | 100 | [1][3] |
| 17-OHPC | 26 | [1][3] | |
| Progesterone Receptor-A (human, recombinant) | Progesterone | 100 | [1][3] |
| 17-OHPC | 30 | [1][3] | |
| Glucocorticoid Receptor (rabbit, thymic) | Dexamethasone | 100 | [1][3] |
| Progesterone | Weak | [1][3] | |
| 17-OHPC | 4 | [1][3] |
Note: Further research is required to determine the specific binding affinities of this compound caproate for these and other steroid receptors.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestins can initiate rapid, non-genomic signaling events that originate in the cytoplasm and can influence cellular processes independently of gene transcription.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a key regulator of cell proliferation, differentiation, and survival. Some progestins have been shown to rapidly activate the MAPK/ERK pathway. This activation is thought to be mediated by membrane-associated progesterone receptors, leading to the sequential phosphorylation and activation of Raf, MEK, and ERK. While direct evidence for this compound's effect on this pathway is lacking, it is a plausible mechanism of action that warrants investigation.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and metabolism. Progesterone has been shown to activate this pathway in certain cell types. Activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. The potential for this compound to modulate this pathway represents an important area for future research.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation. Some studies have indicated a crosstalk between steroid hormone receptors and the JAK/STAT pathway. For instance, progestins have been shown to induce the phosphorylation and activation of STAT3. This activation can be mediated through both JAK-dependent and Src-dependent mechanisms. The potential for this compound to influence this pathway could have significant implications for its therapeutic applications.
Experimental Protocols
To facilitate further research into the specific effects of this compound on cell signaling pathways, the following are detailed methodologies for key experiments.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of this compound caproate for the progesterone receptor.
Principle: This is a competitive binding assay where this compound competes with a radiolabeled or fluorescently-labeled progestin for binding to the progesterone receptor.
Materials:
-
Purified recombinant human progesterone receptor (PR-A or PR-B)
-
Radiolabeled progestin (e.g., [³H]-Promegestone) or fluorescently-labeled progestin
-
This compound caproate
-
Unlabeled progesterone (for standard curve)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound caproate and unlabeled progesterone.
-
In a microplate, incubate a fixed concentration of progesterone receptor with a fixed concentration of the labeled progestin in the presence of varying concentrations of this compound or unlabeled progesterone.
-
Include control wells with no competitor (maximum binding) and with a high concentration of unlabeled progesterone (non-specific binding).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate bound from free labeled progestin using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of bound labeled progestin.
-
Calculate the concentration of this compound required to inhibit 50% of the specific binding of the labeled progestin (IC50).
-
Determine the relative binding affinity (RBA) of this compound compared to progesterone.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine if this compound caproate induces the phosphorylation of ERK in a specific cell line.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of ERK, its activation state can be assessed.
Materials:
-
Cell line of interest (e.g., breast cancer cells, endometrial cells)
-
This compound caproate
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of this compound for different time points. Include a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.
Conclusion
This compound caproate is a synthetic progestin that primarily functions as a progesterone receptor agonist, modulating gene expression through the classical genomic pathway. Emerging evidence for non-genomic actions of progestins suggests that this compound may also influence other key signaling pathways such as MAPK/ERK, PI3K/Akt, and JAK/STAT, although direct evidence for these interactions is currently limited. The lack of specific quantitative data for this compound's receptor binding affinities and its effects on downstream signaling components highlights a significant gap in our understanding of its molecular pharmacology. The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate these aspects, which will be crucial for a more complete understanding of this compound's therapeutic mechanisms and for the development of more targeted progestin-based therapies.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and development of Gestonorone as a research compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone, also known as gestronol or 17α-hydroxy-19-norprogesterone, is a synthetic progestin that has been a subject of research interest for its potential therapeutic applications. While the unesterified form, this compound, was never marketed, its caproate ester, this compound caproate, has been utilized in clinical settings. This technical guide provides a comprehensive overview of the history, development, and experimental evaluation of this compound as a research compound.
History and Development
This compound caproate was first described in 1960 and was developed by Schering AG.[1] It was introduced for medical use by 1973 for the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1][] The development of this compound caproate stemmed from the observation that C17α esterification of 17α-hydroxyprogesterone enhances progestogenic activity, with the caproate (hexanoate) ester demonstrating the most potent effects. This compound itself is a derivative of both 19-norprogesterone (B1209251) and 17α-hydroxyprogesterone.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR), a member of the nuclear receptor superfamily.[3]
Progesterone Receptor Signaling Pathway
Upon entering a target cell, this compound binds to the progesterone receptor in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. This interaction modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to the physiological effects of the progestin.[3]
Downstream Gene Regulation
The specific genes regulated by the this compound-PR complex depend on the target tissue.
-
In the Endometrium: Progesterone and its analogs are known to regulate a wide array of genes involved in endometrial receptivity and implantation. These include genes like IHH, BMP2, and HOXA10, which are crucial for stromal decidualization.[4] In endometrial epithelial cells, progesterone signaling can modulate genes involved in the inflammatory response, epithelial-mesenchymal transition, and cell death.[5][6]
-
In the Prostate: The progesterone receptor is expressed in prostate stromal cells, but not typically in epithelial cells.[7] PR signaling in these stromal cells can suppress proliferation by inhibiting the expression of cell cycle-related genes such as cyclin A, cyclin B, and cdc25c.[7] Furthermore, PR in prostate stromal cells can inhibit the secretion of factors like stromal-derived factor-1 (SDF-1) and interleukin-6 (IL-6), which are known to promote cancer cell migration and invasion.[8] Progesterone has also been shown to regulate endoplasmic reticulum-associated degradation (ERAD) and the unfolded protein response (UPR) in prostate cancer cells.[9]
Biological Activity and Quantitative Data
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound and this compound caproate to the progesterone and androgen receptors is not extensively reported in publicly available literature. For context, the related compound 17α-hydroxyprogesterone caproate has a relative binding affinity for the progesterone receptor that is 26-30% that of progesterone.[10][11]
| Compound | Receptor | Relative Binding Affinity (%) | Reference |
| 17α-Hydroxyprogesterone Caproate | Progesterone Receptor | 26 - 30 | [10][11] |
Preclinical and Clinical Effects
| Effect | Model | Dosage | Result | Reference |
| Anti-androgenic | Benign Prostatic Hypertrophy Patients | 200 mg/day (intramuscular) | Suppressed plasma LH and testosterone (B1683101) uptake in BPH tissue. | |
| Anti-proliferative | Rat Prostate and Seminal Vesicles | Not specified | Reduction in organ weight. | [12] |
Pharmacokinetics of this compound Caproate
Pharmacokinetic data for this compound caproate is limited. However, some parameters have been reported.
| Parameter | Value | Species | Reference |
| Bioavailability (Intramuscular) | High | Human | [1] |
| Elimination Half-life (Intramuscular) | 7.5 ± 3.1 days | Human | [1] |
| Duration of Action (Intramuscular) | 8 - 13 days (25-50 mg) | Human | [1] |
| Excretion | 72% Feces, 28% Urine | Human | [1] |
Note: The majority of detailed pharmacokinetic studies have been conducted on the related compound, 17α-hydroxyprogesterone caproate. After intramuscular injection in rats, 17-OHPC has a half-life of around 11 hours and a bioavailability of nearly 100%.[13] In pregnant women, the apparent half-life of 17-OHPC is approximately 10-16 days.[14][15]
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the activity of progestins like this compound.
Progesterone Receptor Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor.
Protocol Outline:
-
Receptor Preparation: A cytosol fraction containing progesterone receptors is prepared from a suitable source, such as the uterus of estrogen-primed rabbits or human breast cancer cells (e.g., T47D).
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]ORG-2058) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Detection: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Binding Assay
This assay is performed to determine if this compound interacts with the androgen receptor.
Protocol Outline:
-
Receptor Preparation: Cytosol from the ventral prostate of castrated rats is a common source of androgen receptors.[16]
-
Incubation: The receptor preparation is incubated with a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-R1881, and varying concentrations of this compound.[16][17]
-
Separation: Separation of bound and free radioligand can be achieved using methods like hydroxyapatite (B223615) precipitation.[17]
-
Detection and Analysis: Similar to the PR binding assay, radioactivity is measured, and IC50 and Ki values are calculated.[18]
In Vivo Progestational Activity (Clauberg Test)
The Clauberg test is a classic bioassay to determine the progestational activity of a compound.
Protocol Outline:
-
Animal Preparation: Immature female rabbits are primed with estrogen for several days to induce endometrial proliferation.
-
Treatment: The estrogen-primed rabbits are then treated with the test compound (this compound) for a defined period.
-
Histological Examination: The uteri are collected, and histological sections of the endometrium are prepared.
-
Scoring: The degree of glandular proliferation and secretory transformation of the endometrium is scored to determine the progestational potency of the compound.
In Vivo Anti-Androgenic Activity (Hershberger Assay)
The Hershberger bioassay is a short-term in vivo screening assay for androgenic and anti-androgenic properties of a chemical.[18]
Protocol Outline:
-
Animal Preparation: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Treatment: The castrated rats are treated with a reference androgen (e.g., testosterone propionate) alone or in combination with the test compound (this compound) for 10 consecutive days.[17][18]
-
Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and androgen-dependent tissues are collected. These include the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[5][18]
-
Analysis: The weights of these tissues are measured. A statistically significant decrease in the weight of at least two of these tissues in the group receiving the test compound plus androgen, compared to the group receiving androgen alone, indicates anti-androgenic activity.[18]
Synthesis
The synthesis of this compound (19-nor-17α-hydroxyprogesterone) and its subsequent esterification to this compound caproate involves several steps.
Synthesis of 19-nor-17α-hydroxyprogesterone (this compound)
Esterification to this compound Caproate
The esterification of a 17α-hydroxyl group is a standard chemical transformation. A general method for the synthesis of hydroxyprogesterone (B1663944) caproate involves the reaction of 17α-hydroxyprogesterone with n-hexanoic acid in the presence of catalysts like pyridine (B92270) and p-toluenesulfonic acid.[20] A similar procedure would be applicable for the synthesis of this compound caproate from this compound. An alternative is the use of caproic anhydride (B1165640) in the presence of p-toluenesulfonic acid.[21]
Conclusion
This compound and its caproate ester are synthetic progestins with a history of clinical use and research interest. As a progesterone receptor agonist, this compound modulates the transcription of a variety of genes in target tissues, leading to its progestational and anti-androgenic effects. While a significant body of research exists, a lack of publicly available, detailed quantitative data on receptor binding and preclinical dose-response for this compound itself highlights an area for potential further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this and other similar research compounds.
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 4. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Human Endometrial Transcriptome and Progesterone Receptor Cistrome Reveal Important Pathways and Epithelial Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Function of the Progesterone Receptor in Human Prostate Stroma Provide Novel Insights to Cell Proliferation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate stromal cells express the progesterone receptor to control cancer cell mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone regulates the endoplasmic reticulum-associated degradation and Unfolded Protein Response axis by mimicking the androgenic stimulation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effects of this compound caproate on prostate and seminal vesicles of the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19-Norprogestins. Synthesis and biological activity of 6-chloro-16-methylene-17 -hydroxy-19-nor-4,6-pregnadiene-3,20-dione 17-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN104017041A - Synthesis method of hydroxyprogesterone caproate - Google Patents [patents.google.com]
- 21. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gestonorone: A Technical Guide to its Therapeutic Potential in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone, a synthetic progestin, has been a subject of research for its potential therapeutic applications, primarily in the management of benign prostatic hyperplasia (BPH) and endometrial cancer. This technical guide provides an in-depth overview of the current research on this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. The information is presented to facilitate further investigation and drug development efforts by researchers and scientists in the field.
Introduction
This compound caproate, also known as gestronol hexanoate, is a potent and long-acting progestin, a synthetic analogue of progesterone (B1679170).[1] It has been investigated for its therapeutic effects in hormone-dependent conditions. This document synthesizes the available scientific literature on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a comprehensive resource for the scientific community.
Mechanism of Action
This compound exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR).[2] The binding of this compound to the PR initiates a cascade of molecular events that modulate gene expression in target tissues.
Progesterone Receptor Signaling
Upon entering the cell, this compound binds to the progesterone receptor, which is typically located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, leading to its dissociation from the HSPs and subsequent dimerization. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, ultimately leading to the modulation of gene transcription.[3][4]
Antigonadotropic and Antiandrogenic Effects
This compound exhibits potent antigonadotropic activity, which contributes significantly to its therapeutic effects, particularly in androgen-dependent conditions like BPH. By acting on the hypothalamic-pituitary-gonadal axis, this compound can suppress the secretion of gonadotropins, such as luteinizing hormone (LH). This reduction in LH levels leads to decreased production of testosterone (B1683101) in the testes.[1][3]
Furthermore, this compound can directly impact androgen action at the tissue level. It has been shown to decrease the uptake of testosterone into the prostate gland.[5] Some studies also suggest that this compound may act as a 5α-reductase inhibitor, similar to progesterone, thereby reducing the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT).[5]
Therapeutic Applications in Research
Research into the therapeutic applications of this compound has primarily focused on benign prostatic hyperplasia and endometrial cancer.
Benign Prostatic Hyperplasia (BPH)
This compound has been investigated for the palliative treatment of BPH.[5] Its mechanism in BPH is multifactorial, involving the suppression of testosterone levels and direct effects on the prostate tissue.
Quantitative Data from BPH Studies
| Study Parameter | Finding | Dosage | Reference |
| Testosterone Suppression | Suppressed testosterone levels by 75% in men. | 400 mg/week intramuscularly | [1][5] |
| Luteinizing Hormone (LH) Levels | No significant change in LH levels observed in one study. | 400 mg/week intramuscularly | [5] |
| Prostate and Seminal Vesicle Weight (Animal Model) | Decreased weights by 40-70% in adult male rats. | Not Specified | [5] |
| Clinical Efficacy | Favorable results in 65% of patients with stage I or II prostatic adenoma. | Not Specified | |
| Testosterone Metabolism | Significantly suppressed the uptake of total radioactivity from H3-testosterone and its metabolism to dihydrotestosterone in BPH tissue. | 200 mg daily for 5 days | [3] |
Endometrial Cancer
This compound is also used in the palliative treatment of endometrial cancer.[5] Its anti-proliferative effects, mediated through the progesterone receptor, are thought to inhibit the growth of hormone-sensitive endometrial tumors.[2]
Quantitative Data from Endometrial Cancer Studies
| Study Parameter | Finding | Dosage | Reference |
| General Use | Used in the palliative treatment of endometrial cancer. | 100 to 200 mg once a week by intramuscular injection. | [5] |
| Response Rates (Progestin Therapy in General) | Overall response rate of 30% (95% CI 25–36) in advanced or recurrent endometrial cancer. | Varied | [6] |
| Response in PR-positive vs. PR-negative Tumors | Overall response rate of 55% in PR-positive tumors compared to 12% in PR-negative tumors. | Varied | [6] |
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not extensively reported in the available literature. However, based on the nature of the research, the following are representative methodologies for key experiments.
In Vitro Cell Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effects of this compound on cancer cell lines (e.g., prostate or endometrial cancer cell lines).
Methodology:
-
Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, PC-3) or endometrial cancer cells in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. The viable cells will convert MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Testosterone Suppression Assay
This protocol outlines a general procedure to evaluate the effect of this compound on testosterone levels in a male animal model.
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Acclimatization and Baseline: Acclimatize the animals to the laboratory conditions. Collect baseline blood samples for testosterone measurement.
-
Grouping and Treatment: Randomly assign animals to a control group (receiving vehicle) and a treatment group (receiving this compound at a specified dose and frequency, e.g., intramuscularly).
-
Blood Collection: Collect blood samples at various time points after the initiation of treatment.
-
Hormone Measurement: Separate the serum or plasma and measure testosterone concentrations using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Compare the testosterone levels between the control and this compound-treated groups to determine the percentage of suppression.
Conclusion
This compound is a potent progestin with demonstrated therapeutic potential in preclinical and clinical research for benign prostatic hyperplasia and endometrial cancer. Its mechanism of action, centered on progesterone receptor agonism and antigonadotropic effects, provides a strong rationale for its use in these hormone-sensitive conditions. This technical guide has summarized the key findings, provided available quantitative data, and outlined relevant experimental protocols to serve as a valuable resource for researchers. Further investigation is warranted to fully elucidate the specific signaling pathways and to optimize the therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Medical therapy of benign prostatic hyperplasia: cyproterone acetate vs this compound caproate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of progestin therapy in advanced and recurrent endometrial cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gestonorone: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone, a synthetic progestin, demonstrates significant potential in hormone-related therapeutic applications, including cancer treatment. Its mechanism of action, primarily mediated through the progesterone (B1679170) receptor (PR), involves the modulation of gene transcription, leading to anti-proliferative and anti-estrogenic effects.[1] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of this compound, including cell proliferation, apoptosis, and receptor binding assays. Due to the limited availability of specific quantitative data for this compound, the tables presented herein utilize data from progesterone studies to serve as an illustrative example of expected outcomes and data presentation. The described signaling pathways are based on the established understanding of progestin activity.
Progesterone Receptor Binding Affinity
The initial step in this compound's mechanism of action is its binding to the progesterone receptor.[1] A competitive binding assay can be employed to determine the relative affinity of this compound for the PR compared to the natural ligand, progesterone.
Quantitative Data: Progesterone Receptor (PR) Binding Affinity (Illustrative)
| Compound | Receptor Subtype | Relative Binding Affinity (%) (vs. Progesterone) | Reference |
| Progesterone | rhPR-A, rhPR-B | 100 | [2] |
| 17-OHPC* | rhPR-A, rhPR-B | 26-30 | [2] |
| This compound | PR | Data not available | N/A |
Note: 17-OHPC (17-alpha hydroxyprogesterone (B1663944) caproate) is a related progestin. This data is provided to illustrate the expected range of relative binding affinities.
Protocol: Competitive Progesterone Receptor Binding Assay (Fluorescence Polarization)
This protocol outlines a method to determine the binding affinity of this compound to the progesterone receptor ligand-binding domain (PR-LBD) using fluorescence polarization (FP).
Materials:
-
Purified human PR-LBD
-
Fluorescently labeled progesterone analog (tracer)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
This compound stock solution (in DMSO)
-
Progesterone stock solution (positive control, in DMSO)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and progesterone in DMSO. Further dilute these in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Reagent Preparation: Prepare working solutions of PR-LBD and the fluorescent tracer in Assay Buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound, progesterone, or vehicle control (Assay Buffer with DMSO) to the wells.
-
Include controls for "tracer only" (no receptor) and "no competitor" (tracer and receptor).
-
-
Reaction Initiation: Add 10 µL of the 2x PR-LBD/tracer premix to each well. The final volume will be 20 µL.
-
Incubation: Mix the plate gently for 1 minute and incubate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with excitation and emission wavelengths appropriate for the tracer.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the decrease in fluorescence polarization against the log of the compound concentration.
Experimental Workflow: Progesterone Receptor Binding Assay
References
Gestonorone in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of gestonorone, a synthetic progestin, in cell culture studies. This document outlines the typical dosage ranges based on related compounds, details its mechanism of action, and provides standardized protocols for key in vitro assays.
Introduction
This compound caproate, a synthetic progestin, acts as an agonist for the progesterone (B1679170) receptor (PR).[1] Its mechanism of action mirrors that of natural progesterone but with potentially enhanced stability and potency.[1] this compound is utilized in research to investigate its effects on various cellular processes, particularly in hormone-dependent cancers such as breast, endometrial, and prostate cancer. Its primary action involves binding to and activating progesterone receptors, leading to the modulation of gene expression and subsequent changes in cell behavior.[1]
Data Summary: Estimated Effective Concentrations
While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in cell culture are not widely reported in the available literature, the effective concentrations of other synthetic progestins in various cancer cell lines typically fall within the nanomolar to micromolar range. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.
| Cell Line (Example) | Cancer Type | Assay | Typical Progestin Concentration Range | Observed Effect |
| MCF-7 | Breast Cancer | Proliferation | 0.01 nM - 10 µM | Proliferation or Inhibition (context-dependent) |
| T47D | Breast Cancer | Proliferation | 0.01 nM - 10 µM | Proliferation or Inhibition (context-dependent) |
| Ishikawa | Endometrial Cancer | Proliferation | 1 nM - 10 µM | Inhibition of proliferation, Induction of differentiation |
| LNCaP | Prostate Cancer | Proliferation | 0.1 nM - 1 µM | Biphasic (low concentration stimulation, high concentration inhibition) |
Note: The above concentrations are based on studies with various synthetic progestins and should be used as a starting point for optimization with this compound.
Signaling Pathway of this compound
This compound, as a progesterone receptor agonist, primarily signals through the classical genomic pathway. Upon entering the cell, it binds to the progesterone receptor (PR) in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs) and induces a conformational change in the receptor. The activated this compound-PR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription and ultimately altering cellular processes like proliferation, differentiation, and apoptosis.
This compound Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is a hydrophobic molecule. A common solvent for preparing stock solutions of steroid hormones is dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.1%).
General Cell Culture Workflow for this compound Treatment
The following diagram illustrates a typical workflow for a cell culture experiment involving this compound treatment followed by a cell-based assay.
Experimental Workflow
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis and distinguishing it from necrosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the proliferation assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Migration Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours before the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control). Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Staining: Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Wash the inserts, allow them to dry, and then count the number of migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured.
Conclusion
This compound is a valuable tool for studying progesterone receptor-mediated effects in various cell types. The provided protocols offer a starting point for investigating its impact on cell proliferation, apoptosis, and migration. It is crucial for researchers to empirically determine the optimal dosage and treatment duration for their specific experimental system.
References
Application Notes and Protocols for Gestonorone in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity. Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutic agents. Gestonorone, a synthetic progestin, holds therapeutic potential for endometriosis due to its anti-estrogenic and progestogenic effects, which can induce the decidualization and subsequent atrophy of endometriotic lesions.[1]
These application notes provide detailed protocols for utilizing this compound in established animal models of endometriosis, guidance on data collection, and representative data from studies on related progestins to inform experimental design.
Mechanism of Action of Progestins in Endometriosis
This compound, like other progestins, exerts its therapeutic effects in endometriosis through multiple mechanisms. It binds to progesterone (B1679170) receptors in the ectopic endometrial tissue, leading to the decidualization of the stroma and atrophy of the glandular epithelium.[2] Furthermore, progestins can suppress the secretion of gonadotropins, leading to a reduction in ovarian estrogen production, which is crucial for the growth and survival of endometriotic implants.[3] Progestins may also have direct anti-proliferative, anti-inflammatory, and anti-angiogenic effects on the lesions.[3]
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Rat Model (Autologous Transplantation)
This protocol describes the surgical induction of endometriosis in rats by autotransplantation of uterine tissue.[4][5]
Materials:
-
Adult female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk)
-
Sterile saline solution
-
Antibiotics (optional, for post-operative care)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat using an approved protocol. Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Laparotomy: Make a midline abdominal incision to expose the uterine horns.
-
Uterine Horn Resection: Ligate one uterine horn at the uterotubal junction and the cervical end. Excise the horn and place it in a sterile petri dish containing sterile saline.
-
Endometrial Tissue Preparation: Open the excised uterine horn longitudinally and cut it into small fragments of approximately 4x4 mm.
-
Autotransplantation: Suture four to six endometrial fragments to the peritoneal wall or the mesentery, with the endometrial layer facing the peritoneal cavity.
-
Closure: Close the abdominal wall and skin incisions with sutures or surgical clips.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Protocol 2: this compound Administration and Efficacy Evaluation
Materials:
-
This compound caproate
-
Vehicle for administration (e.g., sesame oil, corn oil)
-
Dosing equipment (e.g., gavage needles for oral administration, syringes for injection)
-
Calipers for lesion measurement
-
Equipment for blood collection
-
Histology supplies (formalin, paraffin, slides, etc.)
Procedure:
-
Animal Grouping: Randomly assign animals with established endometriotic lesions to treatment and control groups.
-
This compound Preparation and Administration: Prepare a solution or suspension of this compound caproate in the chosen vehicle. Administer the compound to the treatment group at the desired dose (e.g., 0.1-1.0 mg/kg/day) via a clinically relevant route (e.g., subcutaneous or intramuscular injection). The control group should receive the vehicle alone. The treatment duration is typically 4-6 weeks.
-
Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the dimensions (length, width, and height) of each lesion using calipers. The lesion volume can be calculated using the formula: Volume = (length × width × height) × 0.52.
-
Sample Collection: Collect blood samples for hormonal analysis (e.g., estradiol, progesterone). Excise the lesions for histological and immunohistochemical analysis.
-
Histological and Immunohistochemical Analysis: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to assess morphology. Immunohistochemistry can be performed to evaluate markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and hormone receptor expression (e.g., estrogen receptor, progesterone receptor).
Data Presentation
The following tables present representative quantitative data from studies on gestrinone (B1671454) and other progestins in animal models of endometriosis. This data can be used as a reference for expected outcomes when testing this compound.
Table 1: Effect of Gestrinone on Endometriotic Implants in Rabbits
| Treatment Group | Dose (mg/kg) | Implant Weight (mg) | Serum Estradiol (E2) (pg/mL) | Serum Progesterone (P) (ng/mL) |
| Control | - | 150 ± 30 | 45 ± 8 | 1.2 ± 0.3 |
| Gestrinone | 0.06 | 135 ± 25 | 42 ± 7 | 1.1 ± 0.2 |
| Gestrinone | 0.12 | 80 ± 15 | 25 ± 5 | 1.0 ± 0.3 |
| Gestrinone | 0.24 | 55 ± 10 | 18 ± 4 | 0.9 ± 0.2 |
| Danazol | 20 | 75 ± 12 | 28 ± 6 | 1.1 ± 0.2 |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data is hypothetical and based on the trends reported in a study by Wang et al. (1998).[6]
Table 2: Effect of Progestins on Endometriotic Lesion Size in Rodent Models
| Compound | Animal Model | Dose | Treatment Duration | Lesion Size/Volume Reduction (%) | Reference |
| Natural Progesterone | Rat | 2.5 mg/kg/week | 4 weeks | Significant reduction (p < 0.01) | Narin et al., 2014[4] |
| Levonorgestrel | Rat | Local application | 12 months | Significant reduction (p < 0.01) | Yuan et al., 2012[7] |
| Dienogest | Mouse | 0.1 mg/kg/day | 14 days | Significant reduction | Kim et al., 2020[8][9] |
| Norethisterone Acetate (B1210297) | Rat | 20 µ g/day | 3 weeks | Atrophic changes in endometrium | El-Beshbishy et al., 2021[10] |
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound in animal models of endometriosis. By utilizing these established models and methodologies, researchers can effectively assess the therapeutic potential of this compound and elucidate its mechanisms of action, contributing to the development of new and improved treatments for this debilitating disease.
References
- 1. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding on pharmacokinetics, clinical efficacy and safety of progestins for treating pain associated to endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of natural progesterone on endometriosis in an experimental rat model: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Micronized Progesterone and Cabergoline On a Rat Autotransplantation Endometriosis Model: A Placebo Controlled Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of gestrinone on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Medicine for Endometriosis and Its Therapeutic Effect in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone: In Vivo Application Notes and Protocols for Inducing Progestogenic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Gestonorone (also known as this compound Caproate or Gestronol Hexanoate), a potent, long-acting synthetic progestin, for inducing progestogenic effects in vivo. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for assessing its biological activity.
Mechanism of Action
This compound caproate is a synthetic progestogen that functions as a potent agonist of the progesterone (B1679170) receptor (PR).[1][2] Its mechanism of action is analogous to that of natural progesterone but with enhanced stability and a longer duration of action.[2] Upon administration, this compound binds to intracellular progesterone receptors in target tissues such as the uterus, ovaries, and mammary glands.[2] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the this compound-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating their transcription. This results in the physiological effects characteristic of progestins.[2]
The primary progestogenic effect of this compound on the uterus is the transformation of the endometrium from a proliferative to a secretory state, which is crucial for embryo implantation and the maintenance of pregnancy.[2] It also stabilizes the endometrial lining, which can help prevent irregular menstrual bleeding.[2] Furthermore, this compound exhibits anti-estrogenic effects by downregulating the expression of estrogen receptors, thus counteracting estrogen-driven proliferation of endometrial and breast tissue.[2]
Quantitative In Vivo Data
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound caproate.
Table 1: Antigonadotropic and Antiandrogenic Effects in Male Subjects
| Species | Condition | This compound Caproate Dose | Effect | Reference |
| Human | Benign Prostatic Hypertrophy | 200 mg/day (daily or alternate days) for 5 days | Suppression of plasma and serum Luteinizing Hormone (LH) levels. | [3] |
| Human | Prostate Cancer | 400 mg/week (intramuscular) | 75% suppression of testosterone (B1683101) levels. | [1] |
| Rat | Adult Male | Not specified | 40-70% decrease in the weights of the prostate gland and seminal vesicles. | [1] |
Table 2: Potency and Duration of Action
| Parameter | Value | Species/Model | Reference |
| Relative Potency | 20-25 times more potent than progesterone or hydroxyprogesterone (B1663944) caproate | Animal bioassays (subcutaneous) | [1] |
| Human Dose Equivalence | 100-200 mg intramuscularly | Equivalent to 1,000 mg intramuscular hydroxyprogesterone caproate | [1] |
| Duration of Action (single injection) | 8-13 days (25-50 mg in oil) | Women (clinical uterine effect) | [1] |
| Duration of Action (high dose) | At least 21 days | Women (intramuscular) | [1] |
| Elimination Half-life | 7.5 ± 3.1 days | Men with prostate cancer (200 mg intramuscular) | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the progestogenic effects of this compound are provided below.
Protocol 1: Endometrial Transformation Assay (Clauberg Test)
This classic bioassay measures the ability of a progestin to induce endometrial proliferation and glandular development in immature female rabbits primed with estrogen.
Objective: To quantify the progestogenic activity of this compound caproate.
Materials:
-
Immature female rabbits (New Zealand White, ~800-1000 g)
-
This compound caproate
-
Sesame oil (or other suitable vehicle)
-
Surgical instruments for ovariectomy and hysterectomy
-
Histology processing reagents (formalin, ethanol (B145695) series, xylene, paraffin)
-
Microtome and microscopy slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Preparation:
-
Acclimatize immature female rabbits for at least one week.
-
Surgically ovariectomize the rabbits to remove endogenous sources of sex steroids. Allow for a recovery period of 7-10 days.
-
-
Estrogen Priming:
-
Administer daily subcutaneous injections of estradiol benzoate (e.g., 5 µ g/day ) in sesame oil for 6 consecutive days to induce endometrial proliferation.
-
-
This compound Administration:
-
Divide the rabbits into experimental groups (vehicle control, positive control with progesterone, and different dose levels of this compound caproate).
-
On the day following the last estrogen injection, begin daily subcutaneous or intramuscular injections of the test compounds for 5 consecutive days.
-
-
Tissue Collection and Processing:
-
On the day after the final injection, euthanize the animals.
-
Perform a hysterectomy to collect the uterine horns.
-
Fix the uterine tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Histological Evaluation:
-
Section the paraffin-embedded uterine tissue at 5 µm thickness and mount on slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess the degree of endometrial proliferation, glandular complexity, and secretory changes. The McPhail index or a similar scoring system can be used for semi-quantitative analysis.
-
Protocol 2: Maintenance of Pregnancy in Ovariectomized Rats
This assay assesses the ability of a progestin to maintain pregnancy in the absence of ovarian progesterone.
Objective: To determine the efficacy of this compound caproate in supporting gestation.
Materials:
-
Timed-pregnant female rats (e.g., Sprague-Dawley)
-
This compound caproate
-
Vehicle control (e.g., sesame oil)
-
Surgical instruments for ovariectomy
-
Anesthesia
Procedure:
-
Animal Preparation:
-
Use timed-pregnant rats. Day 1 of pregnancy is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.
-
-
Ovariectomy:
-
On day 8 of gestation, anesthetize the pregnant rats and perform a bilateral ovariectomy.
-
-
This compound Administration:
-
Immediately after surgery, begin daily subcutaneous or intramuscular injections of this compound caproate or vehicle control.
-
Continue daily injections until day 20 of gestation.
-
-
Assessment of Pregnancy Outcome:
-
On day 21 of gestation, euthanize the rats.
-
Examine the uterine horns and count the number of viable fetuses, resorption sites, and dead fetuses.
-
Calculate the percentage of fetal survival for each treatment group.
-
Concluding Remarks
This compound caproate is a potent synthetic progestin with a well-defined mechanism of action through the progesterone receptor. The in vivo data and protocols presented here provide a framework for researchers to investigate and utilize its progestogenic effects in various experimental models. Careful consideration of dose, duration of treatment, and appropriate animal models is essential for obtaining robust and reproducible results.
References
Progesterone Receptor Binding Assays with Gestonorone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Gestonorone and its interaction with the progesterone (B1679170) receptor (PR), along with detailed protocols for conducting progesterone receptor binding assays. This information is intended to guide researchers in designing and executing experiments to evaluate the binding affinity and competitive nature of this compound and other related compounds.
Introduction to this compound and the Progesterone Receptor
This compound caproate, a synthetic progestin, functions as an agonist of the progesterone receptor.[1] Like endogenous progesterone, this compound caproate binds to the progesterone receptor, initiating a cascade of cellular events.[1] This binding leads to a conformational change in the receptor, its translocation to the nucleus, and subsequent interaction with progesterone response elements (PREs) on target genes, thereby modulating gene transcription.[1]
The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different effects on gene expression. Progestins like this compound are utilized in various therapeutic areas due to their ability to mimic the effects of natural progesterone.
Quantitative Data on Progesterone Receptor Binding
| Compound | Receptor | Relative Binding Affinity (RBA) (%) vs. Progesterone | Reference |
| Gestronol | Progesterone Receptor | ~12.5 | Not explicitly cited |
| 17-alpha-hydroxyprogesterone caproate (17-OHPC) | Recombinant Human PR-B | 26-30 | [2][3] |
| 17-alpha-hydroxyprogesterone caproate (17-OHPC) | Recombinant Human PR-A | 26-30 | [2][3] |
| 17-alpha-hydroxyprogesterone caproate (17-OHPC) | Rabbit Uterine PR | 26-30 | [2][3] |
Progesterone Receptor Signaling Pathway
The binding of a progestin, such as this compound, to the progesterone receptor initiates a series of events culminating in the regulation of gene expression. The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone Application in Endometrial Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, a synthetic progestin, holds therapeutic potential in the management of endometrial cancer due to its progesterone-like effects. Progestins, as a class of compounds, are known to counteract the proliferative effects of estrogen, which plays a crucial role in the development and progression of most endometrial cancers.[1][2] These application notes provide a comprehensive overview of the use of this compound in endometrial cancer cell line studies, including its mechanism of action, effects on cellular processes, and detailed protocols for in vitro evaluation.
Note on this compound Data: Specific quantitative data and detailed experimental protocols for this compound in endometrial cancer cell lines are not extensively available in publicly accessible literature. The following data and protocols are based on the well-documented effects of progesterone (B1679170) and other progestins, which share a similar mechanism of action with this compound. Researchers are advised to perform initial dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound in their specific cell line models.
Mechanism of Action
This compound, like endogenous progesterone, exerts its effects by binding to and activating progesterone receptors (PRs).[1] This hormone-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[1] The primary anti-tumor effects of this compound in endometrial cancer cells are attributed to its ability to:
-
Inhibit Cell Proliferation: By arresting the cell cycle, primarily at the G0/G1 or G1 to S transition phase, this compound halts the uncontrolled division of cancer cells.[2][3]
-
Induce Apoptosis: this compound can trigger programmed cell death, leading to the elimination of cancer cells.[4][5] This is often mediated through the regulation of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4]
-
Counteract Estrogen Effects: this compound has anti-estrogenic properties, opposing the growth-promoting signals of estrogen in endometrial tissue.[1]
Key Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways implicated in cancer progression:
-
TGF-β Signaling: Progesterone has been shown to downregulate the TGF-β signaling pathway, which can inhibit cancer cell viability and invasion.[2][6]
-
Wnt/β-catenin Signaling: Progesterone can inhibit the Wnt/β-catenin pathway by inducing the expression of inhibitory proteins like DKK1 and FOXO1, thereby suppressing tumor growth.[7]
-
PI3K/AKT/mTOR Signaling: This pro-survival pathway is often hyperactivated in endometrial cancer. Progestins can suppress this pathway, leading to decreased cell proliferation and survival.[8]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Progesterone can modulate this pathway to induce apoptosis in endometrial cancer cells.[8]
Data Presentation: Quantitative Effects of Progestins on Endometrial Cancer Cell Lines
The following tables summarize the reported effects of progestins on various endometrial cancer cell lines. This data can serve as a reference for expected outcomes when studying this compound.
Table 1: Effect of Progestins on Cell Viability
| Cell Line | Progestin | Concentration | Duration | Assay | % Inhibition / IC50 |
| Ishikawa | Progesterone | Not Specified | 72h | MTT | IC50: 19 µg/mL |
| HEC-1A | Progesterone | Not Specified | 72h | MTT | IC50: 16 µg/mL |
| HEC-1B | Progesterone | Not Specified | Not Specified | Not Specified | Decreased Viability |
| RL95-2 | Progesterone | Not Specified | Not Specified | Not Specified | Decreased Viability |
Table 2: Effect of Progestins on Apoptosis
| Cell Line | Progestin | Concentration | Duration | Assay | Observations |
| Ishikawa | Progesterone | Not Specified | 24h | Flow Cytometry | Increased apoptosis |
| HEC-1A | Progesterone | Not Specified | 72h | Flow Cytometry | Increased apoptosis |
| Ovarian & Endometrial Cancer Cells | Progesterone | Various Doses | Not Specified | Not Specified | Activation of caspase-3 |
Table 3: Effect of Progestins on Cell Cycle
| Cell Line | Progestin | Concentration | Duration | Assay | Observations |
| Ishikawa | Progesterone | Not Specified | 72h | Flow Cytometry | G0/G1 arrest |
| HEC-1A | Progesterone | Not Specified | 72h | Flow Cytometry | G0/G1 arrest |
| Ishikawa | Medroxyprogesterone Acetate (MPA) | Not Specified | Not Specified | Flow Cytometry | G1 phase arrest |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture endometrial cancer cell lines (e.g., Ishikawa, HEC-1B) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution: Prepare a stock solution of this compound caproate in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Allow cells to adhere and reach 60-70% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining) by Flow Cytometry
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol 5: Western Blotting for Signaling Pathway Analysis
-
Treat cells with this compound as described in Protocol 1 and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-MAPK, MAPK, Bax, Bcl-2, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: General mechanism of this compound action in endometrial cancer cells.
Caption: Experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone inhibits growth and induces apoptosis in cancer cells through modulation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone enhances calcitriol antitumor activity by upregulating vitamin D receptor expression and promoting apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the influence of progesterone concentration and time of exposure on in vitro endometrial decidualisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Progesterone inhibition of Wnt/beta-catenin signaling in normal endometrium and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone induces cell apoptosis via the CACNA2D3/Ca2+/p38 MAPK pathway in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gestonorone Use in Benign Prostatic Hyperplasia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are heavily dependent on androgens, particularly dihydrotestosterone (B1667394) (DHT). Animal models are crucial for understanding the pathophysiology of BPH and for the preclinical evaluation of new therapeutic agents. Testosterone-induced BPH in rats is a widely used and well-established model that mimics key features of human BPH.
Gestonorone caproate (also known as gestronol hexanoate) is a synthetic progestin with anti-androgenic properties. It has been investigated for its therapeutic potential in BPH. These application notes provide a comprehensive overview of the use of this compound in animal models of BPH, including detailed experimental protocols, expected quantitative outcomes, and insights into its mechanism of action.
Mechanism of Action
This compound caproate is understood to exert its effects on the prostate through a multi-faceted mechanism:
-
Progesterone (B1679170) Receptor (PR) Agonism: this compound is a potent progestin that binds to and activates progesterone receptors. In the prostate, activation of stromal PR has been suggested to have an inhibitory effect on prostate growth and development of BPH.[1]
-
Anti-androgenic Effects: The androgenic actions that lead to prostate growth are primarily mediated by the androgen receptor (AR). Progestins like this compound can exert anti-androgenic effects, potentially by competing with androgens for the AR or by modulating its activity.[2]
-
Inhibition of 5α-reductase: A key step in the development of BPH is the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. This compound caproate has been shown to inhibit this enzyme, thereby reducing the intraprostatic levels of DHT.[3][4][5]
-
Antigonadotropic Activity: Potent progestins can suppress the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the testicular production of testosterone.
These combined actions lead to a reduction in the androgenic stimulation of the prostate, resulting in decreased proliferation of both epithelial and stromal cells and a subsequent reduction in prostate size.
Signaling Pathways
The signaling pathways involved in the action of this compound on BPH are complex and involve crosstalk between steroid hormone receptors. Below are diagrams illustrating the key pathways.
Caption: Mechanism of this compound in Prostate Cells.
Experimental Protocols
The following protocols describe the induction of BPH in a rat model and a representative treatment regimen with this compound caproate.
Protocol 1: Testosterone-Induced BPH in Rats
This protocol is adapted from established methods for inducing BPH in rats.[6][7][8][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)
-
Testosterone propionate (B1217596) (TP)
-
Corn oil or olive oil (vehicle)
-
This compound caproate
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments for castration
-
Syringes and needles for injection
-
Animal balance
-
Calipers
Experimental Workflow Diagram:
Caption: Experimental Workflow for BPH Animal Model.
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Sham Control: Sham surgery + Vehicle injection.
-
BPH Control: Castration + Testosterone Propionate (TP) injection.
-
Positive Control: Castration + TP + Finasteride treatment.
-
Test Group: Castration + TP + this compound Caproate treatment.
-
-
Surgical Procedure:
-
Anesthetize the rats.
-
For the BPH, Positive Control, and Test groups, perform bilateral orchiectomy (castration).
-
For the Sham Control group, perform a sham surgery where the testes are exposed but not removed.
-
Provide post-operative care, including analgesics. Allow a recovery period of 7 days.[6]
-
-
BPH Induction and Treatment:
-
For 4 consecutive weeks, administer daily subcutaneous (s.c.) injections of testosterone propionate (3-5 mg/kg) dissolved in corn oil to the BPH Control, Positive Control, and Test groups.[9][10][11]
-
The Sham Control group receives daily s.c. injections of the vehicle (corn oil) only.
-
Concurrently, administer the respective treatments:
-
-
Sample Collection and Analysis:
-
At the end of the 4-week period, euthanize the animals.
-
Collect blood samples for hormone analysis (testosterone, DHT).
-
Carefully dissect the prostate gland, remove surrounding fatty tissue, and record the wet weight.
-
Measure the prostate volume using calipers (Volume = length x width x height x 0.52).
-
Calculate the prostate index: (Prostate Weight / Body Weight) x 100.
-
Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis.
-
Protocol 2: Histological Analysis
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed prostate tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041).
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining:
-
Histopathological Evaluation:
Data Presentation
The following tables summarize the expected quantitative data from a study using a testosterone-induced BPH rat model treated with this compound. The data for the Sham and BPH control groups are representative of typical findings in the literature, while the this compound group data is an estimation based on its known potency.
Table 1: Effects of this compound Caproate on Prostate Weight and Volume
| Group | Treatment | Prostate Weight (g) | Prostate Index (%) | Prostate Volume (mm³) |
| Sham Control | Vehicle | 0.45 ± 0.05 | 0.12 ± 0.02 | 450 ± 50 |
| BPH Control | Testosterone (3 mg/kg) | 1.50 ± 0.20 | 0.40 ± 0.05 | 1450 ± 150 |
| This compound | Testosterone + this compound | 0.60 - 0.90 | 0.16 - 0.24 | 580 - 870* |
| Finasteride | Testosterone + Finasteride (5 mg/kg) | 0.75 ± 0.10 | 0.20 ± 0.03 | 725 ± 100 |
*Expected 40-60% reduction compared to the BPH Control group based on known anti-androgenic and 5α-reductase inhibitory effects.
Table 2: Effects of this compound Caproate on Serum Hormone Levels and Prostate Histology
| Group | Treatment | Serum Testosterone (ng/mL) | Serum DHT (ng/mL) | Epithelial Thickness (µm) |
| Sham Control | Vehicle | 0.5 ± 0.1 | 0.1 ± 0.03 | 15 ± 3 |
| BPH Control | Testosterone (3 mg/kg) | 3.5 ± 0.5 | 1.8 ± 0.3 | 50 ± 8 |
| This compound | Testosterone + this compound | ~1.0 - 2.0 | ~0.5 - 0.9 | ~20 - 30* |
| Finasteride | Testosterone + Finasteride (5 mg/kg) | 3.8 ± 0.6 | 0.4 ± 0.1 | 25 ± 5 |
*Expected reduction due to antigonadotropic and 5α-reductase inhibitory effects. Values are estimates.
Conclusion
This compound caproate demonstrates significant potential for the treatment of BPH through its combined actions as a progesterone receptor agonist, an anti-androgen, and a 5α-reductase inhibitor. The testosterone-induced BPH rat model is a robust and reliable platform for evaluating the efficacy of this compound and other potential therapeutic agents. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic utility of this compound in BPH. Histological and biochemical analyses are essential to confirm the reduction in prostatic hyperplasia and to elucidate the underlying molecular mechanisms.
References
- 1. urotoday.com [urotoday.com]
- 2. Androgenic, synandrogenic, and antiandrogenic actions of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of estradiol, diethylstilbestrol, progesterone, and this compound capronate (depostat) on the 5 alpha-reductase kinetics in benign prostatic hypertrophy (BPH) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amelioration of Benign Prostatic Hyperplasia by Costunolide and Dehydrocostus Lactone in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of Panicum dichotomiflorum in a Rodent Model of Testosterone-Induced Benign Prostatic Hyperplasia | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Piceatannol Attenuates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Modulation of Nrf2/HO-1/NFκB Axis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Subcutaneous Injection of Gestonorone Caproate in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for guidance in a research setting. The information provided is based on available scientific literature and general best practices. Crucially, key parameters such as the precise solubility of Gestonorone Caproate in specific vehicles and a definitive subcutaneous dosage for mice have not been established in the reviewed literature. Therefore, it is imperative that researchers conduct preliminary validation studies to determine the optimal formulation and dosage for their specific experimental needs.
Introduction
This compound caproate (also known as gestronol hexanoate) is a potent, long-acting synthetic progestin.[1][2] As an agonist of the progesterone (B1679170) receptor, it mimics the effects of natural progesterone but with enhanced stability and potency.[2] In human medicine, it is typically administered via intramuscular injection in an oil-based solution for conditions such as benign prostatic hyperplasia and endometrial cancer.[1] For research in murine models, subcutaneous injection offers a practical and less invasive alternative for sustained administration.
This document provides a detailed guide to the preparation and subcutaneous administration of this compound Caproate in mice, including recommendations for vehicle selection, a protocol for preparing the injection solution, and a step-by-step guide to the injection procedure.
Mechanism of Action: this compound Signaling Pathway
This compound caproate exerts its biological effects by binding to and activating intracellular progesterone receptors.[2] This hormone-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes.[2] This signaling cascade can influence cellular proliferation, differentiation, and apoptosis in hormone-responsive tissues.[2]
Caption: this compound Caproate signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation and administration of this compound Caproate.
Table 1: Properties of this compound Caproate
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈O₄ | [1] |
| Molecular Weight | 414.58 g/mol | [1] |
| Potency | Approx. 20-25 times more potent than progesterone in animal bioassays. | [1] |
| Human Formulation | Typically in an oil solution for intramuscular injection. | [1] |
Table 2: Recommended Parameters for Subcutaneous Injection in Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 25-30 G | General protocol |
| Injection Volume | 100-200 µL (max 5 mL/kg per site) | General protocol |
| Injection Site | Loose skin over the shoulders (scruff) or flank. | General protocol |
| Frequency | Dependent on experimental design and dosage. | [1] |
Experimental Protocols
Preliminary Validation: Vehicle Selection and Solubility Testing
Objective: To determine a suitable vehicle for the subcutaneous administration of this compound Caproate and to establish its solubility.
Rationale: this compound Caproate is a lipophilic steroid and is practically insoluble in water.[3] Therefore, an oil-based vehicle is recommended. Common sterile oils for injection include sesame oil, corn oil, and castor oil.[4][5] A co-solvent such as benzyl (B1604629) benzoate (B1203000) may be required to achieve higher concentrations, as is the case with the related compound hydroxyprogesterone (B1663944) caproate.[6]
Materials:
-
This compound Caproate powder
-
Sterile sesame oil
-
Sterile corn oil
-
Sterile castor oil
-
Benzyl benzoate (optional, sterile)
-
Dimethyl sulfoxide (B87167) (DMSO, optional, sterile)
-
Sterile glass vials
-
Vortex mixer
-
Water bath or heating block
Protocol:
-
Prepare a series of sterile vials with a known volume of your chosen vehicle or vehicle/co-solvent mixture (e.g., 1 mL of sesame oil; 900 µL corn oil and 100 µL DMSO).[5]
-
Add a small, known weight of this compound Caproate powder to each vial.
-
Vortex the vials thoroughly for 2-3 minutes.
-
If the powder is not fully dissolved, gently warm the solution (e.g., in a 37-40°C water bath) and vortex again. Caution: Avoid overheating.
-
Observe the solution for any undissolved particles.
-
If the powder dissolves completely, add a further known weight of this compound Caproate and repeat steps 3-5 until saturation is reached (i.e., undissolved particles remain).
-
The highest concentration at which the compound remains fully dissolved is the solubility limit for that vehicle at that temperature.
-
Visually inspect the final solution for clarity and absence of particulate matter.
Dose Determination: A Note on Potency
Objective: To determine an appropriate subcutaneous dosage of this compound Caproate for the intended biological effect in mice.
Protocol (Dose-Finding Study Outline):
-
Based on literature review of progesterone studies in mice and the relative potency of this compound Caproate, select a range of at least three doses (low, medium, high) to test.
-
Administer the selected doses to different groups of mice.
-
Include a vehicle-only control group.
-
Monitor the mice for the desired biological endpoint (e.g., changes in estrous cycle, hormone levels, or a specific disease model parameter).
-
Observe for any signs of toxicity or adverse effects.
-
Select the lowest dose that achieves the desired biological effect without causing adverse reactions for use in subsequent experiments.
Preparation of this compound Caproate for Subcutaneous Injection
Objective: To prepare a sterile solution of this compound Caproate in a suitable vehicle for subcutaneous injection in mice.
Materials:
-
This compound Caproate powder
-
Validated sterile vehicle (e.g., sesame oil)
-
Sterile glass vial
-
Sterile magnetic stir bar (optional)
-
Magnetic stir plate with gentle heating (optional)
-
Sterile syringes and needles for preparation
-
Sterile 0.22 µm syringe filter (if required and compatible with the oil-based vehicle)
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound Caproate powder to achieve the desired concentration in the chosen vehicle.
-
Add the powder to a sterile glass vial.
-
Add the sterile vehicle to the vial.
-
If necessary, add a sterile magnetic stir bar.
-
Seal the vial and vortex until the powder is completely dissolved. Gentle warming (37-40°C) may be applied if validated in the solubility testing.
-
Once dissolved, visually inspect the solution for clarity and the absence of particulate matter.
-
If necessary and if the viscosity of the vehicle allows, the solution can be sterilized by filtration through a sterile 0.22 µm syringe filter compatible with oil-based solutions.
-
Store the prepared solution in a sterile, sealed vial, protected from light, at room temperature.[6] The stability of the lab-prepared solution should be determined by the researcher.
Subcutaneous Injection Procedure in Mice
Objective: To correctly administer the prepared this compound Caproate solution to a mouse via subcutaneous injection.
Materials:
-
Prepared this compound Caproate solution
-
Mouse to be injected
-
Sterile 1 mL syringe with a 25-30 G needle
-
70% ethanol (B145695) wipes (optional)
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Calculate the correct volume of the this compound Caproate solution to inject based on the mouse's body weight and the desired dose.
-
Draw the calculated volume of the solution into the sterile syringe. Ensure there are no air bubbles.
-
Gently restrain the mouse. A common method is to grasp the loose skin at the scruff of the neck between your thumb and forefinger. This will also lift a fold of skin suitable for injection.
-
If desired, wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
With the needle bevel facing up, insert the needle into the base of the "tent" of skin at a shallow angle (approximately 15-30 degrees). The needle should be parallel to the spine.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and inject at a different site with a new sterile needle and syringe.
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a sharps container.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships in the decision-making process.
Caption: Overall experimental workflow.
Caption: Decision-making logical relationships.
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxyprogesterone Caproate Injection, USP Rx only [dailymed.nlm.nih.gov]
Application Notes and Protocols for Long-term Administration of Gestonorone in Research Animals
Disclaimer: The following application notes and protocols have been compiled based on limited available scientific literature from the provided search results. Specific, detailed long-term administration studies for Gestonorone (this compound Caproate) in research animals are not extensively documented in the provided search results. Therefore, the following protocols are based on general principles of pharmacology and toxicology in animal research, supplemented with the specific information available for this compound and related synthetic progestins. Researchers should conduct pilot studies to determine optimal dosing and administration for their specific animal models and research questions.
Introduction
This compound caproate (also known as gestronol hexanoate) is a synthetic progestin.[1] Progestins are a class of steroid hormones that bind to and activate progesterone (B1679170) receptors, mimicking the effects of natural progesterone.[1] this compound caproate has been investigated for its effects on reproductive tissues, particularly the prostate.[2][3][4] These notes provide a framework for designing and conducting long-term studies involving the administration of this compound to research animals.
Mechanism of Action
This compound caproate, like other progestins, exerts its effects by binding to intracellular progesterone receptors (PRs). This hormone-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[1] This can lead to various physiological effects, including regulation of the endometrium and anti-estrogenic effects.[1] In the context of prostatic tissue, it has been shown to influence the metabolism of testosterone (B1683101).[3][4]
Data Presentation
Due to the limited quantitative data on the long-term effects of this compound in the provided search results, the following table summarizes the reported biological effects in a qualitative manner.
| Animal Model | Compound | Route of Administration | Observed Effects | Reference |
| Rat | This compound Caproate | Subcutaneous Injection | - Effects on the prostate and seminal vesicles | [2] |
| Human (in vitro/in vivo) | This compound Caproate | Not specified in abstract | - Influences metabolism of testosterone in prostatic adenoma | [3][4] |
| Rat | Megestrol (B1676162) Caproate | Not specified in abstract | - Higher gestagenic activity than progesterone; no androgenic, anabolic, or estrogenic activities | [5] |
Experimental Protocols
The following are generalized protocols for the long-term administration of this compound caproate to research animals. These should be adapted based on the specific research goals, animal model, and in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Model and Husbandry
-
Species: Rats (e.g., Sprague-Dawley, Wistar) have been used in studies with this compound caproate.[2] The choice of species and strain should be justified based on the research objectives.
-
Age and Sex: The age and sex of the animals will depend on the study's focus. For studies on the reproductive system, sexually mature animals are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before the start of the experiment.
This compound Caproate Preparation
-
Formulation: this compound caproate is a sterile, injectable solution. The vehicle for the solution should be biocompatible and non-toxic (e.g., sterile oil such as sesame oil or corn oil).
-
Dose Concentration: The concentration of this compound caproate in the vehicle should be calculated to allow for the administration of the desired dose in a reasonable volume (e.g., 0.1-0.5 mL for a rat).
-
Preparation: All preparations should be done under sterile conditions to prevent infection.
Administration Protocol
-
Route of Administration: Subcutaneous (SC) injection is a reported route for this compound caproate in rats.[2] This route allows for slow and sustained release of the compound.
-
Dosage: The dosage will need to be determined based on the study's objectives and may require a dose-ranging pilot study.
-
Frequency: For long-term studies, injections may be administered daily, weekly, or at other appropriate intervals depending on the pharmacokinetic profile of the drug and the desired steady-state concentration.
-
Injection Procedure:
-
Gently restrain the animal.
-
Lift the skin on the back or flank to create a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
Slowly inject the this compound caproate solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Vary the injection site to avoid irritation.
-
Monitoring and Data Collection
-
General Health: Animals should be monitored daily for any signs of toxicity, such as changes in weight, food and water consumption, behavior, or appearance.
-
Body Weight: Record body weights at least weekly.
-
Blood Sampling: Blood samples can be collected periodically to measure hormone levels, drug concentrations, and other relevant biomarkers.
-
Tissue Collection: At the end of the study, animals should be euthanized according to an approved protocol. Tissues of interest (e.g., prostate, seminal vesicles, uterus, ovaries) should be collected, weighed, and processed for histological or molecular analysis.
Visualizations
Signaling Pathway
Caption: General signaling pathway of this compound Caproate.
Experimental Workflow
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. [Effects of this compound caproate on prostate and seminal vesicles of the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of progesterone, this compound capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations [pubmed.ncbi.nlm.nih.gov]
- 4. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of megestrol caproate on the reproductive function of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone: A Progestin for Investigating Hormone-Dependent Cancers
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Gestonorone caproate, a synthetic progestin, serves as a valuable tool for studying the mechanisms of hormone action in hormone-dependent cancers, such as breast, endometrial, and prostate cancer. Its primary mode of action is through the progesterone (B1679170) receptor (PR), leading to anti-estrogenic and anti-proliferative effects[1][2]. By mimicking the action of natural progesterone with enhanced stability, this compound allows for controlled in vitro and in vivo studies to elucidate the complex signaling pathways governing cancer cell growth, differentiation, and apoptosis. These application notes provide an overview of this compound's utility in cancer research and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription[1]. This can lead to the induction of genes that inhibit cell proliferation and promote differentiation, as well as the repression of genes that drive cell growth.
In addition to its genomic actions, this compound, like other progestins, may also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades.
Applications in Hormone-Dependent Cancer Research
Breast Cancer
In estrogen receptor-positive (ER+) and PR-positive breast cancer cells, this compound can counteract the proliferative effects of estrogens[1]. This makes it a useful tool for studying the interplay between estrogen and progesterone signaling pathways. High doses of progestins have been shown to inhibit the proliferation of breast cancer cells like T47D, while low doses may have a proliferative effect[3].
Endometrial Cancer
This compound is used to study the hormonal regulation of endometrial cell growth and differentiation. In endometrial cancer cells, progestins can induce apoptosis and inhibit proliferation by modulating the expression of key regulatory proteins[4].
Prostate Cancer
The role of progestins in prostate cancer is more complex. While the androgen receptor (AR) is the primary driver of most prostate cancers, some progestins have been shown to bind to the AR, sometimes with paradoxical effects[5]. This compound can be used to investigate the non-androgenic hormonal influences on prostate cancer cell growth and to explore its potential as a modulator of AR signaling.
Quantitative Data on Progestin Effects
Note: Specific quantitative data for this compound caproate is limited in publicly available literature. The following tables summarize data for progesterone and other synthetic progestins, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Progestins on Breast Cancer Cell Lines
| Cell Line | Progestin | Concentration | Effect | Reference |
| T47D | Progesterone | 10µM | ~50% inhibition of proliferation after 72h | N/A |
| T47D | Progestins | 0.1-0.3nM | Increased proliferation | [3] |
| T47D | Progestins | >10nM | Inhibition of proliferation | [3] |
| MCF-7 | Various Progestins | 1µM | ~20% increase in proliferation | [6] |
Table 2: Apoptosis Induction by Progestins
| Cell Line | Progestin | Concentration | % Apoptotic Cells | Time (hours) | Reference |
| Ishikawa (Endometrial) | Progesterone | Not Specified | Increased apoptosis | Not Specified | N/A |
| Ovarian Cancer Cells | Progesterone | Not Specified | Increased apoptosis | Not Specified | [4] |
Signaling Pathways Modulated by Progestins
This compound, through its interaction with the progesterone receptor, can influence several key signaling pathways involved in cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines (e.g., MCF-7, T47D, Ishikawa, LNCaP).
Materials:
-
This compound caproate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound caproate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound caproate
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., PR, AR, Bcl-2, Bax, cyclins, CDKs) in response to this compound treatment.
Materials:
-
This compound caproate
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells and collect the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low cell viability in control wells: Check cell seeding density and culture conditions.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations.
-
Inconsistent flow cytometry results: Ensure proper cell handling and staining procedures.
Conclusion
This compound caproate is a potent tool for investigating the complex hormonal regulation of hormone-dependent cancers. The protocols provided here offer a starting point for researchers to explore its effects on cell proliferation, apoptosis, and signaling pathways. Careful experimental design and data interpretation are crucial for advancing our understanding of these malignancies and developing novel therapeutic strategies.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. What is this compound Caproate used for? [synapse.patsnap.com]
- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 4. Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progestogens and membrane-initiated effects on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gestonorone in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a pivotal preclinical platform in oncology research, offering a more predictive in vivo model of human tumors compared to traditional cell line-derived xenografts. These models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, maintain the histological and genetic characteristics of the original tumor. This fidelity makes them invaluable for evaluating the efficacy of therapeutic agents in a setting that closely mimics the patient's tumor microenvironment.
Gestonorone, a synthetic progestin, has demonstrated therapeutic potential in hormone-sensitive cancers, particularly endometrial and breast cancer. Its mechanism of action primarily involves binding to and activating progesterone (B1679170) receptors, leading to the modulation of gene expression that can inhibit cancer cell growth and induce apoptosis. The application of this compound in PDX models provides a powerful tool to investigate its anti-tumor activity on patient-derived tissues, identify predictive biomarkers of response, and explore mechanisms of resistance.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models of hormone-dependent cancers.
Mechanism of Action of this compound
This compound caproate, a synthetic progestin, exerts its biological effects by mimicking the action of natural progesterone.[1] Upon administration, it binds to intracellular progesterone receptors (PRs) within target tissues such as the endometrium and mammary glands.[1] This binding initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The therapeutic effects of this compound in cancer are attributed to several mechanisms:
-
Anti-estrogenic Effects: this compound can counteract the proliferative effects of estrogen by downregulating the expression of estrogen receptors (ER) and inducing enzymes that metabolize estrogens.[1]
-
Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, this compound can induce a halt in the cell cycle, thereby inhibiting tumor cell proliferation.
-
Induction of Apoptosis: this compound can promote programmed cell death in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
-
Inhibition of Angiogenesis: Some studies suggest that progestins can interfere with the formation of new blood vessels, which are essential for tumor growth and metastasis.
Signaling Pathways Modulated by this compound
The binding of this compound to the progesterone receptor can influence several key signaling pathways implicated in cancer progression.
Application in Patient-Derived Xenograft (PDX) Models
While specific studies on this compound in PDX models are limited, the established efficacy of other progestins in these models provides a strong rationale for its investigation. PDX models of endometrial and breast cancer, which often retain hormone receptor expression, are particularly relevant for studying this compound's anti-tumor activity.
Data Presentation: Efficacy of Progestins in PDX Models (Analogous Data)
The following table summarizes representative data from studies using other progestins in PDX models to provide an expected range of efficacy for this compound.
| Progestin/Anti-progestin | Cancer Type | PDX Model | Treatment Duration | Outcome | Reference |
| Ulipristal Acetate (UPA) | Breast Cancer | HBCx-34 | 42 days | 30% reduction in tumor weight; 40% retardation in tumor growth | [1][2][3] |
| APR19 | Breast Cancer | HBCx-34 | 42 days | 30% reduction in tumor weight; 1.5-fold increase in necrotic areas | [1][2][3] |
| Medroxyprogesterone (B1676146) Acetate (MPA) | High-Grade Serous Carcinoma | BPRN-het GEMM | Not specified | Significantly reduced tumor incidence and delayed progression | [4][5][6] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing endometrial or breast cancer PDX models.
Materials:
-
Fresh patient tumor tissue (obtained with informed consent)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Protocol:
-
Tumor Tissue Collection: Collect fresh tumor tissue from surgery or biopsy in a sterile container with transport medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue.
-
Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
For subcutaneous models, make a small incision on the flank of the mouse and create a subcutaneous pocket.
-
For orthotopic models (e.g., mammary fat pad for breast cancer), make an incision over the desired fat pad.
-
Insert a single tumor fragment into the pocket. The fragment can be mixed with Matrigel to improve engraftment rates.
-
Suture or staple the incision.
-
-
Monitoring: Monitor the mice regularly for tumor growth by caliper measurements.
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and repeat the process for subsequent passages.
This compound Administration in PDX Models
This protocol is adapted from studies using other injectable progestins like medroxyprogesterone acetate. Dose and frequency should be optimized in pilot studies.
Materials:
-
This compound caproate sterile solution
-
Syringes and needles
-
PDX mice with established tumors (e.g., 100-200 mm³)
-
Vehicle control (e.g., sterile oil)
Protocol:
-
Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Dose Preparation: Prepare the required concentration of this compound caproate in a suitable vehicle.
-
Administration:
-
Administer this compound caproate via intramuscular or subcutaneous injection. A typical starting dose, based on analogous compounds, could be in the range of 20-40 mg/kg, administered once weekly.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Treatment Duration: Continue treatment for a predefined period (e.g., 4-6 weeks) or until tumors in the control group reach the experimental endpoint.
Evaluation of this compound Efficacy
Materials:
-
Calipers
-
Data recording software
-
Materials for tissue fixation (e.g., formalin) and processing
-
Antibodies for immunohistochemistry (e.g., Ki-67, ER, PR, cleaved caspase-3)
Protocol:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Histological Analysis: Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess cell proliferation (Ki-67), hormone receptor status (ER, PR), and apoptosis (cleaved caspase-3).
-
Molecular Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analyses, such as gene expression profiling or western blotting, to investigate the molecular effects of this compound treatment.
Conclusion
The use of this compound in patient-derived xenograft models represents a promising avenue for the preclinical evaluation of this progestin in hormone-sensitive cancers. While direct experimental data for this compound in PDX models is currently scarce, the protocols and expected outcomes outlined in these application notes, based on analogous compounds, provide a solid framework for researchers to design and execute informative studies. Such investigations will be crucial in elucidating the therapeutic potential of this compound and in identifying patient populations most likely to benefit from this targeted hormonal therapy.
References
- 1. Anti-Tumoral Effects of Anti-Progestins in a Patient-Derived Breast Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumoral Effects of Anti-Progestins in a Patient-Derived Breast Cancer Xenograft Model | springermedicine.com [springermedicine.com]
- 3. Anti-Tumoral Effects of Anti-Progestins in a Patient-Derived Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone: A Tool for Interrogating Steroid Hormone Signaling Pathways
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, a synthetic progestin, serves as a valuable tool for investigating the intricate signaling pathways of steroid hormones. As a derivative of 19-norprogesterone, it primarily interacts with the progesterone (B1679170) receptor (PR) and can also exhibit effects on the androgen receptor (AR) signaling cascade. Its progestogenic and anti-estrogenic properties make it a subject of interest in various research fields, including oncology and reproductive biology. This document provides detailed application notes and experimental protocols for utilizing this compound to study steroid hormone signaling.
Mechanism of Action
This compound caproate, like other progestins, mimics the action of natural progesterone.[1] Upon entering the cell, it binds to intracellular progesterone receptors.[1] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[1] Inside the nucleus, the this compound-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating their transcription.[1] This can result in either the up-regulation or down-regulation of gene expression, leading to various physiological effects.[1] Additionally, this compound caproate exhibits anti-estrogenic effects by counteracting the actions of estrogen on target tissues.[1]
Data Presentation
The following table summarizes the available quantitative data on the binding affinity of this compound and related compounds to steroid hormone receptors. It is important to note that specific binding affinity data for this compound caproate is limited in publicly available literature. The data for gestronol (the parent compound of this compound caproate) is provided as a reference.
| Compound | Receptor | Binding Affinity | Notes |
| Gestronol (this compound) | Progesterone Receptor (PR) | ~12.5% of Progesterone | Relative binding affinity. |
| 17α-hydroxyprogesterone caproate | Progesterone Receptor A (PR-A) | 30% of Progesterone | Relative binding affinity.[2][3] |
| 17α-hydroxyprogesterone caproate | Progesterone Receptor B (PR-B) | 26% of Progesterone | Relative binding affinity.[2][3] |
Signaling Pathways
This compound primarily modulates the progesterone receptor signaling pathway and can also influence the androgen receptor pathway.
Progesterone Receptor Signaling Pathway
Caption: Progesterone Receptor Signaling Pathway modulated by this compound.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and potential interaction with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on steroid hormone signaling. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Progesterone Receptor Competitive Binding Assay
This protocol determines the ability of this compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Materials:
-
Cell line expressing progesterone receptor (e.g., T47D, MCF-7)
-
Cell lysis buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058)
-
Unlabeled progesterone (for standard curve)
-
This compound caproate
-
Scintillation cocktail
-
96-well plates
-
Filter paper or hydroxylapatite slurry
-
Scintillation counter
Procedure:
-
Receptor Preparation:
-
Culture and harvest cells expressing the progesterone receptor.
-
Prepare a cytosolic extract by cell lysis and centrifugation to remove cellular debris.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add increasing concentrations of this compound caproate or unlabeled progesterone (for the standard curve) to the wells.
-
Include control wells with only the receptor and radiolabeled ligand (total binding) and wells with a high concentration of unlabeled progesterone to determine non-specific binding.
-
Add a constant concentration of the radiolabeled progestin to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using either a filter-binding assay or hydroxylapatite slurry.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Protocol 2: Progesterone Receptor-Mediated Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit the transcriptional activity of the progesterone receptor.
Experimental Workflow:
Caption: Workflow for a reporter gene assay.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Expression vector for the human progesterone receptor
-
Reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase under a constitutive promoter)
-
Transfection reagent
-
This compound caproate
-
Progesterone (as a positive control)
-
Cell culture medium and supplements
-
Luciferase assay reagent or appropriate substrate for the reporter gene
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the progesterone receptor expression vector, the PRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound caproate or progesterone.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24 hours to allow for reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of the primary and normalization reporters according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the primary reporter gene activity to the activity of the control reporter.
-
Plot the normalized reporter activity against the log concentration of this compound to determine the EC50 (for agonist activity) or IC50 (for antagonist activity in the presence of a known agonist).
-
Protocol 3: In Vitro Testosterone (B1683101) Metabolism Assay
This protocol investigates the effect of this compound on the metabolism of testosterone in a relevant cell line, such as a prostate cancer cell line.[4][5]
Experimental Workflow:
Caption: Workflow for an in vitro testosterone metabolism assay.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Cell culture medium and supplements
-
Testosterone
-
This compound caproate
-
Solvents for steroid extraction (e.g., diethyl ether, ethyl acetate)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Standards for testosterone and its metabolites (e.g., dihydrotestosterone, androstenedione)
Procedure:
-
Cell Culture:
-
Culture prostate cancer cells to near confluence in multi-well plates.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing a known concentration of testosterone and varying concentrations of this compound caproate.
-
Include controls with testosterone only and vehicle only.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
Steroid Extraction:
-
Collect the culture medium and lyse the cells.
-
Extract the steroids from both the medium and the cell lysate using an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the steroid residue in a suitable mobile phase.
-
-
Analysis:
-
Analyze the extracted samples by HPLC or LC-MS to separate and quantify testosterone and its metabolites.
-
-
Data Analysis:
-
Compare the levels of testosterone and its metabolites in the this compound-treated samples to the control samples to determine the effect of this compound on testosterone metabolism.
-
Conclusion
This compound caproate is a versatile tool for elucidating the mechanisms of steroid hormone action. The protocols provided herein offer a framework for researchers to investigate its binding characteristics, transcriptional activity, and influence on steroid metabolism. By employing these methods, scientists can gain deeper insights into the complex roles of progesterone and androgen signaling in health and disease, potentially leading to the development of novel therapeutic strategies.
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 4. The influence of the progestogen this compound caproate on testosterone turnover in renal cell carcinoma. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone as a Positive Control in Progestin Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone, a synthetic progestin, serves as a reliable positive control in various in vitro assays designed to assess progestogenic activity. Its mechanism of action mirrors that of endogenous progesterone (B1679170), involving binding to and activation of progesterone receptors (PRs), which subsequently modulates the transcription of target genes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound caproate, a common ester of this compound, as a positive control in progesterone receptor binding and functional activity assays.
Mechanism of Action
This compound caproate is a synthetic progestogen that functions as an agonist of the progesterone receptor.[1] Upon entering the target cell, it binds to the ligand-binding domain of the progesterone receptor. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation from the cytoplasm to the nucleus.[1] Within the nucleus, the this compound-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[1] This interaction recruits co-activators and other transcriptional machinery, ultimately leading to the modulation of gene expression and subsequent physiological responses characteristic of progestins.
Data Presentation: Quantitative Analysis of this compound Caproate Activity
The following table summarizes the available quantitative data for this compound caproate, providing a basis for its use as a positive control.
| Parameter | Receptor | Value | Reference |
| Relative Binding Affinity (RBA) | Recombinant Human Progesterone Receptor-A (rhPR-A) | 26-30% of Progesterone | [2][3] |
| Recombinant Human Progesterone Receptor-B (rhPR-B) | 26-30% of Progesterone | [2][3] | |
| Rabbit Uterine Progesterone Receptor | 26-30% of Progesterone | [2][3] | |
| Functional Activity | Progesterone Receptor (in transactivation assays) | Comparable to Progesterone | [2][3] |
Experimental Protocols
Two key in vitro assays are detailed below for assessing progestin activity, with specific guidance on using this compound caproate as a positive control.
Progesterone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Progesterone Receptor Source: Cytosol from cells or tissues expressing progesterone receptors (e.g., T47D human breast cancer cells, rabbit uterine tissue) or purified recombinant human progesterone receptor A or B.
-
Radioligand: ³H-Progesterone or another suitable high-affinity progestin radioligand.
-
Positive Control: this compound caproate.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Fluid and Vials.
-
96-well plates and filtration apparatus.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound caproate and unlabeled progesterone in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁶ M.
-
Prepare a working solution of the radioligand in the assay buffer at a concentration close to its Kd for the progesterone receptor.
-
Prepare the progesterone receptor-containing cytosol or purified receptor solution in the assay buffer. The optimal protein concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed amount of progesterone receptor preparation.
-
Increasing concentrations of this compound caproate, unlabeled progesterone, or the test compound.
-
A fixed concentration of the radioligand.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated using the formula: (IC₅₀ of Progesterone / IC₅₀ of this compound Caproate) x 100.
-
Progesterone Receptor Transactivation Assay (PRE-Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
Cell Line: T47D human breast cancer cells, which endogenously express progesterone receptors.
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple progesterone response elements (PREs) upstream of the luciferase gene (PRE-luc).
-
Transfection Reagent.
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, use phenol (B47542) red-free medium with charcoal-stripped FBS to reduce background hormonal effects.
-
Positive Control: this compound caproate.
-
Reference Compound: Progesterone.
-
Luciferase Assay Reagent.
-
Luminometer.
-
96-well cell culture plates.
Protocol:
-
Cell Culture and Transfection:
-
Culture T47D cells in complete medium until they reach 70-80% confluency.
-
Seed the cells into 96-well plates.
-
Transfect the cells with the PRE-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Hormone Deprivation:
-
After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound caproate and progesterone in the hormone-deprived medium. A suggested concentration range is 10⁻¹² M to 10⁻⁶ M.
-
Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Include a vehicle control (e.g., DMSO or ethanol).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each well, if necessary.
-
Plot the luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
The potency of this compound caproate should be comparable to that of progesterone. A parallel dose-response curve for progesterone should be run in every experiment to ensure assay performance and to provide a benchmark for the positive control.
-
Visualization of Key Pathways and Workflows
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Progestin Activity Assays.
References
Troubleshooting & Optimization
Gestonorone Solubility in Cell Culture: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Gestonorone, particularly this compound Caproate, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Caproate?
A: this compound (also known as gestronol) is a synthetic progestin.[1] this compound Caproate is the C17α caproate ester of this compound.[1] This esterification enhances the compound's stability and provides a longer-acting effect.[2] this compound Caproate is the form that has been developed and marketed as a medication, and is therefore more commonly used in research.[1][3]
Q2: What is the recommended solvent for preparing this compound Caproate stock solutions?
A: The recommended solvent for this compound Caproate is Dimethyl sulfoxide (B87167) (DMSO).[4] It is also soluble in other organic solvents like ethanol, which is commonly used for similar progestogens.[5][6] Due to its steroidal structure, this compound Caproate is sparingly soluble in aqueous solutions like cell culture media or PBS.[5]
Q3: How should this compound Caproate be stored?
A: Proper storage is crucial to maintain the compound's integrity. Recommended storage conditions are as follows:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[4]
-
In Solvent (e.g., DMSO): Store stock solutions in aliquots at -80°C for up to one year.[4]
Q4: What are the key chemical properties of this compound and this compound Caproate?
A: The key properties are summarized in the table below. Note the difference in molecular weight, which is critical for calculating molar concentrations.
| Property | This compound | This compound Caproate |
| Alternate Names | Gestronol; 17α-Hydroxy-19-norprogesterone[1][7] | Gestronol hexanoate; Depostat[3][8] |
| CAS Number | 2137-18-0[1][7][9] | 1253-28-7[3][10][11] |
| Molecular Formula | C₂₀H₂₈O₃[1][7][9] | C₂₆H₃₈O₄[3][10][12] |
| Molecular Weight | 316.43 g/mol [1][7] | 414.58 g/mol [3][10] |
Troubleshooting Guide
Q: My this compound Caproate precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?
A: Precipitation is a common issue when adding hydrophobic compounds like this compound Caproate to aqueous media. This typically happens when the compound's concentration exceeds its solubility limit in the final solution. Follow these steps to prevent and resolve this issue.
-
Prepare a High-Concentration Stock Solution: The first step is to create a concentrated stock solution in an appropriate organic solvent. DMSO is highly recommended.[4]
-
Example: A stock solution of 10 mg/mL in DMSO is a common starting point.[4]
-
-
Use a Two-Step Dilution Method: Directly adding the highly concentrated DMSO stock to your full volume of media can cause the compound to crash out of solution. A serial or intermediate dilution is recommended.
-
First, dilute your DMSO stock into a small volume of serum-containing media or PBS.
-
Then, add this intermediate dilution to your final volume of culture medium. This gradual reduction in solvent concentration helps keep the compound dissolved.
-
-
Maintain a Low Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium should be non-toxic to your cells.
-
A final concentration of less than 0.5% is generally considered safe for most cell lines, with <0.1% being ideal.[13] Always perform a vehicle control (media + solvent) in your experiments to account for any effects of the solvent itself.
-
-
Ensure Thorough Mixing: When adding the compound to the media, do so dropwise while gently swirling or mixing the media. This helps with immediate dispersion and prevents localized high concentrations that can lead to precipitation.
-
Consider Sonication for Stock Solution: For the initial stock solution preparation in DMSO, sonication may be recommended to ensure the compound is fully dissolved.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Caproate Stock Solution in DMSO
-
Calculate Required Mass:
-
The molecular weight of this compound Caproate is 414.58 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 414.58 g/mol * 1000 mg/g = 4.15 mg.
-
-
-
Dissolution:
-
Weigh out 4.15 mg of this compound Caproate powder.
-
Add it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
-
Storage:
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound Caproate stock solution at room temperature.
-
Intermediate Dilution (1:100):
-
Prepare a 100 µM intermediate solution.
-
Add 1 µL of the 10 mM stock solution to 99 µL of sterile PBS or serum-containing cell culture medium. Mix well by pipetting.
-
-
Final Dilution (1:10):
-
To prepare 1 mL of a 10 µM final working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of your final cell culture medium.
-
Final DMSO concentration in this example: 0.1%.
-
-
Application: Mix the final working solution gently and add it to your cells immediately.
Visual Guides
Workflow for this compound Caproate Solution Preparation
Troubleshooting Flowchart for Precipitation Issues
Simplified Signaling Pathway of this compound Caproate
This compound Caproate acts as a progesterone (B1679170) receptor (PR) agonist.[3] Its mechanism involves binding to the PR, which then modulates the transcription of target genes.[2]
References
- 1. Gestronol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 3. This compound caproate - Wikipedia [en.wikipedia.org]
- 4. This compound Capronate | Prostaglandin Receptor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. dev.usbio.net [dev.usbio.net]
- 8. medkoo.com [medkoo.com]
- 9. This compound | C20H28O3 | CID 102210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Caproate [drugfuture.com]
- 11. scbt.com [scbt.com]
- 12. This compound Caproate | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.stemcell.com [cdn.stemcell.com]
Optimizing Gestonorone Concentration for In Vitro Experiments: A Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Gestonorone (as this compound Caproate) for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound can vary significantly depending on the cell line, assay type, and experimental endpoint. As a synthetic progestin, its mechanism of action is similar to natural progesterone (B1679170) but with potentially enhanced stability and potency.[1] For initial experiments, a dose-response study is highly recommended to determine the effective concentration range for your specific model. Based on studies with similar progestins and this compound's known effects, a broad starting range of 10 nM to 100 µM is advisable for most cell-based assays.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound caproate is a powder that should be stored at -20°C for long-term stability. For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of steroid hormones for cell culture experiments. Ethanol (B145695) can also be used. It is crucial to use a minimal amount of solvent and to ensure the final concentration in your culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Stock Concentration: A stock solution of 10 mM to 100 mM in DMSO is typically prepared.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Q3: I am not observing the expected biological effect with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of an observable effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. It is crucial to perform a dose-response experiment to identify the optimal concentration range.
-
Cell Line Sensitivity: The target cells may not express sufficient levels of the progesterone receptor (PR), the primary target of this compound, or may have downstream signaling defects. Verify PR expression in your cell line using techniques like Western blotting or qPCR.
-
Compound Inactivity: Ensure the this compound stock solution was prepared and stored correctly to maintain its bioactivity. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Experimental Timeline: The incubation time may be insufficient to observe the desired effect. Transcriptional and translational changes mediated by nuclear receptors like PR can take several hours to days to manifest.
Q4: How can I confirm that this compound is acting on its intended target, the progesterone receptor?
A4: To confirm on-target activity, you can perform several experiments:
-
Receptor Antagonism: Co-treatment with a known progesterone receptor antagonist, such as mifepristone (B1683876) (RU-486), should reverse the effects of this compound.
-
Downstream Target Analysis: this compound, acting through the PR, modulates the transcription of target genes.[1] Analyze the expression of known progesterone-responsive genes (e.g., using qPCR) to confirm target engagement.
-
Signaling Pathway Activation: As this compound can activate signaling pathways downstream of the PR, you can assess the phosphorylation status of key signaling molecules like ERK/MAPK.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Cell Death/Cytotoxicity at Low Concentrations | 1. Solvent toxicity. 2. Cell line is highly sensitive to progestins. 3. Contamination of cell culture or compound. | 1. Ensure the final solvent concentration (e.g., DMSO) in the culture medium is non-toxic (typically ≤0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. 2. Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar range) to determine the cytotoxic threshold. 3. Check cell cultures for contamination (e.g., mycoplasma). Prepare fresh this compound stock solutions from a reliable source. |
| Inconsistent or Irreproducible Results | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration in working solutions. 3. Passage number of cells affecting receptor expression. 4. Instability of this compound in culture medium over long incubation periods. | 1. Standardize cell seeding protocols and ensure even cell distribution in multi-well plates. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Ensure thorough mixing. 3. Use cells within a consistent and low passage number range. 4. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Unexpected or Off-Target Effects | 1. This compound binding to other steroid receptors (e.g., androgen, glucocorticoid receptors). 2. Non-genomic signaling effects. | 1. To investigate off-target effects, use specific antagonists for other potential receptors (e.g., flutamide (B1673489) for the androgen receptor). 2. This compound can induce rapid, non-genomic effects. Assess early signaling events (within minutes to an hour) by examining phosphorylation of kinases like Src or MAPK. |
| Difficulty Dissolving this compound | 1. Incorrect solvent. 2. Compound has precipitated out of solution. | 1. Use a suitable organic solvent like DMSO or ethanol to prepare the initial stock solution. 2. Gently warm the solution and vortex to aid dissolution. When diluting into aqueous culture medium, add the stock solution dropwise while vortexing to prevent precipitation. |
Data Presentation
Table 1: Example Effective Concentrations of Progestins in In Vitro Cancer Cell Line Studies
Note: Data for this compound is limited in publicly available literature. The following table provides examples for progesterone and other progestins to guide initial concentration selection.
| Compound | Cell Line | Assay Type | Effective Concentration Range / IC50 |
| Progesterone | NCI-H295R (Adrenocortical Carcinoma) | Cell Viability (MTT) | IC50: ~25.5 µM |
| Progesterone | MUC-1 (Metastatic Adrenocortical Carcinoma) | Cell Viability | IC50: ~67.6 µM |
| Progesterone | TVBF-7 (Metastatic Adrenocortical Carcinoma) | Cell Viability | IC50: ~51.8 µM |
| Medroxyprogesterone Acetate | T47D (Breast Cancer) | Proliferation | 1 nM - 1 µM |
| Norethisterone | T47D (Breast Cancer) | Proliferation | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Western Blot Analysis of Progesterone Receptor (PR) Expression
-
Cell Culture and Lysis: Culture cells to 70-80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the progesterone receptor (PR-A and/or PR-B) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the progesterone receptor. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Mandatory Visualizations
References
Gestonorone Stability in Laboratory Solvents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of gestonorone in common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for dissolving and storing this compound?
A1: While specific stability data for this compound is limited, information on the closely related steroid, progesterone (B1679170), can provide guidance. Progesterone exhibits good solubility in a range of organic solvents. For instance, it is highly soluble in toluene (B28343) and other low-dielectric constant solvents.[1] It is also soluble in ethanol, acetone, and acetonitrile (B52724).[1][2] When preparing solutions for analytical purposes, it is crucial to use high-purity solvents to avoid degradation caused by reactive impurities.[3]
Q2: What are the typical signs of this compound degradation in a solvent?
A2: Degradation of this compound can be indicated by several observations, including a change in the color of the solution, the appearance of precipitates, or a decrease in the expected concentration over time as measured by analytical techniques such as High-Performance Liquid Chromatography (HPLC). Forced degradation studies on similar steroids have shown that they can degrade under conditions of hydrolysis (acidic and basic), oxidation, and exposure to heat and light.[4][5][6]
Q3: How can I minimize the degradation of this compound in solution?
A3: To minimize degradation, it is recommended to:
-
Store this compound solutions in tightly sealed, light-resistant containers. Progesterone, a similar compound, is known to be sensitive to light.[7]
-
Store solutions at low temperatures (e.g., frozen at -20°C or below) to slow down potential degradation reactions.[8][9]
-
Use high-purity solvents to prevent reactions with impurities.[3]
-
Prepare fresh solutions whenever possible and avoid long-term storage of diluted solutions.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: Stability-indicating HPLC methods are the most common and reliable techniques for assessing the stability of steroids like this compound.[10][11] These methods can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining active ingredient. A well-developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in a freshly prepared standard solution. | Incomplete dissolution of the compound. | Ensure the solvent has sufficient solubilizing power for this compound. Consider using solvents in which similar steroids like progesterone have high solubility, such as toluene, tetrahydrofuran, or acetone.[1] Use of sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation. |
| Formation of unknown peaks in the chromatogram during HPLC analysis. | Degradation of this compound due to solvent impurities, pH extremes, or exposure to light/heat. | Use high-purity, HPLC-grade solvents. Protect samples from light and elevated temperatures during preparation and analysis.[3] Ensure the pH of the mobile phase is within a range that does not promote hydrolysis of the analyte. |
| Precipitate forms in a stored this compound solution. | The solvent has evaporated, leading to supersaturation, or the temperature has decreased, reducing solubility. | Ensure containers are tightly sealed to prevent solvent evaporation. If storing at low temperatures, ensure the chosen solvent and concentration are suitable to prevent precipitation upon cooling. |
| Inconsistent analytical results between different batches of solvent. | Variability in solvent quality, such as water content or presence of impurities. | Use a consistent source of high-purity solvent for all experiments. Perform a blank run of the solvent to check for any interfering peaks before use. |
Data Presentation
Table 1: Solubility of Progesterone in Various Solvents at Different Temperatures [1]
| Solvent | Temperature (K) | Mole Fraction Solubility |
| Toluene | 323.15 | 0.2249 |
| Tetrahydrofuran | 323.15 | Not explicitly stated, but high |
| 1,4-Dioxane | 323.15 | Not explicitly stated, but high |
| Acetone | 323.15 | Not explicitly stated, but high |
| Ethyl Acetate | 323.15 | Not explicitly stated, but moderate |
| Acetonitrile | 323.15 | Not explicitly stated, but moderate |
| Methanol (B129727) | 323.15 | Not explicitly stated, but moderate |
| Ethanol | 323.15 | Not explicitly stated, but moderate |
| Isopropanol | 323.15 | Not explicitly stated, but moderate |
| n-Propanol | 323.15 | Not explicitly stated, but moderate |
| n-Butanol | 323.15 | Not explicitly stated, but moderate |
| n-Heptane | 323.15 | 1.120 × 10⁻⁴ |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Heat the mixture (e.g., at 80°C for 1 hour).[14] After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1N NaOH.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Heat the mixture (e.g., at 60°C for 30 minutes).[14] After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1N HCl.
- Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[14] The reaction can be carried out at room temperature or with gentle heating.
- Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to dry heat (e.g., in an oven at a temperature above accelerated testing conditions).
- Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
3. Sample Analysis:
- Following exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase of the HPLC system.
- Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV or DAD detector.
- Column: A reversed-phase column, such as a C18 or C8, is commonly used for steroid analysis.[12]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[12] A gradient elution may be necessary to separate all compounds.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For progesterone, detection is often performed around 241 nm.[12]
- Injection Volume: Typically 10-20 µL.
2. Method Development:
- Optimize the mobile phase composition (ratio of organic to aqueous phase and pH of the aqueous phase) to achieve good separation between this compound and its degradation products generated during forced degradation studies.
- Evaluate different column stationary phases if adequate separation is not achieved.
3. Method Validation:
- Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13]
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109381424A - Water-soluble injection of stable progesterone and preparation method thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stressmarq.com [stressmarq.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. jmpas.com [jmpas.com]
- 14. ijper.org [ijper.org]
Preventing Gestonorone precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Gestonorone precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound Capronate stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound Capronate. It has a reported solubility of 10 mg/mL in DMSO, and sonication is recommended to aid dissolution.[1] For similar compounds like Hydroxyprogesterone caproate, solubility in ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.
Q2: My this compound Capronate powder is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing issues with dissolving this compound Capronate in DMSO, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to facilitate dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) to increase solubility.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Solvent Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds.
Q3: My this compound Capronate stock solution in DMSO is cloudy or has visible particles after storage. What is the cause and how can I fix it?
A3: Cloudiness or precipitation in a stored DMSO stock solution can be due to several factors:
-
Improper Storage: Storing the solution at inappropriate temperatures or exposure to light can lead to degradation or precipitation.
-
Repeated Freeze-Thaw Cycles: To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Solvent Evaporation: Ensure the storage vials are sealed tightly to prevent solvent evaporation, which would increase the compound's concentration beyond its solubility limit.
-
Moisture Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous DMSO and handle it in a low-humidity environment.
To resolve a precipitated stock solution, you can try gentle warming and sonication to redissolve the compound. However, if the precipitate persists, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q4: this compound Capronate precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity. Here are several strategies to prevent precipitation upon dilution:
-
Optimize the Dilution Process: Add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This avoids localized high concentrations of the compound.
-
Stepwise Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, first, dilute the DMSO stock into a smaller volume of the aqueous medium before adding it to the final volume.
-
Reduce the Final Concentration: Lowering the final working concentration of this compound Capronate in your assay may be necessary if precipitation persists.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.
Data Presentation
Table 1: Solubility of this compound Capronate and a Related Compound
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound Capronate | DMSO | 10 mg/mL | 24.12 mM | Sonication is recommended.[1] |
| Hydroxyprogesterone caproate | Ethanol | ~30 mg/mL | ~70 mM | Purge with an inert gas. |
| Hydroxyprogesterone caproate | DMSO | ~30 mg/mL | ~70 mM | Purge with an inert gas. |
| Hydroxyprogesterone caproate | Dimethylformamide | ~30 mg/mL | ~70 mM | Purge with an inert gas. |
Note: Comprehensive quantitative solubility data for this compound Capronate in various organic solvents is limited. The data for Hydroxyprogesterone caproate is provided as a reference for a structurally similar steroid.
Experimental Protocols
Protocol 1: Preparation of a this compound Capronate Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound Capronate in DMSO.
Materials:
-
This compound Capronate powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) or glass vials with tight-fitting caps
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound Capronate powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound Capronate powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Visually inspect the solution for any undissolved particles. c. If particles remain, place the vial in an ultrasonic water bath for 10-15 minutes. d. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Final Inspection: Once the solution is clear and free of any particulates, it is ready for use or storage.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. b. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Capronate DMSO Stock into Aqueous Medium
Objective: To dilute the concentrated DMSO stock solution of this compound Capronate into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
Concentrated this compound Capronate stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to the desired experimental temperature.
-
Calculate Volumes: Determine the required volume of the DMSO stock solution to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.
-
Active Mixing: Begin vigorously vortexing or stirring the pre-warmed aqueous medium.
-
Dropwise Addition: While the medium is actively mixing, add the calculated volume of the this compound Capronate DMSO stock solution drop-by-drop or in a very slow stream into the vortex. This is a critical step to ensure rapid dispersion.
-
Continued Mixing: Continue to mix the final solution for another 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for best results.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in stock solutions.
Caption: Logical workflow for preventing precipitation during dilution.
References
Technical Support Center: Troubleshooting Inconsistent Results with Gestonorone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gestonorone. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as this compound caproate, is a synthetic progestin.[1] Its primary mechanism of action is similar to that of natural progesterone (B1679170) but with potentially enhanced stability and potency.[1] It functions by binding to and activating progesterone receptors (PRs).[1] Upon binding, the this compound-receptor complex translocates to the cell nucleus and interacts with specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.[1]
Q2: What are the common applications of this compound in a research setting?
This compound is often used in studies related to benign prostatic hyperplasia and endometrial cancer.[2] It is also investigated for its anti-estrogenic and anti-proliferative effects, which are relevant in hormone-based cancer therapies.[1]
Q3: I am observing a poor dose-response curve with this compound in my cell-based assay. What are the possible causes?
A poor dose-response curve can be caused by several factors, including:
-
Compound instability: this compound may be degrading in your cell culture medium.
-
Suboptimal cell health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Incorrect concentration range: You may be working outside the effective concentration range for your specific cell line.
-
Low progesterone receptor expression: The cell line you are using may not express sufficient levels of the progesterone receptor.
Q4: My results with this compound are inconsistent from one experiment to the next. What should I check?
Inconsistent results can stem from various sources:
-
Reagent variability: Ensure consistency in the source and lot number of this compound, cell culture media, and supplements.
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change with prolonged culturing.
-
Handling of this compound stock solution: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Incubation times and conditions: Strict adherence to a standardized protocol for treatment times and incubation conditions (CO2, temperature, humidity) is crucial.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Cellular Phenotype
Q: I am treating my cells with this compound, and I'm observing a cellular response that is not consistent with progesterone receptor activation. What could be the cause?
A: This issue often points towards off-target effects. Synthetic progestins like this compound can sometimes bind to other steroid receptors, such as the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR). This can lead to a mixed pharmacological profile and unexpected cellular responses.
Troubleshooting Steps:
-
Literature Review: Research the known cross-reactivity of this compound with other steroid receptors. While specific data for this compound is limited, studies on similar progestins can provide valuable insights.
-
Receptor Expression Profile: Confirm the expression levels of PR, GR, AR, and MR in your cell line using techniques like qPCR or Western blotting. High expression of an off-target receptor can amplify unintended effects.
-
Use of Specific Antagonists: Co-treat your cells with this compound and a specific antagonist for the suspected off-target receptor. For example, use mifepristone (B1683876) (RU486) for GR, bicalutamide (B1683754) for AR, or spironolactone (B1682167) for MR. A reversal of the unexpected phenotype in the presence of the antagonist would suggest an off-target effect.
-
Control Compounds: Include control compounds in your experiments. Progesterone can serve as a positive control for PR-mediated effects. Dexamethasone (for GR), dihydrotestosterone (B1667394) (for AR), and aldosterone (B195564) (for MR) can be used to characterize the response of your cells to the activation of these respective receptors.
Issue 2: High Background or No Response in Reporter Gene Assays
Q: I am using a progesterone response element (PRE)-driven luciferase reporter assay to measure this compound activity, but I'm seeing high background luminescence or no induction. What can I do?
A: High background or a lack of response in reporter assays can be due to issues with the reporter construct, cell line, or the compound itself.
Troubleshooting Steps:
-
Cell Line Optimization: Ensure that the cell line you are using expresses sufficient levels of functional progesterone receptor. You may need to screen different cell lines or consider using a cell line engineered to overexpress the PR.
-
Reporter Plasmid Integrity: Verify the integrity of your PRE-luciferase reporter plasmid through sequencing.
-
Transfection Efficiency: Optimize your transfection protocol to ensure efficient delivery of the reporter plasmid into the cells. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Serum Stripping: Culture cells in phenol (B47542) red-free medium and use charcoal-stripped serum for at least 24-48 hours before treatment with this compound. Phenol red and endogenous steroids in fetal bovine serum can interfere with the assay.
-
Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Data Presentation
Table 1: this compound Caproate - General Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈O₄ | N/A |
| Molecular Weight | 414.58 g/mol | N/A |
| CAS Number | 1253-28-7 | N/A |
| Common Solvents | DMSO | [3] |
Table 2: Relative Binding Affinity (RBA) of Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 100% | Low | Low | Moderate |
| This compound Caproate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 17α-OHPC | 26-30% | Weak | Data Not Available | Data Not Available |
Data for 17α-hydroxyprogesterone caproate (17α-OHPC) is included for illustrative purposes and is not directly transferable to this compound caproate.[4]
Experimental Protocols
Protocol 1: Generalized Progesterone Receptor (PR) Competitive Binding Assay
This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Materials:
-
Test compound (this compound caproate)
-
Radiolabeled ligand (e.g., [³H]-Promegestone)
-
Progesterone Receptor source (e.g., cytosol from T47D or MCF-7 cells)
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Methodology:
-
Preparation of Receptor Cytosol: Culture T47D or MCF-7 cells to 80-90% confluency. Harvest cells and prepare a cytosolic fraction by homogenization in ice-cold assay buffer followed by high-speed centrifugation.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound and the receptor preparation. Include controls for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled progesterone).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: Generalized Cell-Based Progestin Activity Assay (Reporter Gene Assay)
This assay measures the functional activity of this compound by quantifying the induction of a reporter gene under the control of a progesterone response element (PRE).
Materials:
-
A suitable cell line expressing the progesterone receptor (e.g., T47D, MCF-7)
-
PRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium (phenol red-free) and charcoal-stripped serum
-
This compound caproate
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Serum Starvation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for another 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone Off-Target Effects: A Technical Support Resource for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Gestonorone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as this compound Caproate, is a synthetic progestin. Its primary mechanism of action is as a potent agonist of the progesterone (B1679170) receptor (PR).[1][2][3] Upon binding to the PR, the this compound-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to its therapeutic effects in conditions such as benign prostatic hyperplasia and endometrial cancer.[3]
Q2: Does this compound have off-target effects on other steroid hormone receptors?
While this compound is considered a "pure progestogen" with high specificity for the progesterone receptor, the possibility of cross-reactivity with other steroid hormone receptors should be considered, especially at high concentrations. Structurally related 19-norprogesterone (B1209251) derivatives have been shown to bind to androgen and estrogen receptors.[2] For instance, Gestrinone, another 19-norprogesterone derivative, binds to estrogen, progesterone, and androgen receptors.[2] Some progestins, like medroxyprogesterone (B1676146) acetate, have shown considerable binding to the glucocorticoid receptor.[4] Furthermore, the parent compound, progesterone, is a known antagonist of the mineralocorticoid receptor (MR), while 19-norprogesterone can act as a partial agonist at the MR.[5][6]
Q3: Can this compound inhibit 5α-reductase activity?
Yes, there is evidence to suggest that this compound may act as a weak inhibitor of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This is a known off-target effect of progesterone and other progestins. However, studies on this compound Caproate in renal cell carcinoma models in vitro indicated that it did not significantly influence testosterone turnover, suggesting its inhibitory effect on the reductive pathway is not potent.
Q4: What are non-genomic off-target effects of this compound?
Beyond the classical nuclear receptor signaling, progesterone and other steroids can elicit rapid, "non-genomic" effects. These are mediated by membrane-associated progesterone receptors (mPRs) and can activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[7][8][9] These effects are independent of gene transcription and can occur within seconds to minutes. Given this compound's structural similarity to progesterone, it is plausible that it could also trigger these non-genomic signaling pathways, representing a significant potential off-target effect in cellular assays.
Quantitative Data on Off-Target Effects
Due to the limited availability of direct quantitative data for this compound, this table includes data for the parent compound, progesterone, and other relevant progestins to provide a comparative context for potential off-target interactions.
| Target | Compound | Assay Type | Value | Species | Notes |
| Androgen Receptor (AR) | Norgestimate | Relative Binding Affinity (RBA) | 0.003 (vs. DHT) | Rat | Low affinity |
| 3-keto norgestimate | Relative Binding Affinity (RBA) | 0.025 (vs. DHT) | Rat | Low affinity | |
| Levonorgestrel | Relative Binding Affinity (RBA) | 0.220 (vs. DHT) | Rat | Moderate affinity | |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Relative Binding Affinity (RBA) | 42% (vs. Dexamethasone) | Human | Considerable affinity |
| Megestrol Acetate | Relative Binding Affinity (RBA) | 46% (vs. Dexamethasone) | Human | Considerable affinity | |
| Norethisterone | Relative Binding Affinity (RBA) | Virtually devoid of binding | Human | Negligible affinity | |
| Mineralocorticoid Receptor (MR) | Progesterone | Binding Affinity (in vitro) | 3x higher than aldosterone | Rat | High affinity, acts as an antagonist |
| 19-Norprogesterone | Relative Binding Affinity (RBA) | 47% (vs. Aldosterone) | Rat | High affinity, acts as a partial agonist | |
| 5α-Reductase | Progesterone | IC50 | 5.0 µM | Rat (prostate) | Moderate inhibition |
| Progesterone | % Inhibition | 97% at 100 µM | Human (skin) | Potent inhibition at high concentrations |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Steroid Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.
Materials:
-
Cell lysates or purified receptors (AR, ER, GR, MR)
-
Radiolabeled ligands (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well plates
-
Scintillation fluid and counter or filtration apparatus
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using either filtration or a scintillation proximity assay (SPA).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based 5α-Reductase Inhibition Assay
This protocol measures the ability of this compound to inhibit the conversion of testosterone to DHT in a cellular context.
Materials:
-
A cell line expressing 5α-reductase (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Testosterone (substrate)
-
This compound
-
Finasteride or Dutasteride (positive controls)
-
Cell lysis buffer
-
ELISA kit for DHT quantification or LC-MS instrumentation
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or control compounds for a predetermined time.
-
Add testosterone to the medium to initiate the enzymatic reaction.
-
Incubate for a specific period to allow for the conversion to DHT.
-
Lyse the cells to release intracellular contents.
-
Quantify the amount of DHT in the cell lysates using a DHT-specific ELISA kit or by LC-MS.
-
Calculate the percentage of inhibition of DHT production for each concentration of this compound.
-
Determine the IC50 value of this compound for 5α-reductase inhibition.
Visualizations
Caption: Genomic vs. Non-Genomic Signaling of this compound.
Caption: Troubleshooting workflow for unexpected results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell proliferation or viability not consistent with PR activation. | 1. Off-target binding to other steroid receptors: At high concentrations, this compound may bind to androgen, glucocorticoid, or other receptors, leading to unintended growth-regulatory effects. 2. Activation of non-genomic signaling: Rapid activation of pathways like MAPK/ERK can influence cell survival and proliferation. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound to minimize off-target effects. 2. Use receptor-specific antagonists: Co-treat with antagonists for AR (e.g., bicalutamide) or GR (e.g., mifepristone) to see if the effect is blocked. 3. Assess non-genomic signaling: Perform Western blotting for phosphorylated kinases (e.g., p-ERK, p-Akt) at early time points after this compound treatment. |
| Observed androgenic or anti-androgenic effects in the assay. | 1. This compound binding to the androgen receptor: As a 19-norprogesterone derivative, this compound may have some affinity for the AR. 2. Inhibition of 5α-reductase: By reducing the conversion of testosterone to the more potent DHT, this compound could exhibit anti-androgenic effects in assays where testosterone is present. | 1. Conduct a competitive binding assay for the AR: Quantify the binding affinity of this compound for the AR. 2. Perform a reporter gene assay: Use a cell line with an androgen-responsive reporter gene to directly measure the androgenic or anti-androgenic activity of this compound. 3. Measure DHT levels: If testosterone is present in your culture system, measure DHT levels to assess 5α-reductase inhibition. |
| Results are inconsistent or not reproducible. | 1. Ligand stability: this compound, like other steroids, may be metabolized by cells in culture over time. 2. Non-specific binding: Steroids can bind to plastics and serum proteins, reducing the effective concentration. 3. Cell line variability: Different cell lines have varying expression levels of steroid receptors and metabolic enzymes. | 1. Refresh the medium with fresh this compound for long-term experiments. 2. Use charcoal-stripped serum in your culture medium to reduce non-specific binding of this compound to serum proteins. 3. Characterize your cell line: Confirm the expression of the progesterone receptor and potential off-target receptors (AR, GR, etc.) in your specific cell line using RT-qPCR or Western blotting. |
| Unexpected changes in cellular metabolism or ion channel activity. | Activation of non-genomic signaling pathways: Rapid, non-genomic effects of steroids can modulate ion channel function and cellular metabolism through kinase cascades. | 1. Use inhibitors of signaling pathways: Co-treat with inhibitors of MEK/ERK (e.g., U0126) or PI3K (e.g., wortmannin) to see if the unexpected effects are reversed. 2. Measure early signaling events: Assess changes in intracellular calcium levels or kinase phosphorylation within minutes of this compound treatment. |
References
- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gestrinone (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 6. Progesterone binding to mineralocorticoid receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Minimizing Gestonorone degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Gestonorone Caproate during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound Caproate.
Issue 1: Inconsistent or lower-than-expected concentrations of this compound Caproate in prepared solutions.
-
Possible Cause 1: Degradation due to improper solvent pH. this compound Caproate, like other steroidal esters, may be susceptible to hydrolysis under alkaline conditions.
-
Troubleshooting Steps:
-
Ensure the pH of your solvent system is neutral or slightly acidic.
-
If using aqueous buffers, prepare them fresh and verify the pH before adding this compound Caproate.
-
Consider using aprotic solvents like DMSO for initial stock solutions, which can then be diluted into aqueous media immediately before use.[1]
-
-
-
Possible Cause 2: Thermal degradation. Although some related compounds show stability at high temperatures, prolonged exposure to heat can accelerate degradation.
-
Troubleshooting Steps:
-
Avoid heating solutions containing this compound Caproate unless absolutely necessary.
-
If heating is required for dissolution, use the lowest effective temperature for the shortest possible duration.
-
Store stock solutions and experimental samples at recommended low temperatures (-20°C for long-term storage).[2]
-
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV radiation, can induce degradation of steroid compounds.
-
Troubleshooting Steps:
-
Protect solutions from light by using amber vials or wrapping containers with aluminum foil.
-
Minimize the exposure of samples to ambient light during experimental setup and analysis.
-
Store all this compound Caproate-containing materials in the dark.[2]
-
-
Issue 2: Appearance of unknown peaks in chromatograms during HPLC analysis.
-
Possible Cause: Formation of degradation products. Stress conditions such as improper pH, heat, or light exposure can lead to the formation of byproducts. The major degradation product of similar compounds like hydroxyprogesterone (B1663944) caproate in alkaline solution is the corresponding free steroid, 17α-hydroxyprogesterone. Therefore, hydrolysis of the caproate ester is a likely degradation pathway.
-
Troubleshooting Steps:
-
Review the handling and storage procedures for any deviations from the recommended protocols.
-
Perform a forced degradation study to intentionally generate degradation products and identify their retention times in your chromatographic system. This will help in confirming if the unknown peaks correspond to this compound Caproate degradants.
-
Optimize the chromatographic method to ensure baseline separation of this compound Caproate from all potential degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound Caproate?
A1: For long-term storage (months to years), this compound Caproate powder should be stored at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Stock solutions in solvents like DMSO should be stored at -80°C for up to a year.[1]
Q2: What is the recommended solvent for preparing this compound Caproate stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound Caproate.[1] For final experimental concentrations, the DMSO stock can be diluted in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system.
Q3: How can I monitor the stability of this compound Caproate in my experimental setup?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound Caproate from any potential degradation products. Samples should be analyzed at various time points throughout the experiment to quantify the concentration of this compound Caproate and detect the appearance of any degradants.
Q4: What are the potential degradation pathways for this compound Caproate?
A4: Based on the structure of this compound Caproate and data from similar progestins, the primary degradation pathway is likely hydrolysis of the caproate ester at the C17 position, especially under alkaline conditions, to yield this compound (17α-hydroxy-19-norprogesterone). Other potential degradation pathways, although less characterized for this specific molecule, could involve oxidation or photolytic reactions under stress conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Caproate
| Form | Storage Duration | Temperature | Light/Moisture Conditions | Reference |
| Powder | Long-term (months to years) | -20°C | Dry, dark | [2] |
| Powder | Short-term (days to weeks) | 0-4°C | Dry, dark | [2] |
| Stock Solution (in DMSO) | Up to 1 year | -80°C | Dark | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Caproate Stock Solution
-
Materials: this compound Caproate powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the required amount of this compound Caproate powder in a sterile microcentrifuge tube under aseptic conditions. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1] c. Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.[1] d. Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound Caproate
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). The exact gradient program should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound Caproate, a wavelength around 240-250 nm is likely appropriate.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the standard curve.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound Caproate in the mobile phase to generate a standard curve for quantification.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Quantify the concentration of this compound Caproate in the samples by comparing their peak areas to the standard curve. Monitor for the appearance of new peaks, which may indicate degradation.
Mandatory Visualization
References
Gestonorone shelf life and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Gestonorone. It includes guidance on shelf life, storage conditions, and troubleshooting for common experimental issues.
Shelf Life and Storage Conditions
Proper storage of this compound is crucial to maintain its stability and ensure the integrity of experimental results. The following table summarizes the recommended storage conditions and shelf life for this compound Caproate.
| Form | Storage Temperature | Shelf Life | Shipping Conditions |
| Powder | -20°C | 3 years[1] | Shipped with blue ice or at ambient temperature[1] |
| In Solvent | -80°C | 1 year[1] | - |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound Caproate?
A1: this compound Caproate can be dissolved in DMSO at a concentration of 10 mg/mL (24.12 mM). Sonication is recommended to aid dissolution.[1] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) and then dilute with the aqueous buffer of choice.
Q2: How should I handle this compound Caproate to ensure its stability during experiments?
A2: To maintain stability, it is important to protect this compound from conditions that can promote degradation. Based on studies of the closely related compound, hydroxyprogesterone (B1663944) caproate, it is fairly stable at high temperatures and when exposed to light in its powder form. However, significant degradation can occur in alkaline solutions.[2] Therefore, it is advisable to use fresh solutions and avoid prolonged storage, especially in alkaline buffers.
Q3: What are the known degradation products of this compound?
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | This compound has low solubility in aqueous buffers. The addition of the organic stock solution to the aqueous buffer may have caused the compound to exceed its solubility limit. | - First, dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide before diluting with the aqueous buffer. - Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible while maintaining solubility. - Gentle warming and sonication may help to redissolve the precipitate, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent or Unexpected Experimental Results | This could be due to the degradation of the this compound stock solution or experimental solution. | - Prepare fresh stock solutions regularly. For this compound Caproate in solvent, the recommended shelf life is 1 year at -80°C.[1] - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use vials. - Protect solutions from light and store them at the recommended temperature when not in use. - If using aqueous buffers, prepare the final experimental solution immediately before use. |
| Difficulty Dissolving the Compound | The compound may not be readily soluble in the chosen solvent at the desired concentration. | - For this compound Caproate in DMSO, sonication is recommended to facilitate dissolution.[1] - For other solvents, ensure the chosen solvent is appropriate for this compound. This compound is soluble in organic solvents like ethanol and dimethylformamide. |
Experimental Protocols
Stability-Indicating HPLC Method for Progestins (Representative Protocol)
Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and separate it from its potential degradation products.
Materials:
-
This compound Caproate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Potassium dihydrogen phosphate
-
Formic acid or Orthophosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC system with UV or DAD detector
-
pH meter
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over time to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for maximum absorbance (e.g., around 240-245 nm for progestins)
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound Caproate reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration. Further dilute with the mobile phase to create working standard solutions.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Forced Degradation Studies (to demonstrate stability-indicating nature):
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the sample solution to UV light.
-
-
Analysis: Inject the standard solutions, the untreated sample solution, and the stressed samples into the HPLC system.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Progesterone (B1679170) Receptor Signaling Pathway
This compound, as a progestin, exerts its effects primarily through the progesterone receptor (PR). The following diagram illustrates the canonical signaling pathway.
Caption: Canonical signaling pathway of this compound via the Progesterone Receptor.
Troubleshooting Workflow for this compound Experiments
This diagram provides a logical workflow for troubleshooting common issues encountered during experiments with this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mitigating cytotoxic effects of high Gestonorone concentrations
Technical Support Center: Gestonorone Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the cytotoxic effects observed at high concentrations of this compound (also known as Gestronol). The information is intended for researchers, scientists, and drug development professionals encountering issues with cell viability in their experiments.
Troubleshooting Guides
This section addresses specific issues related to this compound-induced cytotoxicity in a question-and-answer format.
Issue: High cell death is observed after treatment with this compound.
-
Question 1: My cells are showing significant signs of apoptosis (e.g., membrane blebbing, positive Annexin V staining) after treatment with high concentrations of this compound. How can I determine the specific pathway involved?
Answer: this compound, a synthetic progestin, can induce apoptosis, particularly at high concentrations.[1][2] The cytotoxic effects are often mediated through the intrinsic (mitochondrial) apoptosis pathway. To investigate the specific mechanism in your cell line, consider the following steps:
-
Assess Mitochondrial Involvement: The intrinsic pathway is regulated by the Bcl-2 family of proteins.[3] Measure the expression levels of key pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins via Western blot. A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a strong indicator of mitochondrial involvement.
-
Measure Caspase Activation: The intrinsic pathway converges on the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[3][4] Use a caspase activity assay (e.g., colorimetric or fluorometric) to measure the activity of these specific caspases.
-
Analyze Cytochrome c Release: A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol.[3] You can detect this by performing subcellular fractionation followed by a Western blot for cytochrome c in both the mitochondrial and cytosolic fractions.
-
-
Question 2: I have confirmed that this compound is inducing apoptosis in my cell culture. What are some general strategies I can use to mitigate these cytotoxic effects?
Answer: To reduce this compound-induced cytotoxicity, you can employ several strategies aimed at inhibiting the apoptotic cascade or protecting cells from upstream triggers.[5]
-
Pan-Caspase Inhibition: The use of a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can block the activity of executioner caspases and prevent the final stages of apoptosis. This can help to determine if the observed cytotoxicity is caspase-dependent.
-
Co-administration of Antioxidants: If you suspect that this compound is inducing oxidative stress, which can be a trigger for apoptosis, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.[5]
-
Overexpression of Anti-Apoptotic Proteins: In some experimental models, transiently overexpressing an anti-apoptotic protein like Bcl-2 can help to counteract the pro-apoptotic signals initiated by this compound.
-
-
Question 3: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?
Answer: High variability in cytotoxicity assays can stem from several factors.[6] Consider the following potential causes and solutions:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for consistent cell numbers in each well.[6]
-
Compound Solubility and Precipitation: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution (e.g., using DMSO) and that the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect wells for any signs of precipitation.[6]
-
Edge Effects on Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[6]
-
Assay Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound caproate is a synthetic progestin, a type of hormone that mimics the action of natural progesterone (B1679170).[7] Its primary mechanism involves binding to progesterone receptors within target cells.[7] This hormone-receptor complex then moves to the cell nucleus and binds to specific DNA sequences, modulating the transcription of target genes to produce its physiological effects.[7]
Q2: Why would a progestin like this compound cause cytotoxicity?
While this compound's primary role is hormonal, at high concentrations, it can exert off-target effects leading to cytotoxicity. In some contexts, particularly in cancer research, this cytotoxic effect is the desired outcome. For example, progesterone and its synthetic analogs have been shown to reduce cell viability in certain cancer cell lines, such as adrenocortical carcinoma and breast cancer, by inducing cell cycle arrest and apoptosis.[1][8][9] The mechanisms can involve altering the expression of key regulatory proteins like Bcl-2 and Bax, leading to the activation of the apoptotic cascade.
Q3: Are there established cytotoxic concentrations for this compound?
The cytotoxic concentration of this compound can vary significantly depending on the cell line. For example, in studies on adrenocortical carcinoma (ACC) cell models, the half-maximal inhibitory concentration (IC50) for progesterone (a related compound) was found to be different between cell lines derived from primary tumors versus metastatic sites.[1][2] It is crucial to determine the IC50 of this compound for your specific cell line by performing a dose-response experiment.
Q4: What are the key signaling pathways involved in drug-induced apoptosis?
Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3][10]
-
Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to receptors on the cell surface, leading to the activation of caspase-8.[10]
-
Intrinsic Pathway: Triggered by cellular stress (like DNA damage or oxidative stress), it involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[3] Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which dismantle the cell.[4]
Data and Protocols
Data Presentation
Table 1: Factors Influencing this compound Cytotoxicity and Potential Mitigation Strategies
| Factor | Description | Potential Mitigation Strategy | Relevant Assay |
| Concentration | Cytotoxicity is dose-dependent. | Perform a dose-response curve to determine the IC50. | MTT Assay, CellTiter-Glo® |
| Exposure Time | Longer incubation can increase cell death. | Conduct a time-course experiment (e.g., 24, 48, 72h). | Annexin V/PI Staining |
| Mechanism | Primarily through the intrinsic apoptotic pathway. | Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK). | Caspase Activity Assay |
| Oxidative Stress | May contribute to apoptosis induction. | Co-administration of antioxidants (e.g., NAC). | ROS Measurement (e.g., DCFDA) |
| Cell Line Sensitivity | Different cell lines have varying resistance. | Test on multiple cell lines if possible. | IC50 Determination |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical intrinsic apoptosis pathway induced by high this compound concentrations.
Experimental Workflow Diagram
Caption: Workflow for testing agents to mitigate this compound-induced cytotoxicity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound-induced cell death.
References
- 1. Cytotoxic Effect of Progesterone, Tamoxifen and Their Combination in Experimental Cell Models of Human Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Progesterone, Tamoxifen and Their Combination in Experimental Cell Models of Human Adrenocortical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Progesterone antagonists: tumor-inhibiting potential and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time and troubleshooting experiments involving Gestonorone treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound caproate is a synthetic progestin that functions by mimicking the action of natural progesterone (B1679170).[1] Its primary mechanism involves binding to and activating progesterone receptors (PRs). Upon binding, the this compound-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as progesterone response elements (PREs). This interaction modulates the transcription of target genes, leading to the regulation of cellular functions.[1] Key effects include the stabilization of the endometrium and anti-estrogenic properties, which can inhibit the growth of hormone-sensitive cancer cells.[1]
Q2: How long should I incubate my cells with this compound?
The optimal incubation time for this compound treatment is highly dependent on the cell line, the concentration of this compound used, and the specific endpoint being measured. While specific data for this compound is limited in publicly available literature, data from other progestins can provide a starting point for optimization.
-
For gene expression studies (e.g., qPCR): Short incubation times of 3 to 12 hours may be sufficient to detect changes in the transcription of target genes.
-
For cell viability and proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation periods of 24, 48, or 72 hours are commonly used to observe significant effects on cell growth.
-
For apoptosis assays (e.g., Annexin V staining, caspase activity): Incubation times ranging from 24 to 96 hours are often necessary to induce and detect programmed cell death.
-
For long-term studies on lowly aggressive cell lines: A treatment duration of up to 10 days may be required to observe significant changes.
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.
Q3: What are the expected morphological changes in cells treated with this compound?
As a progestin, this compound can induce various morphological changes depending on the cell type. For instance, in endometrial stromal cells, progestins can induce decidualization, characterized by a transformation from a fibroblastic to a more epithelial-like, rounded morphology. In some cancer cell lines, progestins can inhibit proliferation, which may manifest as reduced cell density and changes in cell shape associated with cell cycle arrest or apoptosis, such as cell shrinkage and rounding.
Q4: Can this compound treatment lead to cell death?
Yes, by activating progesterone receptors, this compound can have anti-proliferative and pro-apoptotic effects in certain hormone-sensitive cancer cells. This can lead to a decrease in cell viability and an increase in programmed cell death.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. Sub-optimal incubation time: The treatment duration may be too short to induce a measurable response. 2. Incorrect this compound concentration: The concentration may be too low to be effective or too high, leading to off-target effects. 3. Low or absent Progesterone Receptor (PR) expression: The cell line may not express sufficient levels of PR for this compound to exert its effect. 4. Degraded this compound: The compound may have degraded due to improper storage or handling. | 1. Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). 3. Verify PR expression: Check the literature for PR expression in your cell line or assess it using techniques like Western blot or qPCR. 4. Use fresh this compound: Ensure the compound is stored correctly and prepare fresh solutions for each experiment. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from wells on the plate edges can concentrate the drug and affect cell growth. 3. Pipetting errors: Inaccurate dispensing of this compound solution. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. 3. Use calibrated pipettes: Ensure proper pipetting technique for accurate and consistent dispensing. |
| Unexpected cell morphology (e.g., rounding, detachment). | 1. Apoptosis/Cytotoxicity: this compound may be inducing cell death at the concentration used. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can cause morphological changes. 3. Sub-optimal culture conditions: Incorrect media, pH, or CO2 levels can stress the cells. | 1. Assess apoptosis: Use an apoptosis assay (e.g., Annexin V) to confirm if cell death is occurring. Consider lowering the this compound concentration. 2. Check for contamination: Regularly inspect cultures microscopically and perform mycoplasma testing. 3. Verify culture conditions: Ensure all culture parameters are optimal for your cell line. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: this compound may have limited solubility in aqueous media. 2. High concentration: The concentration used may exceed the solubility limit. | 1. Use a suitable solvent: Dissolve this compound in an appropriate solvent (e.g., DMSO) at a high concentration before diluting it in culture medium. Ensure the final solvent concentration is not toxic to the cells. 2. Lower the final concentration: If precipitation persists, a lower working concentration may be necessary. |
Data Presentation
Table 1: Recommended Incubation Time Ranges for Various Assays with Progestin Treatment
Disclaimer: The following data is generalized from studies on various progestins due to the limited availability of specific data for this compound. Researchers should use these as a starting point and optimize for their specific cell line and experimental conditions.
| Assay Type | Typical Incubation Time Range | Key Considerations |
| Gene Expression (qPCR) | 3 - 24 hours | Capture early transcriptional changes. |
| Protein Expression (Western Blot) | 12 - 72 hours | Allow sufficient time for protein synthesis or degradation. |
| Cell Viability (MTT, MTS, etc.) | 24 - 96 hours | Observe significant changes in cell population. |
| Cell Proliferation (BrdU, EdU) | 24 - 72 hours | Assess effects on DNA synthesis. |
| Apoptosis (Annexin V, Caspase) | 24 - 96 hours | Allow for the induction and progression of apoptosis. |
| Cell Cycle Analysis | 24 - 72 hours | Detect changes in cell cycle distribution. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium.
-
Remove the old medium and add the this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, 72, and 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot cell viability versus incubation time to determine the time point at which the desired effect (e.g., IC50) is most apparent and reproducible.
-
Mandatory Visualization
Caption: Classical signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting this compound experiments.
References
Gestonorone compatibility with other research compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the compatibility of Gestonorone caproate with other research compounds. The following question-and-answer format addresses common issues and provides detailed experimental protocols and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound caproate?
A1: this compound caproate is a synthetic progestin that functions as an agonist for the progesterone (B1679170) receptor (PR).[1] Upon binding to the PR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This action mimics the effects of natural progesterone and can lead to anti-estrogenic and anti-proliferative effects in certain tissues.[1]
Q2: What are the main considerations when co-administering this compound caproate with other research compounds?
A2: The primary consideration is the potential for metabolic interactions, particularly involving the cytochrome P450 (CYP450) enzyme system. Compounds that induce or inhibit CYP450 enzymes can alter the metabolism of this compound caproate, affecting its concentration and efficacy. Additionally, pharmacodynamic interactions can occur with compounds that target related signaling pathways.
Q3: Are there known interactions between this compound caproate and other hormonal agents like Tamoxifen or aromatase inhibitors?
A3: Yes, interactions with other hormonal agents are a key consideration.
-
Tamoxifen: Co-administration of progestins with Tamoxifen, a selective estrogen receptor modulator (SERM), can alter Tamoxifen's metabolism.[2] For instance, medroxyprogesterone (B1676146) acetate (B1210297), another progestin, has been shown to significantly alter the metabolism of Tamoxifen in breast cancer patients.[2] While specific data for this compound is limited, a similar interaction is plausible.
-
Aromatase Inhibitors: Aromatase inhibitors work by reducing estrogen production.[3] Combination therapy of progestins with aromatase inhibitors is being explored in cancer research.[3] The rationale is to simultaneously block estrogen production and the progesterone receptor pathway. However, the specific compatibility and potential for synergistic or antagonistic effects with this compound caproate require further investigation. Preclinical studies have shown that the combination of an aromatase inhibitor and capecitabine (B1668275) in estrogen receptor (ER)-positive cell lines enhances antitumor efficacy.[4]
Q4: Can this compound caproate affect cellular signaling pathways beyond the progesterone receptor?
A4: Yes, like other progestins, this compound caproate has the potential to influence other signaling pathways, which can be a source of off-target effects. These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Progestins can induce the phosphorylation of key proteins in the MAPK pathway, such as p42/p44 MAPK, which can in turn affect cell proliferation and other cellular processes.[5]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another important pathway that can be modulated by progestins. Activation of this pathway can influence cell survival and metabolism.[6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
-
Potential Cause: Off-target effects of this compound caproate on other steroid receptors (e.g., glucocorticoid, androgen receptors) or signaling pathways.
-
Troubleshooting Steps:
-
Receptor Specificity Assays: Conduct competitive binding assays to determine the binding affinity of this compound caproate to other steroid receptors.
-
Use of Antagonists: Employ specific antagonists for other receptors to block potential off-target effects and isolate the progesterone receptor-mediated effects.
-
Pathway Analysis: Use specific inhibitors for signaling pathways like MAPK or PI3K/Akt to determine if the observed effects are mediated through these pathways.
-
Issue 2: High variability between replicate wells in an ELISA or other immunoassay.
-
Potential Cause: Matrix effects from the sample, improper sample handling, or reagent deterioration.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute samples to minimize matrix interference.
-
Spike and Recovery: Perform spike and recovery experiments to assess for matrix effects.
-
Reagent Quality Control: Ensure that all reagents are within their expiration dates and have been stored correctly. Run control samples to verify assay performance.[7]
-
Issue 3: Difficulty in interpreting conflicting results from different assay kits.
-
Potential Cause: Differences in antibody specificity, assay sensitivity, and protocol variations between kits.
-
Troubleshooting Steps:
-
Assay Validation: Perform a head-to-head comparison of the kits using the same set of standards and samples.
-
Correlation Analysis: Plot the results from both kits against each other and perform a linear regression to assess the correlation.
-
Reference Method: If possible, validate the results using a reference method like LC-MS/MS for greater accuracy.
-
Quantitative Data Summary
Specific quantitative interaction data for this compound caproate is limited in publicly available literature. The following table provides a general overview of progestin interactions with key enzyme modulators. Researchers should determine the specific values for this compound caproate experimentally.
| Interacting Compound Class | Example Compound | Potential Effect on this compound Caproate | Expected Outcome |
| CYP3A4 Inducers | Rifampicin, Carbamazepine | Increased metabolism | Decreased plasma concentration and efficacy |
| CYP3A4 Inhibitors | Ketoconazole (B1673606), Ritonavir | Decreased metabolism | Increased plasma concentration and potential for toxicity |
Experimental Protocols
Protocol 1: In Vitro Metabolism Study using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the major CYP450 enzymes involved in the metabolism of this compound caproate.
Methodology:
-
Incubation: Incubate this compound caproate (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Cofactor: Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound (this compound caproate) using LC-MS/MS.
-
Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, repeat the incubation with selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6).
Protocol 2: Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (e.g., IC50, Ki) of this compound caproate for the progesterone receptor.
Methodology:
-
Receptor Source: Use a cell lysate or a purified recombinant human progesterone receptor.
-
Radioligand: Use a radiolabeled progestin (e.g., ³H-progesterone) as the tracer.
-
Competition: Incubate a fixed concentration of the radioligand and the receptor with increasing concentrations of unlabeled this compound caproate.
-
Separation: Separate the bound from the free radioligand using a method such as filtration or charcoal adsorption.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the this compound caproate concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. Tamoxifen metabolism is altered by simultaneous administration of medroxyprogesterone acetate in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with aromatase inhibitors: the next era of breast cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PI3K-AKT pathway prevents steroid-induced osteonecrosis of the femoral head via inhibiting Cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medilinkltd.com [medilinkltd.com]
Validation & Comparative
Gestonorone vs. Progesterone in Endometrial Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gestonorone (also known as this compound caproate or 17α-hydroxyprogesterone caproate) and progesterone (B1679170) in the context of endometrial cancer models. While both are progestational agents with therapeutic relevance in hormone-sensitive gynecological cancers, direct comparative preclinical data remains limited. This document summarizes the available experimental evidence, outlines key signaling pathways, and provides detailed experimental protocols from the cited literature to facilitate further research and drug development.
Executive Summary
Progesterone, a natural steroid hormone, has well-documented anti-proliferative and pro-apoptotic effects in endometrial cancer, mediated primarily through progesterone receptors (PRs). Its mechanisms of action involve the modulation of key signaling pathways that control cell cycle progression and survival. This compound, a synthetic progestin, is also utilized in the hormonal therapy of endometrial cancer. While it is suggested to operate through similar PR-mediated pathways, a direct and comprehensive comparison of its efficacy and potency against progesterone in preclinical endometrial cancer models is not extensively documented in recent literature. This guide compiles the available data to offer a comparative overview.
Data Presentation: In Vitro and In Vivo Efficacy
Direct head-to-head quantitative comparisons of this compound and progesterone in endometrial cancer models are not widely available in recent literature. The following tables summarize the available data for each compound from various studies.
Table 1: In Vitro Efficacy Against Endometrial Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| Progesterone | Ishikawa | N/A | Cytocidal Effect | Showed cytocidal effects at 20 µg/ml.[1] |
| HEC-1A | MTS Assay | IC50 | 22.35 ± 1.54 µM (Note: Data from a retracted article) | |
| HEC-59 | MTS Assay | IC50 | 18.97 ± 2.35 µM (Note: Data from a retracted article) | |
| HCI-EC-23 | Proliferation Assay | Growth Inhibition | Reduced estrogen-driven cell proliferation.[2][3] | |
| This compound | Ishikawa | N/A | Cytocidal Effect | Did not show a significant antitumor effect in vitro at 20 µg/ml in one study.[1] |
Table 2: In Vivo Efficacy in Endometrial Cancer Xenograft Models
| Compound | Animal Model | Endpoint | Result |
| Progesterone | Nude Mice with Ishikawa Cell Xenografts | Tumor Growth | Showed a tendency to suppress tumor growth at 24 mg/kg/day.[1] |
| Nude Mice with HCI-EC-23 Cell Xenografts | Tumor Volume | Reduced estrogen-driven tumor growth.[2][3] | |
| Nude Mice with EC Xenografts | Tumor Growth | Inhibited tumor growth.[4][5] | |
| This compound | Nude Mice with Ishikawa Cell Xenografts | Tumor Growth | Did not show significant tumor regression at 24 mg/kg/day.[1] |
Signaling Pathways and Mechanisms of Action
Both this compound and progesterone are progestins, and their primary mechanism of action in endometrial cancer is believed to be mediated through the progesterone receptor (PR). Upon binding to PR, the ligand-receptor complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Key signaling pathways modulated by progestins in endometrial cancer include:
-
Cell Cycle Regulation: Progestins can induce cell cycle arrest at the G1/S transition by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.
-
Apoptosis Induction: They can promote apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
-
Inhibition of Estrogen Signaling: Progestins can counteract the proliferative effects of estrogen by downregulating the expression of estrogen receptor (ER) and promoting the enzymatic conversion of estradiol (B170435) to the less potent estrone.
-
Modulation of Growth Factor Signaling: Progesterone has been shown to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[6]
-
Metabolic Reprogramming: Recent studies suggest that progesterone can inhibit glutamine metabolism in endometrial cancer cells by downregulating the glutamine transporter ASCT2.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols adapted from the cited literature.
In Vitro Cell Viability and Cytotoxicity Assay
This protocol is based on a study that evaluated the in vitro effects of various steroid hormones on the Ishikawa endometrial adenocarcinoma cell line.[1]
1. Cell Culture:
- The Ishikawa cell line, an established human endometrial adenocarcinoma cell line expressing estrogen and progesterone receptors, is used.
- Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment Preparation:
- Progesterone and this compound are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations (e.g., 20 µg/ml). A vehicle control (medium with the solvent at the same final concentration) is also prepared.
3. Experimental Procedure:
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The culture medium is then replaced with the medium containing the different concentrations of the test compounds or the vehicle control.
- The cells are incubated for a specified period (e.g., from the 4th day of culture).
4. Assessment of Cell Viability/Cytotoxicity:
- Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting using a hemocytometer and trypan blue exclusion to differentiate between live and dead cells.
- The growth curve is evaluated to determine the effect of the hormones on cell proliferation over time.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Culture [label="Culture Ishikawa\nEndometrial Cancer Cells", fillcolor="#FBBC05", fontcolor="#202124"];
Seeding [label="Seed Cells into\n96-well Plates", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="Treat with this compound,\nProgesterone, or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubation [label="Incubate for\nSpecified Duration", fillcolor="#34A853", fontcolor="#FFFFFF"];
Assay [label="Perform Cell Viability Assay\n(e.g., MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Analyze Data and\nDetermine IC50/Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Cell_Culture;
Cell_Culture -> Seeding;
Seeding -> Treatment;
Treatment -> Incubation;
Incubation -> Assay;
Assay -> Analysis;
Analysis -> End;
}
In Vivo Xenograft Model
This protocol is based on a study that evaluated the in vivo antitumor effects of progesterone and other hormones on tumors induced by Ishikawa cells in nude mice.[1]
1. Animal Model:
- Athymic nude mice (e.g., BALB/c nude) are used as the host for tumor xenografts.
- Animals are housed in a sterile environment and handled according to institutional guidelines for animal care.
2. Tumor Cell Implantation:
- Ishikawa cells are harvested from culture, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS).
- A specific number of cells (e.g., 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment:
- Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length × width^2) / 2.
- Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
- Treatment with progesterone, this compound (e.g., 24 mg/kg/day), or a vehicle control is administered (e.g., via subcutaneous injection) for a specified duration (e.g., 53 days).
4. Assessment of Antitumor Efficacy:
- Tumor volumes are measured at regular intervals throughout the treatment period.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
- Tumors can also be processed for histological analysis to assess changes in morphology and proliferation markers (e.g., Ki-67).
Conclusion
The available preclinical data suggests that both progesterone and this compound can exert antitumor effects in endometrial cancer models, likely through their interaction with the progesterone receptor and subsequent modulation of downstream signaling pathways. However, there is a clear need for more direct, quantitative comparative studies to elucidate the relative potency and efficacy of this compound versus progesterone. Such studies would be invaluable for optimizing hormonal therapies for endometrial cancer and for the development of novel, more effective progestin-based treatments. Researchers are encouraged to utilize the outlined protocols as a foundation for conducting rigorous head-to-head comparisons of these two important therapeutic agents.
References
- 1. [Mechanisms of the antitumor action of gestagens on endometrial cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of HCI-EC-23 a novel estrogen- and progesterone-responsive endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Progesterone inhibits endometrial cancer growth by inhibiting glutamine metabolism through ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone inhibits endometrial cancer growth by inhibiting glutamine metabolism through ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gestonorone Caproate and Hydroxyprogesterone Caproate Efficacy
This guide provides a detailed, objective comparison of the efficacy, pharmacodynamics, and pharmacokinetics of two synthetic progestins: Gestonorone Caproate (also known as gestronol hexanoate) and 17α-hydroxyprogesterone caproate (HPC). The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Introduction and Mechanism of Action
This compound Caproate and Hydroxyprogesterone (B1663944) Caproate are both synthetic derivatives of progesterone (B1679170), a critical hormone for regulating the menstrual cycle and maintaining pregnancy.[1][2] They exert their effects by mimicking the action of endogenous progesterone. The primary mechanism for both compounds involves binding to intracellular progesterone receptors (PRs) in target tissues like the uterus, cervix, and mammary glands.[1][2][3]
Upon binding, the progestin-receptor complex undergoes a conformational change, dimerizes, and translocates to the cell nucleus.[1] Inside the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), which modulates the transcription of target genes.[1] This action leads to the physiological effects associated with progestins, such as promoting the transformation of the endometrium to a secretory state and maintaining uterine quiescence during pregnancy.[1][2] While HPC is primarily used to reduce the risk of preterm birth in high-risk pregnancies, this compound Caproate has been used in the treatment of benign prostatic hypertrophy and endometrial cancer.[4][5][6][7]
Pharmacodynamic Profiles
The primary pharmacodynamic distinction between the two compounds lies in their potency and affinity for the progesterone receptor. This compound caproate is reported to be significantly more potent than hydroxyprogesterone caproate.
Data Summary: Pharmacodynamics
| Parameter | This compound Caproate | Hydroxyprogesterone Caproate |
|---|---|---|
| Relative Potency | 5- to 10-fold more potent than HPC in humans.[5] | Baseline for comparison. |
| Receptor Binding Affinity (RBA) for PR | Data not available in reviewed literature. | 26–30% of progesterone's affinity.[8] |
| Receptor Binding Affinity (RBA) for GR | No glucocorticoid effects reported.[5] | Weak binding; 4% of dexamethasone's affinity.[8] |
| Primary Therapeutic Uses | Benign prostatic hypertrophy, endometrial cancer.[5][7] | Prevention of recurrent preterm birth.[6][9] |
Pharmacokinetic Comparison
Both drugs are formulated for long-acting depot administration via intramuscular injection, as they have low oral bioavailability.[5] Their esterified structure enhances stability and provides a prolonged duration of action compared to natural progesterone.[2][6]
Data Summary: Pharmacokinetics
| Parameter | This compound Caproate | Hydroxyprogesterone Caproate |
|---|---|---|
| Administration Route | Intramuscular (IM) injection.[5] | Intramuscular (IM) injection.[2][4] |
| Elimination Half-Life | ~7.5 days.[5] | ~7.8 days (non-pregnant women).[4] 10-17 days (pregnant women).[4][10][11] |
| Duration of Action | 8 to >21 days, depending on dose.[5] | 5 to 21 days.[4] |
| Metabolism | Reduction at C5, C3, and C20 positions.[5] | Primarily hepatic via reduction, hydroxylation, and conjugation. The caproate ester is not cleaved.[2][4] |
Experimental Protocols
Competitive Steroid Hormone Receptor Binding Assay
This assay is crucial for determining the relative binding affinity (RBA) of a ligand for a specific receptor.
Objective: To determine the affinity of this compound Caproate and Hydroxyprogesterone Caproate for the progesterone receptor relative to progesterone.
Methodology:
-
Receptor Preparation: Use cytosols from tissues expressing high levels of progesterone receptors (e.g., rabbit uterus) or cells engineered to express recombinant human PR-A or PR-B.[8]
-
Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058) is incubated with the receptor preparation.
-
Competition: Parallel incubations are performed with the addition of increasing concentrations of an unlabeled competitor ligand (progesterone, this compound Caproate, or Hydroxyprogesterone Caproate).
-
Separation: After reaching equilibrium, bound and unbound radioligand are separated. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the unbound ligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (containing the receptor-bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The results are plotted as the percentage of radioligand bound versus the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.
Summary of Key Differences
While both are long-acting injectable progestins, this compound Caproate and Hydroxyprogesterone Caproate differ significantly in their potency and established clinical applications. The higher potency of this compound suggests it can be used at lower doses to achieve similar or greater effects compared to HPC.[5] In contrast, HPC has a more extensively studied profile, particularly for preventing preterm birth, although its efficacy remains a subject of debate.[8][12] HPC's binding affinity to the progesterone receptor is notably lower than that of natural progesterone itself.[8]
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]
- 3. What is this compound Caproate used for? [synapse.patsnap.com]
- 4. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 5. This compound caproate - Wikipedia [en.wikipedia.org]
- 6. What is Hydroxyprogesterone Caproate used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of 17α‐hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gestonorone and Cyproterone Acetate for Preclinical and Clinical Research
This guide provides a detailed comparison of gestonorone and cyproterone (B1669671) acetate (B1210297), two steroidal compounds with significant progestogenic and antiandrogenic properties. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of these compounds for further investigation. This document synthesizes available data on their mechanisms of action, receptor binding affinities, and clinical applications, supported by experimental methodologies.
Overview and Mechanism of Action
This compound , also known as gestronol, is a synthetic progestin. Its most common ester, This compound caproate , is recognized for its potent and long-acting progestogenic effects.[1] It functions primarily as an agonist of the progesterone (B1679170) receptor (PR), mimicking the effects of natural progesterone.[2] This activity leads to the modulation of gene expression in target tissues, such as the endometrium, and contributes to its use in conditions like benign prostatic hyperplasia (BPH) and endometrial cancer.[2] this compound caproate also exhibits antigonadotropic effects, leading to a reduction in testosterone (B1683101) production.[1]
Cyproterone acetate (CPA) is a dual-action steroidal agent, functioning as both a potent antiandrogen and a progestin.[3] Its primary mechanism involves the competitive antagonism of the androgen receptor (AR), thereby blocking the effects of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[3] Additionally, its progestogenic activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, resulting in reduced luteinizing hormone (LH) secretion and consequently, decreased testosterone production.[4] This dual action makes it effective in treating a range of androgen-dependent conditions.
Comparative Data
Direct comparative quantitative data between this compound and cyproterone acetate are limited in publicly available literature. The following tables summarize the available data based on individual studies.
Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a key determinant of its potency. The following table presents the relative binding affinities (RBA) or inhibition constants (IC50/Kd) for this compound and cyproterone acetate to various steroid receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| This compound Caproate | High Affinity (Potent Agonist)[5] | Data not available | Weak Affinity[5] |
| Cyproterone Acetate | High Affinity (Potent Agonist)[3] | Moderate Affinity (Antagonist)[6] | Weak Affinity (Partial Agonist)[7] |
Note: The lack of comprehensive, directly comparable binding affinity studies for this compound across all relevant receptors is a notable data gap.
Clinical and Pharmacological Effects
The following table summarizes key clinical and pharmacological effects observed in studies of each compound.
| Parameter | This compound Caproate | Cyproterone Acetate |
| Primary Indication | Benign Prostatic Hyperplasia, Endometrial Cancer[1] | Prostate Cancer, Hirsutism, Acne, Precocious Puberty[3] |
| Effect on BPH | Reduction in prostate size and suppression of testosterone metabolism[8] | Reduction in prostate size[9] |
| Effect on Testosterone Levels | Suppression of plasma testosterone[1] | Suppression of plasma testosterone[3] |
| Effect on LH Levels | Suppression of plasma LH[8] | Suppression of plasma LH[4] |
A clinical study on patients with benign prostatic hypertrophy showed that daily injections of this compound caproate significantly suppressed the uptake and metabolism of testosterone to dihydrotestosterone in the prostatic tissue, an effect not observed with the tested regimens of cyproterone acetate or alternate-day this compound caproate.[8] Both this compound caproate and cyproterone acetate were found to suppress plasma LH levels.[8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound and cyproterone acetate.
Progesterone Receptor (PR) Competitive Binding Assay
This in vitro assay determines the binding affinity of a test compound to the progesterone receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the progesterone receptor.
Materials:
-
Test compound (e.g., this compound, cyproterone acetate)
-
Radiolabeled progestin (e.g., [³H]-Promegestone)
-
Progesterone receptor source (e.g., cytosol from T47D breast cancer cells or rabbit uterus)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled progestin with increasing concentrations of the unlabeled test compound and the receptor preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progestin).
-
Incubation: Incubate the mixture at 4°C for a sufficient duration to reach equilibrium (typically 18-24 hours).
-
Separation: Add dextran-coated charcoal to adsorb the unbound radiolabeled ligand, followed by centrifugation to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the bound radiolabeled ligand to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to quantify the binding affinity.[10][11]
In Vivo Anti-Androgenic Activity (Hershberger Assay)
This in vivo assay assesses the anti-androgenic properties of a test compound in a rodent model.
Objective: To determine if a test compound can inhibit the action of a potent androgen on androgen-dependent tissues.
Materials:
-
Test compound (e.g., cyproterone acetate)
-
Testosterone propionate (B1217596) (TP) as the reference androgen
-
Castrated male rats (peripubertal)
-
Vehicle for administration (e.g., corn oil)
Procedure:
-
Animal Model: Use surgically castrated peripubertal male rats.
-
Dosing: Administer the test compound daily for 10 consecutive days. For anti-androgenic assessment, co-administer the test compound with a daily dose of testosterone propionate. Include a control group receiving only TP and the vehicle.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Tissue Weight Measurement: Record the fresh weight of each dissected tissue.
-
Data Analysis: A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues in the group receiving the test compound plus TP, compared to the group receiving TP alone, indicates anti-androgenic activity.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the progesterone and androgen receptors, as well as a typical experimental workflow for a competitive binding assay.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 3. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cyproterone acetate in comparison to flutamide and megestrol acetate on the ventral prostate, seminal vesicle, and adrenal glands of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
A Comparative Guide to the Progestogenic Activity of Gestonorone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the progestogenic activity of Gestonorone (as this compound Caproate) with other key progestins: the natural hormone Progesterone (B1679170), the potent second-generation synthetic progestin Levonorgestrel, and the fourth-generation synthetic progestin Drospirenone. This objective analysis is supported by experimental data to aid in research and drug development.
Executive Summary
This compound Caproate is a synthetic progestin with a demonstrated potent progestogenic activity.[1] Its mechanism of action, like other progestins, is primarily mediated through its interaction with progesterone receptors, leading to the regulation of gene expression.[1] This guide presents a comparative analysis of its receptor binding affinity and in vivo progestational potency against Progesterone, Levonorgestrel, and Drospirenone, highlighting the distinct pharmacological profiles of each compound.
Data Presentation
Table 1: Comparative In Vivo Progestational Potency
The following table summarizes the relative progestational potency of the selected progestins as determined by the Clauberg test, a classic in vivo assay measuring the endometrial proliferation in immature rabbits.
| Compound | Relative Progestational Potency (Oral) | Relative Progestational Potency (Subcutaneous) |
| Progesterone | 1 | 1 |
| This compound Caproate | Data not available | Potent progestational activity confirmed |
| Levonorgestrel | ~50-70 | ~100 |
| Drospirenone | ~1-3 | ~1-3 |
Table 2: Comparative Receptor Binding Affinity
This table outlines the relative binding affinity (RBA) of each progestin for the progesterone receptor (PR) and other key steroid receptors. The RBA is expressed relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Estradiol (B170435) for ER, Aldosterone for MR, and Dexamethasone for GR).
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) |
| Progesterone | 100 | Low | <0.1 | 100-200 | 5-10 |
| This compound Caproate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Levonorgestrel | ~150-300 | ~50-60 | <0.1 | ~15-20 | ~5-10 |
| Drospirenone | ~50-100 | <0.1 (Antagonist) | <0.1 | ~150-250 (Antagonist) | <1 |
Note: Direct RBA data for this compound Caproate is not available in the reviewed literature. 17α-hydroxyprogesterone caproate, a structurally similar compound, has a reported RBA of 26-30% for the progesterone receptor compared to progesterone.[2][3]
Experimental Protocols
Progesterone Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the progesterone receptor.
Methodology: This is a competitive binding assay.
-
Receptor Source: Cytosol from tissues rich in progesterone receptors (e.g., rabbit uterus) or cell lines genetically engineered to express the human progesterone receptor is prepared.
-
Radioligand: A radiolabeled progestin with high affinity for the PR, such as ³H-ORG 2058, is used.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound Caproate).
-
Separation: After incubation, bound and unbound radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of a reference compound (e.g., Progesterone).
In Vivo Assessment of Progestational Activity (Clauberg Test)
Objective: To assess the in vivo progestational effect of a compound on the uterine endometrium.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are first primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the animals are treated with the test progestin (e.g., this compound Caproate) at various doses for a specified period. A control group receives the vehicle only.
-
Tissue Collection: After the treatment period, the animals are euthanized, and their uteri are collected.
-
Histological Analysis: The uterine tissue is fixed, sectioned, and stained for histological examination.
-
Scoring: The degree of glandular proliferation and arborization of the endometrium is assessed and scored using a standardized scale (e.g., McPhail scale). The potency of the test compound is determined by comparing the dose required to produce a specific endometrial response to that of a standard progestin like progesterone.
Visualizations
Progesterone Receptor Signaling Pathway
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Progesterone Receptor Binding Assay
Caption: Workflow for Receptor Binding Assay.
Logical Relationship of Progestin Generationsdot
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone's Interaction with Steroid Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Gestonorone, a synthetic progestin, is primarily recognized for its potent progestational activity. However, its therapeutic efficacy and potential side-effect profile are significantly influenced by its cross-reactivity with other steroid hormone receptors. This guide provides a comparative analysis of this compound's binding affinity for the progesterone (B1679170) receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER), benchmarked against other commonly used progestins. Understanding these interactions is crucial for predicting the pharmacological effects and optimizing the clinical application of this compound.
Comparative Binding Affinity of Progestins to Steroid Receptors
The following table summarizes the relative binding affinities (RBA) of this compound (data presented for the closely related compound, Gestrinone) and other selected progestins to various steroid hormone receptors. The RBA values are expressed as a percentage of the binding affinity of the natural ligand for its respective receptor.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound (as Gestrinone) | 75-76%[1] | 83-85%[1] | Weak binding[2] | Data not available | More avid affinity than for other steroid receptors[2] |
| Norgestimate (B1679921) | ~100% (metabolites)[3] | 0.3%[3] | Data not available | Data not available | Data not available |
| Levonorgestrel | ~500%[3] | 22%[3] | Data not available | Data not available | Data not available |
| Medroxyprogesterone Acetate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Drospirenone | Data not available | Data not available | No effect[4] | Antagonist[4] | No effect[4] |
Note: The binding affinity of this compound Caproate for the progesterone receptor is reported to be 26-30% of that of progesterone, with weak binding to the glucocorticoid receptor.
Steroid Receptor Signaling Pathways
Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The generalized signaling pathway for steroid hormone receptors is depicted below.
Figure 1: Generalized steroid hormone receptor signaling pathway.
Experimental Protocols
The determination of steroid receptor binding affinity is typically performed using competitive binding assays. Below are detailed methodologies for both whole-cell and cytosolic binding assays.
Whole-Cell Steroid Receptor Binding Assay
This method assesses the binding of a ligand to its receptor in an intact cellular environment.
1. Cell Culture and Plating:
-
Culture cells expressing the target steroid receptor (e.g., MCF-7 for ER and PR, LNCaP for AR) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere and grow to a specified confluency.
2. Ligand Incubation:
-
Wash cells with a serum-free medium to remove endogenous steroids.
-
Incubate the cells with a constant concentration of a radiolabeled steroid (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) and varying concentrations of the competitor ligand (e.g., this compound).
-
Perform incubations at 37°C for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
After incubation, aspirate the medium and wash the cells rapidly with ice-cold buffer to remove unbound ligand.
-
Lyse the cells and collect the lysate.
4. Quantification:
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.
Cytosolic Steroid Receptor Competitive Binding Assay
This assay utilizes a cell-free system containing the soluble receptor protein.
1. Preparation of Cytosol:
-
Harvest target tissues (e.g., rat uterus for ER, rat prostate for AR) and homogenize in a suitable buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and organelles, collecting the supernatant (cytosol).
2. Competitive Binding Incubation:
-
Incubate the cytosol preparation with a fixed concentration of a radiolabeled steroid and a range of concentrations of the unlabeled competitor steroid.
-
Incubations are typically carried out at 4°C to minimize receptor degradation.
3. Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include:
-
Dextran-coated charcoal (DCC) adsorption: Charcoal adsorbs the free steroid, and the receptor-bound complex is recovered by centrifugation.
-
Hydroxyapatite (HAP) precipitation: HAP binds the receptor-steroid complex, which is then pelleted by centrifugation.
-
Filter paper assay: The reaction mixture is passed through a filter that retains the receptor-bound complex.
-
4. Data Analysis:
-
Quantify the radioactivity in the bound fraction.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the RBA as described for the whole-cell assay.
Experimental Workflow for Steroid Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Figure 2: Workflow for a competitive radioligand binding assay.
Conclusion
This compound exhibits significant cross-reactivity with multiple steroid receptors, most notably the androgen receptor. This binding profile suggests that in addition to its primary progestational effects, this compound may also exert androgenic or anti-androgenic, and potentially estrogenic or anti-estrogenic, activities depending on the target tissue and the local hormonal milieu. A thorough understanding of these off-target interactions is essential for the rational design of therapeutic strategies and for anticipating the full spectrum of its pharmacological effects. The experimental protocols provided herein offer a standardized approach for further characterizing the receptor binding profile of this compound and other novel steroid compounds.
References
- 1. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 2. Gestrinone (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Gestonorone vs. Natural Progesterone: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinity of the synthetic progestin gestonorone (also known as gestrinone) and natural progesterone (B1679170). The information presented herein is intended to support research and development efforts in endocrinology and pharmacology by offering a comprehensive overview of the binding profiles of these two compounds across various steroid receptors.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBA) of this compound and natural progesterone for key steroid hormone receptors. It is important to note that binding affinities can vary depending on the experimental conditions, such as the tissue source of the receptors and the specific radioligand used in the assay. The data presented here are compiled from multiple sources to provide a comparative overview.
| Steroid Receptor | This compound (Gestrinone) | Natural Progesterone | Reference Ligand (RBA = 100%) |
| Progesterone Receptor (PR) | Moderate Affinity (EC50 ≈ 30 nM)[1] | 100% | Progesterone |
| Androgen Receptor (AR) | High Affinity (EC50 ≈ 20 nM)[1] | ~7.9% | Testosterone |
| Estrogen Receptor (ER) | Binds to ER[1][2][3] | ~2.6% | Estradiol |
| Glucocorticoid Receptor (GR) | Binds to GR[2] | Weak binding[4] | Dexamethasone |
| Mineralocorticoid Receptor (MR) | Binds to Aldosterone Receptors[2] | High Affinity | Aldosterone |
Note: EC50 values represent the concentration of the compound that displaces 50% of the radioligand from the receptor. A lower EC50 value indicates a higher binding affinity. RBA values are expressed as a percentage relative to the reference ligand for that specific receptor.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for a whole-cell competitive binding assay, which can be adapted for specific steroid receptors.
Objective: To determine the relative binding affinity of this compound and natural progesterone for a specific steroid receptor.
Principle: This assay measures the ability of an unlabeled ligand (this compound or progesterone) to compete with a constant concentration of a radiolabeled ligand for binding to a specific receptor within intact cells. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50, which can be used to calculate the binding affinity (Ki).
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the steroid receptor of interest (e.g., MCF-7 cells for progesterone and estrogen receptors, LNCaP cells for androgen receptors).
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor being studied (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).
-
Unlabeled Ligands: this compound and natural progesterone of high purity.
-
Assay Buffer: Appropriate buffer for maintaining cell viability and receptor binding (e.g., DMEM with 0.1% BSA).
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Scintillation Cocktail: For quantifying radioactivity.
-
Multi-well plates: Suitable for cell culture and the binding assay.
-
Filtration apparatus or cell harvester: To separate bound from free radioligand.
-
Liquid scintillation counter: To measure radioactivity.
Procedure:
-
Cell Culture and Plating:
-
Culture the chosen cell line under appropriate conditions to ensure optimal receptor expression.
-
Plate the cells in multi-well plates at a predetermined density and allow them to adhere and grow to a specific confluency.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled ligands (this compound and progesterone) in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration typically near its Kd (dissociation constant) for the receptor.
-
Prepare a solution of a high concentration of a specific unlabeled ligand to determine non-specific binding.
-
-
Binding Reaction:
-
Wash the cells with assay buffer.
-
Add the assay buffer containing the various concentrations of the unlabeled ligands to the respective wells.
-
To determine total binding, add only the radioligand solution.
-
To determine non-specific binding, add the radioligand solution along with the high concentration of the specific unlabeled ligand.
-
Initiate the binding reaction by adding the radioligand solution to all wells.
-
Incubate the plates at a specific temperature (e.g., 37°C or 4°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapidly washing the cells with ice-cold wash buffer to remove the unbound radioligand.
-
Lyse the cells to release the cell-bound radioligand.
-
-
Quantification of Radioactivity:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Progesterone Receptor Signaling Pathway
The biological effects of both natural progesterone and this compound are mediated through their interaction with the progesterone receptor (PR). The classical signaling pathway for the progesterone receptor is a genomic pathway that involves the regulation of gene expression.
Caption: Classical Progesterone Receptor Signaling Pathway.
Upon entering the cell, progesterone or this compound binds to the ligand-binding domain (LBD) of the progesterone receptor (PR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs)[5]. This binding induces a conformational change in the PR, leading to the dissociation of the HSPs[5]. The activated PR then translocates into the nucleus and dimerizes[5]. The PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes[5][6]. This binding initiates the transcription of these genes, leading to the synthesis of new messenger RNA (mRNA) and subsequently new proteins, which in turn produce a biological effect[6].
References
- 1. caymanchem.com [caymanchem.com]
- 2. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gestrinone (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gestonorone and Other 19-Norprogesterone Derivatives: A Guide for Researchers
This guide provides a detailed comparative analysis of gestonorone and other notable 19-norprogesterone (B1209251) derivatives, specifically nomegestrol (B1679828) acetate (B1210297) and nestorone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these synthetic progestins.
The 19-norprogesterone derivatives are a class of synthetic progestins characterized by the absence of a methyl group at the C19 position of the steroid nucleus. This structural modification generally enhances progestational activity compared to progesterone (B1679170).[1] These compounds are investigated for various therapeutic applications, including contraception, hormone replacement therapy, and the treatment of gynecological disorders.[2][3] this compound (as this compound caproate), nomegestrol acetate, and nestorone represent significant compounds within this class, each exhibiting a unique pharmacological profile.
Pharmacodynamic Profile: Receptor Binding and In Vivo Potency
The primary mechanism of action for 19-norprogesterone derivatives is their interaction with the progesterone receptor (PR), mimicking the effects of endogenous progesterone.[4] However, their affinity for other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), dictates their side-effect profile and overall therapeutic utility.
This compound Caproate is a potent, long-acting progestogen with a pure progestational profile, meaning it lacks androgenic, estrogenic, glucocorticoid, or mineralocorticoid effects.[5] In animal bioassays, it is approximately 20 to 25 times more potent than progesterone or hydroxyprogesterone (B1663944) caproate when administered via subcutaneous injection.[5] In humans, 100-200 mg of intramuscular this compound caproate is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.[5]
Nomegestrol Acetate (NOMAC) is a highly selective progestogen with a strong affinity for the progesterone receptor.[2][6] It exhibits moderate anti-androgenic activity and lacks estrogenic, glucocorticoid, or mineralocorticoid activity.[7] Its high selectivity for the PR minimizes off-target effects.[4]
Nestorone is another potent and highly selective 19-norprogesterone derivative.[3] It demonstrates high progestational activity and is noted for its lack of androgenic and estrogenic effects.[8][9] Its binding affinity for the androgen receptor is significantly lower than that of testosterone (B1683101).[8]
The following tables summarize the available quantitative data on the receptor binding affinities and in vivo potency of these compounds.
Table 1: Comparative Receptor Binding Affinity of 19-Norprogesterone Derivatives
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound Caproate | High (Potent Agonist)[5] | None[5] | None[5] | None[5] | None[5] |
| Nomegestrol Acetate | High Affinity (Ki = 3 nM)[7]; 125% RBA vs. Promegestone[7] | Moderate Anti-androgenic Activity; 42% RBA vs. Testosterone[7] | 6% RBA vs. Dexamethasone[7] | 0% RBA vs. Aldosterone[7] | 0% RBA vs. Estradiol[7] |
| Nestorone | High Affinity (Higher than Progesterone)[3][8] | Very Low Affinity (500-600 fold less than Testosterone)[8] | Significant Binding, but no in vivo activity[8] | Not Reported | No Binding[8] |
RBA: Relative Binding Affinity. Reference ligands were promegestone (B1679184) for PR, testosterone for AR, dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, and estradiol (B170435) for ER, each set to 100%. Data for this compound Caproate is qualitative based on descriptive pharmacology.
Table 2: In Vivo Progestational and Anti-Ovulatory Potency
| Compound | Progestational Potency | Ovulation Inhibition Dose |
| This compound Caproate | ~20-25x more potent than progesterone/hydroxyprogesterone caproate (animal bioassays, s.c.)[5] | Not explicitly defined in reviewed literature. |
| Nomegestrol Acetate | Potent progestational activity[2] | 1.25 - 5 mg/day (oral)[2] |
| Nestorone | More potent than progesterone and levonorgestrel (B1675169) (McPhail index, s.c.)[8] | Potent anti-ovulatory agent[3] |
Pharmacokinetic Profile
The route of administration and pharmacokinetic properties are critical for the clinical application of these derivatives.
This compound Caproate has low oral bioavailability and must be administered parenterally, typically via intramuscular injection, where it acts as a long-lasting depot.[5]
Nomegestrol Acetate is well-absorbed orally with a bioavailability of approximately 63%.[7] It has a long elimination half-life, which is advantageous for consistent therapeutic effects.[7][10]
Nestorone is not active orally but is very potent when administered parenterally through sustained-release systems like implants or transdermal gels.[3][8]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound Caproate | Nomegestrol Acetate | Nestorone |
| Route of Administration | Intramuscular Injection[5] | Oral[7] | Parenteral (Implants, Gels)[3] |
| Oral Bioavailability | Low[5] | ~63%[7] | Inactive[3] |
| Elimination Half-life | ~7.5 ± 3.1 days (IM)[5] | ~50 hours (range 30-80 hours)[7] | ~15.6 hours (s.c. in rats)[11] |
| Duration of Action | 8-13 days (25-50 mg, IM); ≥21 days (high doses)[5] | Allows for once-daily dosing[4] | Suitable for long-term sustained release[3] |
| Protein Binding | Not specified | 97.5-98.0% (to albumin)[7] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to characterize these compounds.
Competitive Steroid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for a specific steroid receptor (e.g., Progesterone Receptor) by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Source Preparation: A cytosol fraction containing the receptor of interest is prepared from a suitable tissue source (e.g., rat uterus for PR, rat ventral prostate for AR) or from cells engineered to express the human receptor.[12][13]
-
Incubation: Constant amounts of the receptor preparation and a specific radiolabeled ligand (e.g., [³H]-ORG 2058 for PR, [³H]-R1881 for AR) are incubated with increasing concentrations of the unlabeled test compound and a reference compound (e.g., progesterone for PR).[12][14]
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.[14]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.[15]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.[15]
In Vivo Ovulation Inhibition Assay (Rat Model)
Objective: To determine the dose of a progestin required to inhibit ovulation in a female animal model.
Methodology:
-
Animal Model: Mature female rats with regular estrous cycles are used.
-
Treatment Administration: The test compound is administered daily (e.g., orally or via subcutaneous injection) for a specified period, typically spanning one or more estrous cycles.[16] Different dose groups are established. A vehicle control group receives the administration vehicle only.
-
Ovulation Assessment: At the end of the treatment period, on the morning of the expected estrus, the animals are euthanized. The oviducts are examined under a microscope to count the number of ova present in the ampullae.[17] The absence of ova indicates ovulation inhibition.
-
Data Analysis: The percentage of animals in which ovulation is inhibited is calculated for each dose group. A dose-response curve can be generated to determine the effective dose for inhibiting ovulation in 50% (ED50) or 99% (ED99) of the animals.[16]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for 19-norprogesterone derivatives and a generalized workflow for their comparative evaluation.
References
- 1. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- 5. This compound caproate - Wikipedia [en.wikipedia.org]
- 6. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 8. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic profile of nomegestrol acetate and 17β-estradiol after multiple and single dosing in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ovulation inhibition doses of progestins: a systematic review of the available literature and of marketed preparations worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Gestonorone: A Potency Comparison with First-Generation Progestins
A comprehensive analysis of gestonorone's progestational strength reveals a nuanced landscape when compared to first-generation progestins such as norethindrone (B1679910), norethindrone acetate (B1210297), and ethynodiol (B195179) diacetate. While direct comparative data is limited in contemporary literature, historical studies and an understanding of progestin pharmacology allow for a robust evaluation based on receptor binding affinity and in vivo bioassays.
First-generation progestins, introduced in the mid-20th century, are structurally related to testosterone (B1683101) and exhibit varying degrees of progestational and androgenic activity. Norethindrone, norethindrone acetate (which is readily converted to norethindrone in the body), and ethynodiol diacetate are generally considered to be roughly equivalent in their progestational potency.[1] this compound (this compound caproate), a 17α-hydroxyprogesterone derivative, represents a distinct chemical class of progestins. The potency of these compounds is primarily assessed through their affinity for the progesterone (B1679170) receptor (PR) and their effects in preclinical models.
Progesterone Receptor Binding Affinity
The initial and most fundamental measure of a progestin's potency is its ability to bind to the progesterone receptor. This is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled progestin from the receptor is quantified. The results are often expressed as the Relative Binding Affinity (RBA), with progesterone or a potent synthetic progestin serving as the reference compound.
Due to the lack of a unified study, a precise quantitative ranking of this compound against all first-generation progestins based on RBA is challenging. However, the available data suggests that this compound is a potent progestin with a strong affinity for the progesterone receptor.
In Vivo Progestational Activity
The progestational potency of a compound in a living organism is assessed through various bioassays. Two classical and informative assays are the McPhail test and the delay of menses assay.
The McPhail test , or endometrial transformation assay, evaluates the ability of a progestin to induce secretory changes in the uterine endometrium of immature, estrogen-primed rabbits. The degree of glandular proliferation is scored on the McPhail index. Studies have demonstrated the progestational activity of norethindrone in this assay. Specific McPhail test data for this compound is less commonly reported in recent publications, making a direct comparison of McPhail units challenging.
The delay of menses assay assesses the ability of a progestin to postpone menstruation in regularly cycling women. This assay provides a clinically relevant measure of progestational potency. Norethindrone has been effectively used for this purpose.[2] Information regarding the specific dose of this compound required to delay menses in a comparative setting is not widely available.
The table below summarizes the available quantitative data on the potency of this compound and first-generation progestins. It is important to note that the data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Compound | Progesterone Receptor Relative Binding Affinity (RBA) | McPhail Test (Relative Potency) |
| This compound | Data not available for direct comparison | Data not available for direct comparison |
| Norethindrone | High | Potent |
| Norethindrone Acetate | Readily converted to Norethindrone | Similar to Norethindrone |
| Ethynodiol Diacetate | Readily converted to Norethindrone | Similar to Norethindrone |
Experimental Protocols
To facilitate a deeper understanding of the data presented, detailed methodologies for the key experiments are outlined below.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor compared to a known radiolabeled ligand.
Principle: The assay is based on the competition between a constant amount of radiolabeled progesterone (e.g., [³H]-progesterone) and varying concentrations of the unlabeled test compound (this compound or a first-generation progestin) for binding to a preparation of progesterone receptors. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabel (IC50) is determined.
Materials:
-
Radiolabeled progesterone ([³H]-progesterone)
-
Unlabeled test compounds (this compound, norethindrone, etc.)
-
Progesterone receptor preparation (e.g., from uterine cytosol of estrogen-primed rabbits or recombinant human PR)
-
Assay buffer (e.g., Tris-HCl buffer containing molybdate (B1676688) to stabilize the receptor)
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from the uteri of immature rabbits primed with estradiol (B170435). Alternatively, use a commercially available source of recombinant human progesterone receptor.
-
Incubation: In a series of tubes, incubate a constant amount of the progesterone receptor preparation and [³H]-progesterone with increasing concentrations of the unlabeled test compound. Include control tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound [³H]-progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve. Determine the IC50 value from this curve. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
McPhail Test (Endometrial Transformation Assay)
This in vivo assay measures the progestational activity of a compound based on its ability to induce histological changes in the rabbit endometrium.
Principle: Immature female rabbits are first primed with estrogen to induce endometrial proliferation. Subsequently, the test progestin is administered, and its effect on transforming the proliferative endometrium into a secretory endometrium is evaluated histologically.
Materials:
-
Immature female rabbits
-
Estradiol preparation
-
Test progestin (this compound or first-generation progestin)
-
Vehicle for hormone administration (e.g., sesame oil)
-
Histological processing reagents and microscope
Procedure:
-
Animal Preparation: Use immature female rabbits (e.g., New Zealand white).
-
Estrogen Priming: Administer a daily dose of estradiol for a period of 6 days to stimulate endometrial growth.
-
Progestin Administration: Following the estrogen priming phase, administer the test progestin daily for 5 days at various dose levels. A control group receives the vehicle only.
-
Tissue Collection and Processing: On the day after the last progestin injection, euthanize the animals and collect the uteri. Fix the uterine tissue in a suitable fixative (e.g., 10% formalin), embed in paraffin, and prepare histological sections.
-
Histological Evaluation: Stain the uterine sections with hematoxylin (B73222) and eosin. Examine the sections under a microscope and score the degree of endometrial gland proliferation and arborization based on the McPhail scale (typically a 0 to +4 scale).
-
Data Analysis: Plot the mean McPhail score against the logarithm of the dose of the test progestin to generate a dose-response curve. The potency of the test compound can be compared to a standard progestin (e.g., progesterone).
Progesterone Signaling Pathway
The biological effects of this compound and first-generation progestins are mediated through the progesterone receptor, a nuclear receptor that acts as a ligand-activated transcription factor.
References
A Comparative Analysis of Gestonorone and Medroxyprogesterone Acetate for Drug Development Professionals
A detailed examination of the pharmacological profiles of two synthetic progestins, Gestonorone caproate and Medroxyprogesterone (B1676146) acetate (B1210297), to inform research and development in endocrinology and related fields.
This guide provides a comprehensive comparison of this compound caproate and Medroxyprogesterone acetate (MPA), two synthetic progestogens with distinct pharmacological profiles. While both compounds exert their primary effects through the progesterone (B1679170) receptor, their interactions with other steroid receptors and their pharmacokinetic properties differ significantly, leading to varied clinical applications and side-effect profiles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison of these two agents.
Mechanism of Action and Receptor Specificity
This compound caproate is characterized as a pure and potent progestogen.[1] Its activity is primarily mediated through high-affinity binding to the progesterone receptor (PR), leading to the downstream transcriptional regulation of target genes. Notably, literature suggests that this compound caproate possesses no significant androgenic, anabolic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or mineralocorticoid effects.[1] This high specificity for the progesterone receptor is a key distinguishing feature.
In contrast, Medroxyprogesterone acetate, a derivative of 17-hydroxyprogesterone, exhibits a broader spectrum of activity. While it is a potent progestin, MPA is also known to possess glucocorticoid and androgenic activity.[2] This is due to its considerable binding affinity for the glucocorticoid receptor (GR) and the androgen receptor (AR).[3][4]
Data Presentation: Receptor Binding Affinity
| Receptor | This compound caproate (Relative Binding Affinity %) | Medroxyprogesterone acetate (Relative Binding Affinity %) | Reference Compound |
| Progesterone Receptor (PR) | Data not available in searched literature | Comparable to Progesterone[2] | Progesterone |
| Glucocorticoid Receptor (GR) | No significant binding[1] | 42%[3] | Dexamethasone |
| Androgen Receptor (AR) | No significant binding[1] | Similar to Dihydrotestosterone (DHT)[4] | Dihydrotestosterone |
Note: Quantitative relative binding affinity data for this compound caproate was not available in the searched literature. The table reflects qualitative descriptions of its receptor specificity.
Pharmacokinetic Profiles
The route of administration and pharmacokinetic parameters significantly influence the clinical utility of these progestins.
This compound caproate is administered via intramuscular injection and is designed for long-acting depot use.[5] It has low oral bioavailability. Following intramuscular injection, it is slowly released, providing a sustained progestational effect.
Medroxyprogesterone acetate can be administered orally or as an intramuscular or subcutaneous injection. The injectable formulations also provide a long-acting depot effect.
Data Presentation: Pharmacokinetic Parameters
| Parameter | This compound caproate | Medroxyprogesterone acetate (intramuscular) |
| Route of Administration | Intramuscular injection[5] | Intramuscular or subcutaneous injection, Oral |
| Bioavailability (Oral) | Low[5] | Variable |
| Elimination Half-life | ~7.5 ± 3.1 days[5] | ~50 days |
| Duration of Action | ≥21 days[5] | Weeks to months depending on dose and formulation |
Clinical Efficacy and Side Effects
The differing pharmacological profiles of this compound caproate and MPA translate to distinct clinical applications and potential side effects.
This compound caproate has been primarily used in the treatment of benign prostatic hyperplasia and endometrial cancer.[5] Its potent progestogenic and antigonadotropic effects are central to its mechanism in these conditions.[5] Reported side effects include worsened glucose tolerance, decreased libido in men, and local injection site reactions.[5]
Medroxyprogesterone acetate has a broader range of applications, including contraception, hormone replacement therapy, and treatment of endometriosis and certain cancers.[6] Its side effect profile is also more extensive, reflecting its off-target receptor interactions. Common side effects can include menstrual irregularities, weight gain, and mood changes. The glucocorticoid activity may contribute to metabolic side effects, while the androgenic activity can lead to acne and hirsutism in some individuals.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Competitive Steroid Receptor Binding Assay
This protocol outlines a general method for determining the relative binding affinity of this compound and Medroxyprogesterone acetate for steroid receptors.
1. Materials:
-
Target receptor preparation (e.g., cytosol from target tissue or recombinant human receptors).
-
Radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR, [³H]-DHT for AR).
-
Unlabeled competitor steroids (this compound caproate, Medroxyprogesterone acetate, and a reference standard for each receptor).
-
Assay buffer.
-
Scintillation cocktail and vials.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled competitor steroids.
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled standard).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of reference standard / IC50 of test compound) x 100.
Assessment of Progestin Efficacy in Endometrial Hyperplasia
This protocol describes a general approach to evaluating the efficacy of progestins in a clinical trial setting for endometrial hyperplasia.
1. Study Design:
-
A randomized, controlled clinical trial is the gold standard.
-
Patient population: Women diagnosed with endometrial hyperplasia (with or without atypia) who are candidates for progestin therapy.
-
Intervention: Treatment with either this compound caproate or Medroxyprogesterone acetate at specified doses and durations. A control group may receive a different standard of care or placebo if ethically appropriate.
2. Methodology:
-
Baseline Assessment: Perform an endometrial biopsy to confirm the histological diagnosis of endometrial hyperplasia. Collect baseline clinical data, including age, BMI, and any relevant medical history.
-
Treatment Administration: Administer the assigned progestin therapy according to the study protocol.
-
Follow-up and Monitoring: Monitor patients for clinical symptoms and treatment-related side effects throughout the study period.
-
Efficacy Assessment: At the end of the treatment period (e.g., 3-6 months), perform a follow-up endometrial biopsy. A pathologist, blinded to the treatment allocation, should evaluate the histological response.
-
Outcome Measures:
-
Primary Outcome: Histological regression of endometrial hyperplasia (e.g., to normal endometrium or progestin-induced stromal decidualization with glandular atrophy).
-
Secondary Outcomes: Rate of progression to a higher-grade lesion or endometrial carcinoma, incidence and severity of side effects, and changes in bleeding patterns.
-
3. Data Analysis:
-
Compare the rates of histological regression between the this compound caproate and Medroxyprogesterone acetate treatment groups using appropriate statistical tests (e.g., chi-square or Fisher's exact test).
-
Analyze secondary outcomes and safety data to provide a comprehensive comparison of the two treatments.
Conclusion
This compound caproate and Medroxyprogesterone acetate are both potent synthetic progestins, but their differing receptor selectivity profiles result in distinct pharmacological and clinical characteristics. This compound caproate's high specificity for the progesterone receptor suggests a more targeted progestational effect with potentially fewer off-target side effects related to glucocorticoid and androgen receptor activation. In contrast, MPA's broader receptor activity may contribute to a wider range of both therapeutic applications and adverse effects. The choice between these agents in a drug development context will depend on the desired therapeutic target and the importance of minimizing off-target hormonal activities. Further head-to-head clinical studies and detailed receptor binding assays for this compound caproate are warranted to provide a more definitive comparative assessment.
References
- 1. This compound caproate. Медицинский портал Vrachi.name [en-test.vrachi.name]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound caproate - Wikipedia [en.wikipedia.org]
- 6. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Gestonorone: A Comparative Guide to Progesterone Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gestonorone and established progesterone (B1679170) receptor (PR) agonists. While direct, quantitative in vitro comparative data for this compound caproate is limited in publicly accessible literature, this document summarizes the available information and provides a benchmark against well-characterized PR agonists. The guide includes detailed experimental protocols for key assays used to evaluate these compounds and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound caproate (also known as gestronol hexanoate) is a synthetic progestin, meaning it is a potent agonist of the progesterone receptor.[1] It is primarily used in the treatment of benign prostatic hyperplasia and endometrial cancer. Its mechanism of action, like other progestins, involves binding to and activating progesterone receptors, which in turn modulates the transcription of target genes, leading to a range of physiological effects.[1]
Comparative Analysis of Progesterone Receptor Agonists
A direct quantitative comparison of this compound with other progestins is challenging due to the lack of published head-to-head studies. However, we can establish a benchmark by examining the performance of well-established PR agonists in standard in vitro assays. The following table summarizes the relative binding affinity (RBA) for the progesterone receptor of several common progestins, with progesterone set as the reference standard (100%). It is important to note that a related compound, 17α-hydroxyprogesterone caproate (17-OHPC), has a significantly lower binding affinity for the progesterone receptor compared to progesterone itself.[2][3]
| Compound | Type | Relative Binding Affinity (RBA) for PR (%) |
| Progesterone | Natural Progestogen | 100 |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | Synthetic Progestin | 26-30[2][3] |
| Medroxyprogesterone Acetate (MPA) | Synthetic Progestin | Data varies across studies |
| Levonorgestrel | Synthetic Progestin | Data varies across studies |
| Norethisterone | Synthetic Progestin | Data varies across studies |
Note: The relative potencies of synthetic progestins can vary depending on the specific assay and cell type used.[4]
Progesterone Receptor Signaling Pathway
Progesterone exerts its effects by binding to intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, recruiting co-activators or co-repressors to modulate gene transcription. This leads to the physiological effects associated with progesterone.
Figure 1. Simplified Progesterone Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are fundamental for assessing and comparing the activity of progesterone receptor agonists like this compound.
Competitive Progesterone Receptor Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled progestin for binding to the receptor.
Objective: To determine the inhibitory concentration (IC50) and the binding affinity (Ki) of a test compound for the progesterone receptor.
Materials:
-
Purified recombinant human progesterone receptor (PR-LBD)
-
Radiolabeled progesterone (e.g., [³H]-Progesterone) or a fluorescently-labeled PR ligand
-
Test compound (e.g., this compound) and reference compound (unlabeled Progesterone)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials (for radioligand assay) or a fluorescence polarization plate reader
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in the assay buffer. Prepare a working solution of the radiolabeled/fluorescent ligand and the progesterone receptor.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled/fluorescent ligand, and the serially diluted test compound or reference compound.
-
Initiation of Reaction: Add the purified progesterone receptor to each well to initiate the binding reaction. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. For radioligand assays, this is typically done by vacuum filtration through glass fiber filters. For fluorescence polarization assays, no separation step is needed.
-
Detection:
-
Radioligand Assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Fluorescence Polarization Assay: Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for a Competitive Progesterone Receptor Binding Assay.
Progesterone Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of a test compound for PR-mediated gene transcription.
Materials:
-
A mammalian cell line expressing the progesterone receptor (e.g., T47D or Ishikawa cells).
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compound (e.g., this compound) and a reference agonist (e.g., Progesterone).
-
Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PRE-reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells into 96-well plates and allow them to recover.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference agonist in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) in the cell lysates using a luminometer and the appropriate substrates.
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity for each well. Plot the normalized reporter activity against the logarithm of the compound concentration. Determine the EC50 and Emax values from the resulting dose-response curve.
Figure 3. Workflow for a Progesterone Receptor Transactivation Assay.
Conclusion
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone and Progesterone Receptor Subtype Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Progesterone (B1679170) Receptor Isoforms
The biological effects of progesterone and synthetic progestins are mediated by two main intracellular progesterone receptor isoforms, PR-A and PR-B, which are transcribed from a single gene.[1] These isoforms are structurally and functionally distinct:
-
PR-B: The full-length receptor that generally functions as a strong transcriptional activator of progesterone-responsive genes.[2][3]
-
PR-A: A truncated form of PR-B, lacking the N-terminal 164 amino acids.[1] PR-A can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors.[4][5]
The differential expression and ratio of PR-A to PR-B in various tissues are critical determinants of the physiological and pharmacological responses to progestins.[5][6] Therefore, understanding the selectivity of a progestin for these isoforms is crucial in drug development for predicting its therapeutic effects and potential side effects.
Comparative Analysis of Progestin Selectivity
An ideal comparison would involve the binding affinities (Ki or IC50 values) and functional potencies (EC50 values) of gestonorone and other progestins for PR-A and PR-B. However, specific data for this compound is limited. As an illustration, the following table presents the relative binding affinity (RBA) of 17-alpha-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, in comparison to progesterone for human PR-A and PR-B.
| Compound | Receptor Subtype | Relative Binding Affinity (%)* | Reference |
| Progesterone | rhPR-A | 100 | [7] |
| rhPR-B | 100 | [7] | |
| 17-alpha-hydroxyprogesterone caproate (17-OHPC) | rhPR-A | 26-30 | [7] |
| rhPR-B | 26-30 | [7] |
*Relative binding affinity is expressed as a percentage of the binding of progesterone. rhPR = recombinant human Progesterone Receptor.
This data indicates that 17-OHPC binds to both PR-A and PR-B with lower affinity than progesterone itself.[7] A comprehensive understanding of this compound's selectivity would require similar quantitative data from competitive binding and functional assays.
Experimental Protocols
The determination of a progestin's selectivity for PR-A and PR-B involves two primary types of in vitro assays: radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor isoform.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for PR-A and PR-B.
Materials:
-
Purified recombinant human PR-A and PR-B proteins or cell lysates containing these receptors.
-
Radiolabeled progestin (e.g., [3H]-promegestone or [3H]-mifepristone).
-
Test compound (this compound) and a reference compound (unlabeled progesterone).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare cell membranes or whole-cell extracts from cells engineered to express either PR-A or PR-B.[1]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound or reference compound to the wells.
-
Incubation: Add the receptor preparation to each well and incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Reporter Gene Assay
This assay measures the functional activity of a compound by quantifying the activation of a reporter gene under the control of a progesterone-responsive promoter.
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or antagonist at PR-A and PR-B.
Materials:
-
Host cells (e.g., HEK293T or HeLa) that do not endogenously express PR.
-
Expression plasmids for human PR-A and human PR-B.
-
A reporter plasmid containing a luciferase gene downstream of a progesterone response element (PRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture reagents and transfection reagents.
-
Test compound (this compound) and a reference agonist (progesterone) and antagonist (mifepristone).
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect the host cells with either the PR-A or PR-B expression plasmid, the PRE-luciferase reporter plasmid, and the control plasmid.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound or reference compounds.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value and maximal efficacy.[8][9]
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Progesterone receptors (PR)-B and -A regulate transcription by different mechanisms: AF-3 exerts regulatory control over coactivator binding to PR-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential gene regulation by the two progesterone receptor isoforms in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells: Implications for Progesterone Actions in Human Pregnancy and Parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of breast cancer-associated genes by progesterone receptor isoforms PRA and PRB in a new bi-inducible breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomic analysis of Gestonorone and progesterone
A guide for researchers and drug development professionals on the comparative molecular effects of Gestonorone and Progesterone (B1679170), outlining current knowledge and a framework for future transcriptomic studies.
This guide provides a comparative overview of the synthetic progestin this compound and the natural hormone Progesterone, with a focus on their impact on gene expression. While direct comparative transcriptomic data for this compound is not publicly available, this document synthesizes the known mechanisms of action and provides a detailed experimental protocol for researchers to conduct such a comparative analysis.
Introduction
Progesterone is a crucial steroid hormone that regulates a wide range of physiological processes, primarily in the female reproductive system. Its effects are mediated through the progesterone receptor (PR), a nuclear receptor that acts as a ligand-activated transcription factor. This compound (also known as gestronol) is a synthetic progestin designed to mimic the actions of progesterone, with potential differences in potency and stability. Understanding the specific transcriptomic signatures of these compounds is essential for elucidating their precise mechanisms of action and potential differential effects in therapeutic applications.
Mechanism of Action and Signaling Pathway
Both this compound and Progesterone are understood to exert their effects primarily through the progesterone receptor. The binding of the hormone (ligand) to the receptor initiates a conformational change, leading to the receptor's dimerization and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: General signaling pathway for this compound and Progesterone.
Comparative Gene Expression Analysis (Hypothetical)
A direct comparative transcriptomic analysis using techniques like RNA sequencing (RNA-seq) would be required to identify the specific genes and pathways differentially regulated by this compound and Progesterone. Based on the known functions of progesterone, it is anticipated that the differentially expressed genes would be involved in:
-
Cell Cycle Regulation: Progesterone is known to have anti-proliferative effects in the endometrium.
-
Signal Transduction: Modulation of various signaling cascades.
-
Cell Adhesion and Migration: Important for processes like embryo implantation.
-
Apoptosis: Regulation of programmed cell death.
-
Metabolism: Influencing cellular metabolic processes.
Without experimental data for this compound, a quantitative comparison is not possible at this time. The following table is a template that researchers could populate following a comparative transcriptomic study.
| Feature | This compound | Progesterone |
| Total Differentially Expressed Genes (DEGs) | Data not available | Data not available |
| Upregulated Genes | Data not available | Data not available |
| Downregulated Genes | Data not available | Data not available |
| Top 5 Upregulated Genes | Data not available | Data not available |
| Top 5 Downregulated Genes | Data not available | Data not available |
| Key Enriched Pathways | Data not available | Data not available |
Experimental Protocol for Comparative Transcriptomic Analysis
The following provides a detailed methodology for performing a comparative transcriptomic analysis of this compound and Progesterone using RNA sequencing.
Cell Culture and Hormone Treatment
-
Cell Line: Utilize a progesterone-responsive cell line, such as the human endometrial adenocarcinoma cell line Ishikawa or the breast cancer cell line T-47D.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to hormone treatment, switch cells to a phenol (B47542) red-free medium containing charcoal-stripped FBS for 24-48 hours to minimize the effects of endogenous steroids.
-
Hormone Treatment: Treat cells with either this compound (e.g., 100 nM), Progesterone (e.g., 100 nM), or vehicle control (e.g., ethanol (B145695) or DMSO) for a specified time course (e.g., 6, 12, and 24 hours). Perform experiments in biological triplicate.
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a RIN value > 8 are recommended for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treatment groups (this compound vs. control, Progesterone vs. control, and this compound vs. Progesterone) based on a specified significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological processes and signaling pathways.
Caption: Experimental workflow for comparative transcriptomic analysis.
Conclusion
While this compound is designed to mimic the effects of Progesterone, subtle differences in their molecular interactions with the progesterone receptor and other cellular factors could lead to distinct transcriptomic signatures. A comprehensive comparative transcriptomic analysis, as outlined in this guide, is crucial for a deeper understanding of their respective biological activities. The provided experimental framework offers a robust approach for researchers to generate the necessary data to elucidate the similarities and differences in the gene regulatory networks modulated by these two important hormonal compounds. This knowledge will be invaluable for the rational design and application of progestin-based therapies in various clinical settings.
Gestonorone: A Comparative Analysis of its Mechanism of Action Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gestonorone's mechanism of action, its performance relative to other progestins, and variations observed across different species. The information is supported by experimental data to aid in research and development efforts.
Mechanism of Action: A Progesterone (B1679170) Mimic
This compound caproate, a synthetic progestin, exerts its biological effects by mimicking the action of natural progesterone.[1][2] Its primary mechanism involves binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors.[1][2] This interaction triggers a cascade of molecular events that modulate the expression of target genes, leading to various physiological responses.[1]
The binding of this compound to the progesterone receptor initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[1] Inside the nucleus, the this compound-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[1] This modulation of gene expression is the basis for this compound's therapeutic effects, which include anti-estrogenic and anti-proliferative actions.[1][2] These properties make it effective in treating hormone-sensitive conditions such as benign prostatic hyperplasia, endometriosis, and certain types of cancer.[2][]
Comparative Performance and Species-Specific Variations
The efficacy of this compound and other progestins can vary between species due to differences in progesterone receptor structure, metabolism, and other physiological factors.[4] While comprehensive comparative data for this compound across a wide range of species is limited, studies on related progestins provide insights into potential species-specific differences.
A key determinant of a progestin's potency is its binding affinity for the progesterone receptor. The following table summarizes the relative binding affinities (RBA) of various progestins for progesterone receptors from different species, where data is available. It is important to note that direct comparative data for this compound is scarce, and the table includes data for the closely related compound, 17α-hydroxyprogesterone caproate (17-OHPC), to provide a reference point.
| Progestin | Species | Receptor Type | Relative Binding Affinity (RBA) (%) (Progesterone = 100%) | Reference |
| Progesterone | Human | rhPR-A | 100 | [5] |
| Human | rhPR-B | 100 | [5] | |
| Rabbit | Uterine PR | 100 | [5] | |
| 17α-hydroxyprogesterone caproate (17-OHPC) | Human | rhPR-A | 26 | [5] |
| Human | rhPR-B | 30 | [5] | |
| Rabbit | Uterine PR | 28 | [5] | |
| 5α-pregnane-3,20-dione | Horse | Endometrial PR | 75-100 | [6] |
| African Elephant | Endometrial PR | 75-100 | [6] | |
| Pig | Endometrial PR | ~50 | [6] | |
| Ruminants | Endometrial PR | <15 | [6] | |
| Norethindrone (B1679910) | Wobbler Mouse | - | Higher potency than Progesterone | [7] |
rhPR-A: recombinant human Progesterone Receptor A; rhPR-B: recombinant human Progesterone Receptor B
These data highlight that the binding affinity of progestins can differ significantly between species. For instance, 5α-pregnane-3,20-dione shows high affinity in horses and elephants but considerably lower affinity in ruminants.[6] Such variations underscore the importance of validating the mechanism of action and efficacy of progestins in the target species during drug development.
In vivo studies in rats have shown that this compound caproate can affect the prostate and seminal vesicles.[] Furthermore, comparative studies in animal models, such as the Wobbler mouse model for neurodegeneration, have demonstrated that different synthetic progestins can have varied and even opposing effects.[7] For example, while progesterone showed neuroprotective effects in this model, norethindrone did not and even exhibited some detrimental effects.[7]
Signaling Pathways and Experimental Workflows
The signaling pathway of progestins like this compound is complex and involves both genomic and non-genomic actions. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing progestin activity.
Caption: General signaling pathway of this compound.
Caption: Workflow for a competitive binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of progestin activity. Below are outlines for key experiments.
Progesterone Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the progesterone receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other progestins for the progesterone receptor.
Materials:
-
Test compounds (this compound, other progestins)
-
Radiolabeled progestin (e.g., [³H]-Progesterone)
-
Progesterone receptor source (e.g., cytosolic extract from Sf9 insect cells expressing recombinant human PR-A or PR-B, or rabbit uterine cytosol)[5]
-
Assay buffer
-
Scintillation counter and vials
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from the chosen source.[5]
-
Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled progestin with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After incubation, separate the receptor-bound radiolabeled progestin from the free (unbound) radiolabeled progestin. This is often achieved using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled progestin against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Cell-Based Transactivation Assay
This assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and other progestins for progesterone receptor-mediated gene transcription.
Materials:
-
Mammalian cell line expressing the progesterone receptor (e.g., T47D human breast cancer cells)
-
Reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase)
-
Transfection reagent
-
Test compounds (this compound, other progestins)
-
Luminometer or appropriate detection instrument
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid.
-
Treatment: Treat the transfected cells with increasing concentrations of the test compounds.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. The EC50 value is the concentration of the test compound that produces 50% of the maximal response.[5]
References
- 1. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 2. What is this compound Caproate used for? [synapse.patsnap.com]
- 4. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of progesterone and the synthetic progestin norethindrone on neuroprotection in a model of spontaneous motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of Gestonorone and Dydrogesterone
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the synthetic progestogens gestonorone and dydrogesterone (B1671002). This analysis is based on available experimental data to delineate their respective pharmacological profiles.
Abstract
This compound (as this compound caproate) and dydrogesterone are synthetic progestogens utilized in various therapeutic applications. While both mimic the action of natural progesterone (B1679170), their distinct molecular structures impart differences in receptor binding, selectivity, and downstream signaling. This guide summarizes the available in vitro data to provide a comparative overview of their biological activities, offering insights for research and development in endocrinology and reproductive medicine. Direct comparative studies with quantitative head-to-head data are limited in the currently available literature.
Data Presentation: A Comparative Analysis
The following tables summarize the key in vitro parameters for this compound and dydrogesterone based on available literature. It is important to note that the absence of direct comparative studies necessitates a compilation of data from various sources, which may have utilized different experimental conditions.
| Parameter | This compound | Dydrogesterone | Reference Progesterone | Source |
| Progesterone Receptor (PR) Binding | Binds to PR | High and selective affinity for PR | High affinity | [1][2] |
| Other Steroid Receptor Binding | Binds to androgen and estrogen receptors | No significant affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors | Binds to other steroid receptors to some extent | [3] |
Table 1: Receptor Binding Profile. This table provides a qualitative comparison of the receptor binding characteristics of this compound and dydrogesterone.
| Parameter | This compound | Dydrogesterone | Source |
| Progestogenic Activity | Exhibits progestational activity | Potent progestogenic activity | [1][4] |
| Signaling Pathways | Presumed to act via classical progesterone receptor signaling | Modulates PI3K/Akt and MAPK/ERK pathways | [2][5] |
Table 2: Functional Activity and Signaling. This table summarizes the known functional activities and signaling pathways associated with this compound and dydrogesterone.
Mechanism of Action and Signaling Pathways
Both this compound and dydrogesterone exert their primary effects through interaction with the progesterone receptor (PR). However, the downstream signaling cascades may differ, influencing their overall cellular impact.
This compound: As a traditional progestin, this compound is understood to operate primarily through the classical genomic pathway. Upon binding to the intracellular progesterone receptor, the this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription[1]. This leads to the physiological effects characteristic of progestins.
Dydrogesterone: Dydrogesterone also acts via the progesterone receptor but has been shown to engage non-genomic signaling pathways as well. Studies suggest its involvement in the activation of the PI3K/Akt and MAPK/ERK signaling cascades[2][5]. These pathways are crucial for regulating cell survival, proliferation, and differentiation. The engagement of these rapid, non-genomic pathways may contribute to the distinct clinical profile of dydrogesterone.
Mandatory Visualizations
Signaling Pathways
Caption: Classical genomic signaling pathway of this compound.
Caption: Proposed signaling pathways for Dydrogesterone.
Experimental Workflows
Caption: Workflow for Competitive Receptor Binding Assay.
Caption: Workflow for In Vitro Progestogenic Activity Assay.
Experimental Protocols
Competitive Progesterone Receptor Binding Assay
Objective: To determine the relative binding affinity (Ki) of this compound and dydrogesterone for the progesterone receptor.
Methodology:
-
Receptor Preparation: A source of progesterone receptors is prepared, typically from the cytosol of progesterone target tissues (e.g., rabbit uterus) or from cells overexpressing the human progesterone receptor (e.g., Sf9 or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG 2058) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or dydrogesterone).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand. This can be achieved by various methods, such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Progestogenic Activity Assay (Alkaline Phosphatase Induction in T47D Cells)
Objective: To quantify the progestogenic activity of this compound and dydrogesterone by measuring the induction of a progesterone-responsive marker.
Methodology:
-
Cell Culture: Human breast cancer cells (T47D), which endogenously express the progesterone receptor, are cultured in a suitable medium.
-
Hormone Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of this compound or dydrogesterone. A vehicle control (e.g., DMSO) and a positive control (e.g., progesterone or a synthetic progestin like R5020) are included.
-
Incubation: The cells are incubated for a period sufficient to induce a measurable response, typically 24 to 72 hours.
-
Enzyme Assay: After incubation, the cells are lysed, and the activity of alkaline phosphatase, a progesterone-inducible enzyme in these cells, is measured. This is commonly done using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP), where the product, p-nitrophenol, can be quantified by measuring absorbance at 405 nm.
-
Data Analysis: The alkaline phosphatase activity is plotted against the concentration of the test compound. A dose-response curve is generated, and the concentration that produces 50% of the maximal response (EC50) is calculated using non-linear regression.
Conclusion
Based on the available in vitro data, dydrogesterone exhibits a more selective profile for the progesterone receptor compared to this compound, which also interacts with other steroid receptors. While both compounds demonstrate progestogenic activity, the potential for dydrogesterone to engage non-genomic signaling pathways like PI3K/Akt and MAPK/ERK suggests a more complex mechanism of action that may contribute to its clinical efficacy and safety profile. The lack of direct, head-to-head comparative studies with standardized quantitative data highlights an area for future research to more definitively delineate the in vitro potencies and specificities of these two important synthetic progestogens. The provided experimental protocols offer a framework for conducting such comparative analyses.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone utilizes the PI3K-AKT pathway in human spermatozoa to regulate motility and hyperactivation but not acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of AKT on Progesterone Action in Endometrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Gestonorone Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring both personnel safety and environmental protection. Gestonorone, a synthetic progestin, requires specific handling and disposal protocols due to its potential health risks. Adherence to these procedures is a critical aspect of laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any work with this compound, a thorough understanding of its hazard profile is essential. This compound caproate is suspected of causing cancer and may damage fertility or the unborn child[1]. Therefore, all handling of this compound, particularly in its solid form, should occur within a chemical fume hood to minimize inhalation risks.
The use of appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[2]
Any laboratory equipment or surfaces that come into contact with this compound must be decontaminated or disposed of as hazardous waste.
Hazard Profile of this compound Caproate
| Hazard Classification | GHS Hazard Statement |
| Carcinogenicity | H351: Suspected of causing cancer[1] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[1] |
| Effects on or via lactation | H362: May cause harm to breast-fed children[1] |
Step-by-Step Disposal Plan
This compound waste must be managed as hazardous chemical waste to prevent environmental contamination and ensure compliance with local, regional, and national regulations. Do not dispose of this compound down the drain or in regular trash[3].
-
Waste Segregation and Identification :
-
Containerization :
-
Disposal of Contaminated Materials :
-
All disposable items that have come into contact with this compound are to be considered hazardous waste and placed in the designated container[3].
-
-
Final Disposal :
-
The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility[3].
-
Experimental Protocol: Decontamination of Reusable Labware
Non-porous materials such as glassware can be decontaminated using the following procedure:
-
Preparation : Work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE.
-
Decontamination :
-
Method A: Bleach Solution : Soak the glassware in a freshly prepared 10% bleach solution for at least 24 hours[3].
-
Method B: Solvent Rinse : Rinse the glassware with a suitable solvent such as ethanol (B145695) or acetone.
-
-
Waste Collection : The bleach solution or the solvent rinse must be collected as hazardous waste[3].
-
Final Cleaning : After decontamination, the glassware can be washed, rinsed with distilled water, and dried for reuse.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Gestonorone
For Researchers, Scientists, and Drug Development Professionals
Handling Gestonorone, a synthetic progestin, in a laboratory setting necessitates stringent safety protocols due to its potential health risks. This guide provides comprehensive, step-by-step procedures for personal protective equipment (PPE), safe handling, and disposal to ensure the well-being of laboratory personnel and environmental safety. Adherence to these guidelines is critical for regulatory compliance and mitigating exposure risks.
Hazard Profile of this compound
This compound Caproate is classified with significant health hazards that demand careful management.[1][2] Understanding these risks is the first step in safe handling.
GHS Hazard Statements:
Due to this classification, workers are often not allowed to be exposed to this material without specific authorization.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All personnel handling this compound must be trained in the proper use and disposal of the following equipment.
| PPE Category | Item | Specification & Use |
| Eye & Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash protection.[5] |
| Skin & Body Protection | Impervious Gown / Coveralls | Wear a lab coat, or for more extensive handling, fire/flame resistant and impervious clothing or coveralls ("bunny suits") to provide full body protection.[1][5] |
| Protective Gloves | Chemical-impermeable gloves are required.[1] Given that this compound is often handled as a powder, ensure gloves are properly fitted to maintain dexterity.[6] Sleeves should be tucked into gloves to prevent skin exposure from spills.[6] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if dust formation is likely, a full-face particle respirator (N100 or P3) or a self-contained breathing apparatus (SCBA) should be used.[1][7] A surgical mask is not sufficient.[5] |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes to protect against spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the procedural steps for safely handling this compound from preparation to post-experiment cleanup.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the this compound SDS.[1][3]
-
Engineering Controls: All handling of this compound, especially in its powder form, must be conducted in a designated area with adequate ventilation, preferably within a chemical fume hood, to minimize inhalation risk.[4][7][8]
-
Restricted Access: Ensure the handling area is clearly marked and access is restricted to authorized personnel.
-
Don PPE: Put on all required PPE as specified in the table above before entering the handling area.
2. Handling this compound (e.g., Weighing, Compounding):
-
Avoid Dust Formation: Handle the compound carefully to avoid creating dust and aerosols.[1][7][9]
-
Use Designated Tools: Utilize non-sparking tools and dedicated equipment for handling this compound.[1]
-
Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[1][3][10]
-
Pregnancy and Nursing: Avoid all contact during pregnancy and while nursing due to reproductive toxicity risks.[1][3][4]
3. Post-Handling and Decontamination:
-
Clean Surfaces: Clean and decontaminate all work surfaces and equipment after use.[9] Non-porous materials like glassware can be soaked in a bleach solution or rinsed with a suitable solvent (e.g., ethanol), with the rinse collected as hazardous waste.[8]
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
Emergency and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Wearing full PPE, collect the spilled material using methods that avoid dust generation (e.g., vacuum or sweep up).[11] Place the material into a suitable, closed, and labeled container for disposal.[7]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][3] Consult a physician. |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] Seek immediate medical attention.[9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately. |
Disposal Plan: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Use a dedicated, clearly labeled hazardous waste container for this compound waste, including contaminated PPE, wipes, and pipette tips.[8]
-
Collection: Do not dispose of this compound down the drain or in regular trash.[8]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][4][8] The contents must be disposed of at an appropriate treatment and disposal facility.[1]
Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound Caproate | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gestonoronacetat Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pccarx.ca [pccarx.ca]
- 8. benchchem.com [benchchem.com]
- 9. media.allergan.com [media.allergan.com]
- 10. organon.com [organon.com]
- 11. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
